4-Methylbenzyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHZDOTYAVHSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051477 | |
| Record name | 4-Methylbenzyl chloride | |
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Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fuming liquid; characteristic odor; [Merck Index] | |
| Record name | alpha-Chloro-p-xylene | |
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Boiling Point |
200-202 °C | |
| Record name | ALPHA-CHLORO-P-XYLENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP IN ETHER | |
| Record name | ALPHA-CHLORO-P-XYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Density |
1.0512 @ 20 °C/4 °C | |
| Record name | ALPHA-CHLORO-P-XYLENE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.29 [mmHg] | |
| Record name | alpha-Chloro-p-xylene | |
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Color/Form |
LIQUID | |
CAS No. |
104-82-5 | |
| Record name | 4-Methylbenzyl chloride | |
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| Record name | alpha-Chloro-p-xylene | |
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| Record name | 4-Methylbenzyl chloride | |
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| Record name | Benzene, 1-(chloromethyl)-4-methyl- | |
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| Record name | 4-Methylbenzyl chloride | |
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| Record name | α-chloro-p-xylene | |
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| Record name | P-XYLYL CHLORIDE | |
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| Record name | ALPHA-CHLORO-P-XYLENE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylbenzyl Chloride (CAS: 104-82-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylbenzyl chloride (CAS No. 104-82-5), a versatile chemical intermediate. It covers its chemical and physical properties, detailed synthesis protocols, and significant applications in the pharmaceutical industry, particularly in the synthesis of antiviral and antidiabetic agents. The guide also delves into the compound's reactivity, safety profile, and its mechanism of genotoxicity through the formation of DNA adducts. Experimental procedures are detailed, and key pathways and workflows are visualized to facilitate a deeper understanding for research and development purposes.
Introduction
This compound, also known as α-chloro-p-xylene or p-xylyl chloride, is an aromatic organic compound with the chemical formula C₈H₉Cl.[1][2] Its structure features a benzyl (B1604629) chloride core with a methyl group substituted at the para position of the benzene (B151609) ring. This substitution pattern influences its reactivity and makes it a valuable building block in organic synthesis.[3] It serves as a crucial intermediate in the production of a variety of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[4] For drug development professionals, its utility is highlighted by its role in the synthesis of complex molecules such as 6-aminoquinolone derivatives, which have shown potential as hepatitis C virus (HCV) NS5B inhibitors, and as a key starting material for an intermediate in the synthesis of the SGLT-2 inhibitor, Empagliflozin (B1684318).[4][5]
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a pungent, irritating odor.[1][6] It is practically insoluble in water but is miscible with absolute alcohol and ether.[1] Key quantitative properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 104-82-5 | [1][2] |
| Molecular Formula | C₈H₉Cl | [1][2] |
| Molecular Weight | 140.61 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [6][7] |
| Odor | Pungent, irritating | [1][6] |
| Melting Point | 4 °C (39.2 °F) | [6][8] |
| Boiling Point | 200-202 °C (392-395.6 °F) | [1][6] |
| Density | 1.062 g/mL at 25 °C | [8] |
| Vapor Pressure | 0.29 mmHg | [1] |
| Flash Point | 75 °C (167 °F) - closed cup | [6][9] |
| Refractive Index (n20/D) | 1.533 | [9] |
| Solubility | Insoluble in water; miscible with ethanol (B145695) and ether | [1] |
| InChI Key | DMHZDOTYAVHSEH-UHFFFAOYSA-N | [7] |
| SMILES | Cc1ccc(CCl)cc1 | [7] |
Table 1: Physical and Chemical Properties of this compound
Synthesis of this compound
There are two primary methods for the synthesis of this compound, each with distinct advantages and procedural considerations.
Method 1: Free-Radical Chlorination of p-Xylene (B151628)
This industrial method involves the direct chlorination of p-xylene, targeting the benzylic position due to the stability of the resulting benzylic radical. The reaction is typically initiated by UV light or a free-radical initiator.
Caption: Free-Radical Chlorination of p-Xylene.
Materials:
-
p-Xylene
-
Chlorine gas (Cl₂)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or a UV lamp
-
Anhydrous solvent (e.g., carbon tetrachloride or the reaction can be run neat)
-
Inert gas (e.g., Nitrogen or Argon)
-
Apparatus for gas dispersion and reflux
Procedure:
-
Set up a reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Ensure the apparatus is dry and purged with an inert gas.
-
Charge the reactor with p-xylene. If a solvent is used, add it at this stage.
-
If using a chemical initiator, add a catalytic amount of AIBN to the reaction mixture.
-
Heat the mixture to the desired reaction temperature, typically between 85-90°C.[10]
-
If using UV initiation, position the UV lamp to irradiate the reaction mixture.
-
Slowly bubble chlorine gas through the stirred reaction mixture. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain the desired temperature.
-
Monitor the reaction progress by Gas Chromatography (GC) to determine the conversion of p-xylene and the selectivity for the mono-chlorinated product.
-
Upon completion, stop the chlorine flow and purge the system with an inert gas to remove any unreacted chlorine and hydrogen chloride byproduct.
-
The crude product can be purified by fractional distillation under reduced pressure to separate this compound from unreacted p-xylene and di-chlorinated byproducts.
Method 2: Two-Step Synthesis from p-Methylbenzoic Acid
This laboratory-scale synthesis offers a high-yield route starting from the more oxidized p-methylbenzoic acid. The process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by chlorination.[4]
Caption: Two-Step Synthesis from p-Methylbenzoic Acid.
Step 1: Reduction of p-Methylbenzoic Acid to p-Methylbenzyl Alcohol [4]
Materials:
-
p-Methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tetrahydrofuran (B95107) (THF)
-
Dilute hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a 250 mL three-neck flask cooled with an ice bath, add 15.8 g (0.10 mol) of p-methylbenzoic acid and 100 mL of dry THF.
-
Under stirring, add 7.6 g (0.20 mol) of LiAlH₄ in portions, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding 20 mL of water under ice bath conditions to decompose the excess LiAlH₄.
-
Adjust the pH to 5-6 with dilute hydrochloric acid and filter off the precipitate.
-
Wash the residue with ethyl acetate and extract the filtrate with ethyl acetate (2 x 200 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield p-methylbenzyl alcohol (yield: 94.4%). The product can be used in the next step without further purification.
Step 2: Chlorination of p-Methylbenzyl Alcohol [4]
Materials:
-
p-Methylbenzyl alcohol (from Step 1)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 7.2 g (0.05 mol) of p-methylbenzyl alcohol in 30 mL of dichloromethane.
-
Heat the solution at 80°C for 1 hour.
-
After the reaction is complete, evaporate the dichloromethane.
-
Add 20 mL of dichloromethane to dissolve the residue and stir with silica gel.
-
Purify the product by silica gel column chromatography using dichloromethane as the eluent to obtain this compound as an oily product (yield: 88.9%).
Applications in Drug Development
This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its benzylic chloride moiety provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of the 4-methylbenzyl group into larger molecular scaffolds.
Synthesis of 6-Aminoquinolone Derivatives (HCV NS5B Inhibitors)
This compound is used as a reactant in the preparation of 6-aminoquinolone derivatives.[4][8] These compounds have been investigated as sub-micromolar inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the replication of the virus. The synthesis typically involves the N-alkylation of an aminoquinolone core with this compound.
Caption: Synthesis of 6-Aminoquinolone Derivatives.
Intermediate for Empagliflozin Synthesis
4-Hydroxybenzyl chloride, a closely related compound, is a starting material for a key intermediate in the synthesis of Empagliflozin, a drug used to treat type 2 diabetes. While not a direct use of this compound, this application highlights the importance of the substituted benzyl chloride scaffold in pharmaceutical synthesis. A patented method describes the reaction of 4-hydroxybenzyl chloride with methanesulfonyl chloride, followed by reaction with (S)-3-hydroxytetrahydrofuran to form the intermediate.[1]
Caption: Synthesis of an Empagliflozin Intermediate.
Biological Activity and Genotoxicity
As a reactive alkylating agent, this compound exhibits biological activity primarily through its ability to form covalent adducts with nucleophilic biomolecules, most notably DNA. This interaction is the basis for its observed mutagenicity.
Mutagenicity and DNA Adduct Formation
Studies have shown that benzyl chloride and its derivatives, including this compound, are mutagenic.[11] The mechanism of this mutagenicity involves the aralkylation of DNA bases. This compound acts as an electrophile, and the benzylic carbon is attacked by nucleophilic sites on DNA, particularly the nitrogen atoms of the purine (B94841) bases.
Research indicates that this compound preferentially reacts at the N2 position of guanosine.[12] This leads to the formation of a 4-methylbenzyl-guanosine adduct. The formation of such adducts can disrupt the normal base pairing during DNA replication, leading to mutations.
Caption: Proposed Pathway for Mutagenicity.
Applications in Proteomics
While there is no direct evidence of this compound being widely used as a derivatization reagent in proteomics, other benzyl chloride derivatives, such as benzoyl chloride, are employed for this purpose.[13] These reagents are used to label and modify proteins and peptides to improve their detection and analysis by mass spectrometry. The benzoyl group, for instance, can be introduced at primary and secondary amine groups of peptides, increasing their hydrophobicity and improving their chromatographic separation and ionization efficiency. Given its similar reactivity, it is plausible that this compound could be explored for similar applications in proteomics research, although specific protocols have not been established.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of potential inhalation, use a respirator with an appropriate cartridge.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as bases, alcohols, and amines.[6] Keep the container tightly closed.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.
Conclusion
This compound is a chemical intermediate of significant industrial and academic interest. Its versatile reactivity makes it a valuable precursor for a range of organic molecules, with notable applications in the pharmaceutical sector for the synthesis of antiviral and antidiabetic drugs. While its utility is clear, its hazardous nature, particularly its genotoxicity, necessitates careful handling and a thorough understanding of its reactivity. This guide has provided a detailed overview of its properties, synthesis, applications, and safety considerations to aid researchers and drug development professionals in their work with this important compound. Further research could explore its potential applications in other areas, such as proteomics, and develop more sustainable synthesis routes.
References
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- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. A17183.30 [thermofisher.com]
- 8. This compound | 104-82-5 [chemicalbook.com]
- 9. 4-甲基氯化苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Mutagenicity of benzyl chloride in the Salmonella/microsome mutagenesis assay depends on exposure conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 4-Methylbenzyl Chloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzyl chloride, also known as α-chloro-p-xylene or p-xylyl chloride, is a halogenated aromatic compound with significant applications in organic synthesis and as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its structure, characterized by a benzyl (B1604629) chloride core with a methyl group at the para position, imparts a high degree of reactivity, particularly in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and key experimental protocols involving this compound, with a focus on its relevance to drug discovery and development.
Chemical Structure and Identification
The chemical structure of this compound consists of a benzene (B151609) ring substituted with a chloromethyl group and a methyl group at positions 1 and 4, respectively.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-(chloromethyl)-4-methylbenzene | [3] |
| CAS Number | 104-82-5 | [4] |
| Molecular Formula | C₈H₉Cl | [4] |
| SMILES | Cc1ccc(CCl)cc1 | |
| InChI | 1S/C8H9Cl/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |
| InChIKey | DMHZDOTYAVHSEH-UHFFFAOYSA-N | [5] |
| Synonyms | p-Xylyl chloride, α-Chloro-p-xylene, p-Methylbenzyl chloride | [3][4] |
Physicochemical and Safety Data
Understanding the physical and chemical properties of this compound is essential for its safe handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 140.61 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Melting Point | 4 °C | |
| Boiling Point | 200 °C | |
| Density | 1.062 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.533 | |
| Solubility | Insoluble in water; soluble in organic solvents. | [6] |
| Flash Point | 75 °C (167 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Safety Information:
This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this chemical. It is also a lachrymator and should be handled in a well-ventilated fume hood.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes severe skin burns and eye damage | H314 |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the identity and purity of this compound. The following tables summarize the key spectroscopic data.
Table 4: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.29 | d | 2H | Ar-H (ortho to CH₂Cl) |
| 7.17 | d | 2H | Ar-H (ortho to CH₃) |
| 4.57 | s | 2H | -CH₂Cl |
| 2.36 | s | 3H | -CH₃ |
Table 5: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 138.2 | Ar-C -CH₃ |
| 134.5 | Ar-C -CH₂Cl |
| 129.4 | Ar-C H (ortho to CH₃) |
| 128.9 | Ar-C H (ortho to CH₂Cl) |
| 46.3 | -C H₂Cl |
| 21.2 | -C H₃ |
Table 6: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030-3010 | m | Aromatic C-H stretch |
| 2925-2860 | m | Aliphatic C-H stretch |
| 1615, 1515 | m | Aromatic C=C stretch |
| 1450 | m | CH₂ bend |
| 1260 | s | C-Cl stretch |
| 810 | s | p-disubstituted C-H out-of-plane bend |
Table 7: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 140/142 | 30/10 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 105 | 100 | [M-Cl]⁺ (Tropylium ion) |
| 77 | 40 | [C₆H₅]⁺ |
Experimental Protocols
This compound is a key reactant in various synthetic transformations. Detailed below are protocols for its synthesis and a representative nucleophilic substitution reaction.
Synthesis of this compound from p-Methylbenzoic Acid[7]
This two-step synthesis involves the reduction of p-methylbenzoic acid to p-methylbenzyl alcohol, followed by chlorination.
Step 1: Synthesis of p-Methylbenzyl Alcohol
-
Materials: p-Methylbenzoic acid, lithium aluminum hydride (LAH), dry tetrahydrofuran (B95107) (THF), dilute hydrochloric acid, ethyl acetate (B1210297), anhydrous sodium sulfate.
-
Procedure:
-
In a 250 mL three-neck flask cooled with an ice bath, add p-methylbenzoic acid (15.8 g, 0.10 mol) and dry THF (100 mL).
-
Under stirring, add LAH (7.6 g, 0.20 mol) in portions, maintaining the temperature.
-
After the addition is complete, continue the reaction for 1 hour. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding 20 mL of water under ice bath conditions.
-
Adjust the pH to 5-6 with dilute hydrochloric acid and filter the precipitate.
-
Wash the residue with ethyl acetate and extract the filtrate with ethyl acetate (2 x 200 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate, concentrate under reduced pressure to yield the oily product (p-methylbenzyl alcohol).
-
Step 2: Synthesis of this compound
-
Materials: p-Methylbenzyl alcohol (from Step 1), dichloromethane (B109758), silica (B1680970) gel.
-
Procedure:
-
Dissolve the p-methylbenzyl alcohol (7.2 g, 0.05 mol) in 30 mL of dichloromethane.
-
Heat the mixture at 80°C for 1 hour.
-
Evaporate the dichloromethane.
-
Redissolve the residue in 20 mL of dichloromethane and purify by silica gel column chromatography using dichloromethane as the eluent to obtain this compound as an oily product.
-
Nucleophilic Substitution: Synthesis of 4-Methylbenzyl Cyanide
This reaction is a classic example of an SN2 reaction where the chloride is displaced by a cyanide nucleophile.
-
Materials: this compound, sodium cyanide, ethanol (B145695), water.
-
Procedure:
-
In a round-bottomed flask, dissolve sodium cyanide (1.1 molar equivalents) in a mixture of water and ethanol.
-
Add this compound (1 molar equivalent) to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 4-methylbenzyl cyanide, which can be further purified by vacuum distillation.
-
Applications in Drug Development
The reactivity of the benzylic chloride group makes this compound a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Intermediate for Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors
This compound has been utilized as a reactant in the preparation of 6-aminoquinolone derivatives. These compounds have been identified as potent sub-micromolar inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication.[6] The synthesis involves the alkylation of an amine on the quinolone scaffold with this compound, demonstrating a key bond-forming reaction facilitated by this reagent.
Caption: Synthetic pathway to HCV NS5B polymerase inhibitors.
Conclusion
This compound is a fundamental reagent in organic synthesis with significant utility in the pharmaceutical industry. Its well-defined chemical structure and predictable reactivity in nucleophilic substitution reactions make it an ideal starting material and intermediate for the synthesis of a wide range of target molecules. This guide has provided a detailed overview of its chemical and physical properties, comprehensive spectroscopic data for its characterization, and detailed experimental protocols for its synthesis and key reactions. For researchers and professionals in drug development, a thorough understanding of this compound's chemistry is essential for its effective application in the creation of novel therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. Non-nucleoside inhibitors of HCV polymerase NS5B. Part 4: structure-based design, synthesis, and biological evaluation of benzo[d]isothiazole-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound(104-82-5) 13C NMR spectrum [chemicalbook.com]
- 6. Page loading... [guidechem.com]
An In-depth Technical Guide to 4-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties, synthesis, and analysis of 4-Methylbenzyl chloride (also known as α-chloro-p-xylene or p-xylyl chloride). This versatile organic compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. These values are essential for reaction setup, purification, and analytical characterization.
| Property | Value | Citations |
| Molecular Weight | 140.61 g/mol | [1][2][3] |
| Molecular Formula | C₈H₉Cl | [1][2] |
| CAS Number | 104-82-5 | [2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.062 g/mL at 25 °C | [3][4] |
| Boiling Point | 199 - 201 °C | [4] |
| Melting Point | 3 - 5 °C | [4] |
| Refractive Index (n20/D) | 1.533 | [3] |
| InChI Key | DMHZDOTYAVHSEH-UHFFFAOYSA-N | [3] |
| SMILES String | Cc1ccc(CCl)cc1 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.
Synthesis of this compound from p-Methylbenzoic Acid
This two-step protocol details the synthesis of this compound starting from p-methylbenzoic acid, proceeding through a p-methylbenzyl alcohol intermediate.[1]
Step 1: Synthesis of p-Methylbenzyl Alcohol
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer and cooled with an ice bath, add 15.8 g (0.10 mol) of p-methylbenzoic acid and 100 mL of dry tetrahydrofuran.
-
Reduction: While stirring, add 7.6 g (0.20 mol) of lithium aluminum hydride in portions to the flask.
-
Reaction Monitoring: After the complete addition of lithium aluminum hydride, continue the reaction for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Under ice bath conditions, quench the reaction by carefully adding 20 mL of water to decompose the remaining lithium aluminum hydride.
-
Work-up: Adjust the pH of the mixture to 5-6 with dilute hydrochloric acid. Filter the resulting precipitate.
-
Extraction and Isolation: Wash the residue with ethyl acetate (B1210297). Extract the filtrate with ethyl acetate (2 x 200 mL). Dry the combined organic layers with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the oily product, p-methylbenzyl alcohol. The product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 7.2 g (0.05 mol) of the p-methylbenzyl alcohol obtained from the previous step in 30 mL of dichloromethane (B109758).
-
Chlorination: Heat the mixture at 80°C for 1 hour.
-
Purification: After the reaction is complete, evaporate the dichloromethane. Add another 20 mL of dichloromethane to dissolve the residue. The mixture is then purified by silica (B1680970) gel column chromatography using dichloromethane as the eluent to obtain the final product, this compound, as an oily substance.[1]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While a specific protocol for this compound is not detailed in the provided results, a standard method for the closely related benzyl (B1604629) chloride can be adapted. This is a common technique for the analysis of volatile and semi-volatile organic compounds.
Instrumentation and Conditions (Adapted from Benzyl Chloride Analysis):
-
Gas Chromatograph: A system equipped with a mass spectrometer (MS) detector.
-
Column: A DB-5MS column (30 m × 0.25 mm, 0.25 µm) is suitable for this type of analysis.[5]
-
Injection: Solvent-free headspace injection is a modern approach that reduces matrix interference.[5]
-
Inlet Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 50 °C.
-
Ramp 1: Increase to 120 °C at a rate of 15 °C/min.
-
Ramp 2: Increase to 300 °C at a rate of 30 °C/min and hold for 5 minutes.[5]
-
-
MS Parameters:
-
Ion Source Temperature: 250 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV (Electron Ionization - EI).[5]
-
Sample Preparation: For quantitative analysis, a calibration curve can be prepared using standards of known concentrations. Samples can be prepared by dissolving a known quantity in a suitable solvent or by using the solvent-free headspace technique.[5]
Visualized Workflow: Synthesis of this compound
The following diagram illustrates the two-step synthesis pathway from p-methylbenzoic acid to this compound.
References
An In-depth Technical Guide to the Synthesis of 4-Methylbenzyl Chloride from p-Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-methylbenzyl chloride, a key intermediate in the pharmaceutical and fine chemical industries, starting from p-xylene (B151628). This document details reaction mechanisms, experimental protocols, and quantitative data to support research and development efforts.
Introduction
This compound (α-chloro-p-xylene) is a versatile organic compound widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its primary application lies in the introduction of the 4-methylbenzyl group into various molecular scaffolds. The most direct and industrially relevant precursor for its synthesis is p-xylene, an abundant and relatively inexpensive starting material. This guide will explore the core synthetic methodologies for this transformation, focusing on free-radical chlorination and chloromethylation, as well as an alternative two-step synthesis from p-methylbenzoic acid.
Core Synthetic Methodologies
The synthesis of this compound from p-xylene is primarily achieved through two distinct chemical transformations: the direct side-chain chlorination of p-xylene and the chloromethylation of benzene (B151609) (though less direct from p-xylene itself, the principles are relevant to related syntheses). An alternative and efficient route commences with the functional group manipulation of a more oxidized precursor, p-methylbenzoic acid.
Free-Radical Chlorination of p-Xylene
This method involves the substitution of a hydrogen atom on the methyl group of p-xylene with a chlorine atom via a free-radical chain mechanism. The reaction is typically initiated by ultraviolet (UV) light or heat, which promotes the homolytic cleavage of molecular chlorine (Cl₂) or other chlorinating agents.
The reaction proceeds through three key stages:
-
Initiation: The generation of chlorine radicals from the chlorinating agent.
-
Propagation: The chlorine radical abstracts a hydrogen atom from the methyl group of p-xylene to form a benzyl (B1604629) radical, which then reacts with another molecule of the chlorinating agent to yield this compound and a new chlorine radical.
-
Termination: The reaction ceases when two radicals combine.
A significant challenge in this synthesis is controlling the degree of chlorination, as the reaction can proceed to form di- and tri-chlorinated byproducts. Selectivity for the mono-chlorinated product is crucial for obtaining high purity.
Chloromethylation
Chloromethylation is an electrophilic aromatic substitution reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. While direct chloromethylation of p-xylene is not the most common route to this compound, the principles are applied in related syntheses. Typically, this reaction is performed using formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). Phase transfer catalysis has also been employed to facilitate this reaction, offering milder conditions and improved yields.
Two-Step Synthesis from p-Methylbenzoic Acid
An alternative approach involves the reduction of p-methylbenzoic acid to p-methylbenzyl alcohol, followed by the chlorination of the alcohol. This method offers high yields and avoids the selectivity issues associated with free-radical chlorination. The reduction is commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄), and the subsequent chlorination can be performed with various reagents, including thionyl chloride (SOCl₂) or by reaction with dichloromethane (B109758).
Quantitative Data Presentation
The following tables summarize the quantitative data for the different synthetic routes to this compound.
| Synthesis Route | Starting Material | Key Reagents | Yield (%) | Reference |
| Free-Radical Chlorination | p-Xylene | N,N-dichloroacetamide, visible light | 60 | [1] |
| Chloromethylation | p-Xylene | Paraformaldehyde, HCl, ZnCl₂ | 71 | [2] |
| Two-Step Synthesis (Reduction) | p-Methylbenzoic acid | LiAlH₄, THF | 94.4 | [3] |
| Two-Step Synthesis (Chlorination) | p-Methylbenzyl alcohol | Dichloromethane | 88.9 | [3] |
| Overall (Two-Step Synthesis) | p-Methylbenzoic acid | LiAlH₄, Dichloromethane | 83.9 | [3] |
Table 1: Comparison of Yields for Different Synthetic Routes.
| Method | Parameter | Optimized Value | Reference |
| Phase Transfer | Molar Ratio [CH₂O]/[m-xylene] | 2 | [4] |
| Catalysis | Reaction Temperature | 80 °C | [4] |
| Chloromethylation* | Reaction Time | 90 min | [4] |
| Phase Transfer Catalyst | C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ | [4] | |
| Catalyst Concentration | 0.07 mol | [4] |
Table 2: Optimized Reaction Parameters for Phase Transfer Catalyzed Chloromethylation of m-Xylene (B151644)*. *Note: These conditions for m-xylene provide a strong starting point for the optimization of p-xylene chloromethylation.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from p-Methylbenzoic Acid[3]
Step 1: Synthesis of p-Methylbenzyl Alcohol
-
In a 250 mL three-neck flask cooled with an ice bath, add 15.8 g (0.10 mol) of p-methylbenzoic acid and 100 mL of dry tetrahydrofuran (B95107) (THF).
-
Under stirring, add 7.6 g (0.20 mol) of lithium aluminum hydride in portions.
-
After the addition is complete, continue the reaction for 1 hour, monitoring by TLC until a single spot is observed.
-
Quench the reaction by adding 20 mL of water under ice bath conditions to decompose the remaining lithium aluminum hydride.
-
Adjust the pH to 5-6 with dilute hydrochloric acid and filter off the precipitate.
-
Wash the residue with ethyl acetate (B1210297) and extract the filtrate with ethyl acetate (2 x 200 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate, concentrate under reduced pressure to yield p-methylbenzyl alcohol as an oily product (13.6 g, 94.4% yield), which can be used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve 7.2 g (0.05 mol) of the p-methylbenzyl alcohol from the previous step in 30 mL of dichloromethane.
-
Heat the solution at 80°C for 1 hour.
-
After the reaction is complete, evaporate the dichloromethane.
-
Add 20 mL of fresh dichloromethane to dissolve the residue.
-
Purify the product by silica (B1680970) gel column chromatography using dichloromethane as the eluent.
-
The final product is an oily substance (7.2 g, 88.9% yield).
Protocol 2: General Procedure for Free-Radical Chlorination of p-Xylene
This is a general procedure based on established principles of free-radical halogenation.
-
Set up a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The apparatus should be placed under a UV lamp.
-
Charge the vessel with p-xylene.
-
Initiate the reaction by bubbling chlorine gas (Cl₂) through the p-xylene while irradiating with UV light.
-
Maintain the reaction temperature at a point that sustains the liquid phase without excessive boiling of the xylene.
-
Monitor the reaction progress by GC or TLC to maximize the formation of the mono-chlorinated product and minimize di- and tri-chlorination.
-
Once the desired conversion is achieved, stop the chlorine flow and UV irradiation.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove residual HCl and unreacted chlorine.
-
The crude product can be purified by fractional distillation under reduced pressure.
Protocol 3: Chloromethylation of Xylene using Phase Transfer Catalysis[4][5]
This protocol is adapted from the procedure for m-xylene and can be applied to p-xylene.
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine p-xylene and paraformaldehyde at a molar ratio of 1:2.
-
To this mixture, add sodium chloride (0.26 moles) and the phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt, 0.07 mol).
-
Carefully add concentrated sulfuric acid to the mixture.
-
Heat the mixture to 80°C in an oil bath with vigorous stirring for 90 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether.
-
Dry the separated organic phase over anhydrous calcium chloride.
-
The solvent can be removed under reduced pressure, and the product purified by vacuum distillation.
Mandatory Visualizations
Caption: Overview of synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
Caption: Free-radical chlorination mechanism.
References
4-Methylbenzyl chloride physical and chemical properties
An In-depth Technical Guide to 4-Methylbenzyl Chloride: Physical and Chemical Properties for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile organic compound with significant applications in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for their work.
Chemical Identity and Physical Properties
This compound, also known as α-chloro-p-xylene or p-xylyl chloride, is a halogenated aromatic compound.[1][2] It is a colorless to light yellow liquid with a pungent, irritating odor.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 104-82-5 | [1][2][4] |
| Molecular Formula | C₈H₉Cl | [1][2][4] |
| Molecular Weight | 140.61 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pungent, irritating | [3][5] |
| Density | 1.062 g/mL at 25 °C | [1] |
| Melting Point | 3 - 5 °C | [1] |
| Boiling Point | 199 - 201 °C | [1] |
| Solubility | Practically insoluble in water; miscible with absolute alcohol and ether. | [5] |
| Refractive Index | 1.533 (n20/D) |
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to its reactive benzylic chloride group. This feature allows for facile nucleophilic substitution reactions, making it a key building block in the production of pharmaceuticals, agrochemicals, and fragrances.[1][6] For instance, it is used in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of analgesics and anti-inflammatory drugs.[6] Its reactivity is central to creating complex molecular architectures necessary for therapeutic efficacy.[1]
General Reaction Workflow: Nucleophilic Substitution
The primary reactivity of this compound involves the displacement of the chloride ion by a nucleophile. A generalized workflow for this type of reaction is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. Sciencemadness Discussion Board - 4-Methylbenzaldehyde... - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to the Solubility of 4-Methylbenzyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-methylbenzyl chloride in various organic solvents. The information compiled herein is intended to support research and development activities where this compound is utilized as a key intermediate or reactant. This document presents qualitative and quantitative solubility data, outlines a general experimental protocol for solubility determination, and includes a visualization of the experimental workflow.
Introduction
This compound (C₈H₉Cl), also known as α-chloro-p-xylene, is an important aromatic organic compound used extensively in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity is centered around the benzylic chloride group, making it a versatile building block. Understanding its solubility in different organic solvents is crucial for reaction design, purification processes, and formulation development. This guide summarizes the available solubility data and provides a practical framework for its experimental determination.
Solubility Data
The following table summarizes the known solubility characteristics of this compound.
| Solvent | Formula | Type | Solubility | Notes |
| Water | H₂O | Protic, Polar | Insoluble/Sparingly Soluble | Forms a separate phase.[1] |
| Ethanol | C₂H₅OH | Protic, Polar | Soluble[1] | Miscible with absolute alcohol.[2] |
| Diethyl Ether | (C₂H₅)₂O | Aprotic, Nonpolar | Soluble[1] | Miscible in all proportions.[2] |
| Dichloromethane | CH₂Cl₂ | Aprotic, Polar | Soluble | Often used as a solvent for reactions involving this compound. |
| Methanol | CH₃OH | Protic, Polar | Soluble | General solubility in alcohols is reported.[1] |
| Acetone | (CH₃)₂CO | Aprotic, Polar | Soluble | Expected to be a good solvent based on its polarity. |
| Toluene | C₇H₈ | Aprotic, Nonpolar | Soluble | "Like dissolves like" principle suggests good solubility. |
| Ethyl Acetate | C₄H₈O₂ | Aprotic, Polar | Soluble | Expected to be a good solvent. |
Note: "Soluble" indicates that the compound dissolves to a significant extent, but specific quantitative values (e.g., g/100 mL) are not consistently reported in the literature. "Miscible" indicates that the two substances are completely soluble in each other at all proportions.
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, experimental determination is necessary. A widely used and reliable method is the gravimetric analysis of a saturated solution. This protocol outlines the general steps for determining the solubility of this compound in a given organic solvent.
Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with screw caps
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a fume hood at room temperature or in an oven at a temperature below the boiling point of this compound and the solvent's boiling point to avoid loss of the solute.
-
Once the solvent has completely evaporated, place the vial in an oven at a moderate temperature (e.g., 40-50 °C) to ensure all residual solvent is removed.
-
Cool the vial in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound.
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or grams of solute per 100 mL of solvent (if the density of the solvent at the experimental temperature is known).
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the gravimetric determination of this compound solubility.
Signaling Pathways and Logical Relationships
In the context of solubility, there are no biological signaling pathways to depict. However, the logical relationship in selecting an appropriate solvent can be visualized. The "like dissolves like" principle is a fundamental concept governing solubility.
Caption: Logical relationship for solvent selection based on polarity.
Conclusion
This compound exhibits good solubility in a range of common organic solvents, a characteristic that underpins its widespread use in organic synthesis. While precise quantitative solubility data is not always readily available, the general principle of "like dissolves like" provides a useful guide for solvent selection. For applications demanding specific solubility values, the experimental protocol detailed in this guide offers a reliable method for their determination. This technical guide serves as a foundational resource for professionals working with this compound, enabling more informed decisions in experimental design and process development.
References
4-Methylbenzyl chloride reaction mechanism
An in-depth technical guide to the reaction mechanisms of 4-Methylbenzyl chloride, prepared for researchers, scientists, and professionals in drug development.
Abstract
This compound (p-xylyl chloride) is a versatile organic intermediate widely utilized in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Its reactivity is primarily characterized by nucleophilic substitution, a cornerstone of organic synthesis. The presence of a benzylic halide structure allows it to react via both unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. The outcome of these competing mechanisms is exquisitely sensitive to reaction conditions, including the nature of the nucleophile, the solvent system, and temperature. The para-methyl substituent plays a critical electronic role, influencing the stability of intermediates and transition states. A thorough understanding of these reaction dynamics is paramount for optimizing synthetic routes, maximizing yields, and minimizing impurities. This document provides a detailed examination of the S(_N)1 and S(_N)2 mechanisms, supported by kinetic data, experimental protocols, and mechanistic diagrams.
Core Reaction Mechanisms: S(_N)1 vs. S(_N)2 Pathways
This compound, as a primary benzylic halide, is positioned at a mechanistic crossroads, capable of undergoing nucleophilic substitution by either S(_N)1 or S(_N)2 pathways.[2][3] The preferred route is determined by a delicate balance of electronic and environmental factors.
The S(_N)1 (Substitution Nucleophilic Unimolecular) Mechanism
The S(_N)1 mechanism is a stepwise process involving the formation of a carbocation intermediate.[4] This pathway is favored in the presence of weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the charged intermediates.[5]
-
Step 1: Formation of the Carbocation (Rate-Determining Step) The reaction is initiated by the slow, unimolecular dissociation of the chloride leaving group, resulting in the formation of a 4-methylbenzyl carbocation.[4] This step is rate-limiting. The stability of this carbocation is the single most important factor for the S(_N)1 pathway. The benzylic carbocation is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring.[3][6] Furthermore, the electron-donating para-methyl group provides additional stabilization through both an inductive effect and hyperconjugation, making the 4-methylbenzyl carbocation more stable and thus more readily formed than an unsubstituted benzyl (B1604629) carbocation.
-
Step 2: Nucleophilic Attack The planar carbocation is then rapidly attacked by a nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the benzylic carbon is a stereocenter.[7]
.dot
Caption: The S(_N)1 mechanism proceeds via a stable carbocation intermediate.
The S(_N)2 (Substitution Nucleophilic Bimolecular) Mechanism
The S(_N)2 mechanism is a concerted, single-step process favored by strong nucleophiles (e.g., hydroxide (B78521), cyanide) and polar aprotic solvents (e.g., acetone (B3395972), acetonitrile).[5][8]
The nucleophile attacks the electrophilic benzylic carbon from the side opposite to the chloride leaving group (a "backside attack").[9] This leads to a five-coordinate trigonal bipyramidal transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.[10] This process results in a complete inversion of stereochemical configuration at the reaction center. Although this compound is a primary halide with minimal steric hindrance, which favors S(_N)2, the pi system of the benzene (B151609) ring can also overlap with the orbitals in the transition state, stabilizing it and accelerating the S(_N)2 reaction relative to a simple primary alkyl halide.[11]
.dot
Caption: The S(_N)2 mechanism is a single, concerted step.
Competition Between S(_N)1 and S(_N)2
The choice between the S(_N)1 and S(_N)2 pathways for this compound is dictated by the specific reaction conditions. This competition is a key consideration in synthetic design.
-
Nucleophile Strength : Strong, anionic nucleophiles (e.g., NaOH, NaCN) favor the S(N)2 mechanism as the reaction rate is dependent on the nucleophile concentration.[8] Weak, neutral nucleophiles (e.g., H(_2)O, CH(_3)OH) favor the S(_N)1 pathway because the rate is independent of the nucleophile and relies on the spontaneous formation of the carbocation.[2][5]
-
Solvent Effects : Polar protic solvents (e.g., water, alcohols) stabilize both the leaving group anion and the carbocation intermediate, strongly favoring the S(_N)1 mechanism.[5] Polar aprotic solvents (e.g., acetone, DMF) do not solvate anions as effectively, which enhances the reactivity of strong nucleophiles and thus favors the S(_N)2 pathway.[5]
.dot
Caption: Logical flow for predicting the dominant substitution mechanism.
Quantitative Data
The rate of nucleophilic substitution reactions of benzyl halides is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups (EDGs) accelerate S(_N)1 reactions by stabilizing the carbocation intermediate, while electron-withdrawing groups (EWGs) decelerate them.
The following table summarizes relative solvolysis rates for various para-substituted benzyl chlorides, illustrating the significant electronic influence of the substituent. The data demonstrates the rate enhancement provided by electron-donating groups, which is indicative of an S(_N)1 mechanism with substantial positive charge development at the benzylic carbon in the transition state.
| Substituent (para-) | Relative Rate (k/k_H) | Group Type | Effect on Carbocation |
| -OCH(_3) | ~10,000 | Strong EDG | Strong Stabilization |
| -CH(_3) (in 4-MBC) | ~15 | Weak EDG | Stabilization |
| -H | 1 | Reference | - |
| -Cl | 0.3 | Weak EWG | Destabilization |
| -NO(_2) | ~0.0001 | Strong EWG | Strong Destabilization |
| Data is generalized from solvolysis studies of substituted benzyl systems to illustrate trends. Actual values may vary based on specific solvent and temperature conditions. |
Experimental Protocols
Synthesis of this compound from 4-Methylbenzyl Alcohol
This protocol describes a common laboratory-scale synthesis via nucleophilic substitution using thionyl chloride.
Materials:
-
4-Methylbenzyl alcohol
-
Thionyl chloride (SOCl(_2))
-
Dichloromethane (B109758) (CH(_2)Cl(_2)), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Saturated sodium bicarbonate (NaHCO(_3)) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure: [12]
-
To a stirring solution of 4-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask cooled to 0°C in an ice bath, add a catalytic amount of DMF (e.g., 20 µL per 10 mmol of alcohol).
-
Add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated NaHCO(_3) solution to neutralize excess thionyl chloride and HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound, which can be further purified by vacuum distillation or column chromatography.
Kinetic Study: Solvolysis of this compound
This protocol outlines a method for determining the first-order rate constant for the solvolysis (an S(_N)1 reaction) of this compound in an aqueous solvent mixture. The rate is followed by titrating the hydrochloric acid produced over time.
Materials:
-
This compound
-
Solvent (e.g., 80:20 ethanol:water)
-
Standardized sodium hydroxide (NaOH) solution (~0.02 M)
-
Phenolphthalein or other suitable indicator
-
Volumetric flasks, pipettes, burette, stopwatch, constant-temperature bath
Procedure: [13]
-
Prepare a stock solution of this compound in the chosen solvent (e.g., ~0.1 M).
-
Equilibrate the reaction solvent and the NaOH titrant in a constant-temperature bath set to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by pipetting a known volume of the this compound stock solution into a volumetric flask containing the equilibrated solvent and start the stopwatch immediately.
-
At regular time intervals (e.g., every 10 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture and quench it in a flask containing a solvent like acetone to stop the reaction.
-
Add a few drops of indicator and immediately titrate the liberated HCl with the standardized NaOH solution until the endpoint is reached.
-
Continue taking time points until the reaction is at least 80% complete (the titer value becomes constant).
-
The concentration of HCl at each time point corresponds to the concentration of product formed. The first-order rate constant (k) can be determined by plotting ln(V(_\infty) - V(t)) versus time (t), where V(\infty) is the final titrant volume and V(_t) is the volume at time t. The slope of this line is -k.
.dot
Caption: Experimental workflow for a kinetic analysis of solvolysis.
Conclusion
The reactivity of this compound is a classic example of competing nucleophilic substitution mechanisms. While its primary nature suggests a preference for the S(_N)2 pathway, the significant resonance and inductive stabilization of the corresponding carbocation by the tolyl group makes the S(_N)1 pathway highly accessible under appropriate conditions. For synthetic chemists and drug development professionals, the ability to manipulate reaction conditions—specifically the choice of nucleophile and solvent—is the key to directing the reaction toward the desired mechanistic pathway, thereby controlling product distribution, stereochemistry, and yield. The principles and protocols outlined in this guide provide a foundational framework for the rational design and optimization of synthetic processes involving this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. glasp.co [glasp.co]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ssgopalganj.in [ssgopalganj.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
electrophilic substitution reactions of 4-Methylbenzyl chloride
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Methylbenzyl Chloride
Introduction
This compound, also known as α-chloro-p-xylene, is a versatile organic intermediate with the chemical formula C₈H₉Cl.[1][2] Its structure consists of a benzene (B151609) ring substituted with a methyl group and a chloromethyl group at the 1 and 4 positions, respectively. This compound serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[3][4] Its utility stems from the reactivity of both the chloromethyl group, which readily undergoes nucleophilic substitution, and the aromatic ring, which is susceptible to electrophilic substitution.[4]
This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of this compound. It details the underlying principles governing regioselectivity, provides experimental protocols for key transformations, and summarizes quantitative data for researchers, scientists, and professionals in drug development.
Regioselectivity in Electrophilic Aromatic Substitution
The outcome of electrophilic substitution on the this compound ring is dictated by the electronic effects of the two existing substituents: the methyl (-CH₃) group and the chloromethyl (-CH₂Cl) group. The interplay between these groups determines the position of attack for incoming electrophiles.
-
Methyl (-CH₃) Group: The methyl group is an activating group and an ortho, para-director .[5][6] It donates electron density to the benzene ring through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.[7] The electron-donating nature particularly enriches the ortho (positions 2 and 6) and para (position 4) positions, directing the electrophile to these sites.[8]
-
Chloromethyl (-CH₂Cl) Group: The chloromethyl group is a weakly deactivating group and an ortho, para-director . The highly electronegative chlorine atom withdraws electron density from the benzylic carbon, which in turn withdraws electron density from the aromatic ring via an inductive effect (-I effect). This reduces the ring's nucleophilicity, making it less reactive than benzene. Despite being deactivating, it directs incoming electrophiles to the ortho (positions 3 and 5) and para (position 1) positions relative to itself.
Combined Directing Effect: When both groups are present, the activating, ortho, para-directing methyl group has the dominant influence on the reaction's regioselectivity. The incoming electrophile will preferentially attack the positions most activated by the methyl group. Since the para position is already occupied by the chloromethyl group, substitution occurs almost exclusively at the positions ortho to the methyl group (and meta to the chloromethyl group).
Caption: Directing effects of substituents on this compound.
Key Electrophilic Substitution Reactions
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial step in the synthesis of many pharmaceutical and agrochemical intermediates. The reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).
As predicted by the directing effects, the nitration of this compound yields 3-nitro-4-methylbenzyl chloride as the primary product.
Reaction Scheme: C₇H₇-CH₂Cl + HNO₃ --(H₂SO₄)--> O₂N-C₇H₆-CH₂Cl + H₂O
Experimental Protocol: Synthesis of 3-Nitro-4-methylbenzyl chloride [9] A detailed protocol for the synthesis of 3-nitro-4-methylbenzyl chloride is outlined in U.S. Patent 2,758,137. The procedure involves the chloromethylation of 2-nitrotoluene, which is an alternative synthesis route for the target molecule, but the characterization data is relevant. A more direct nitration of this compound would follow a similar workup.
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound in a solvent such as benzene.
-
Reagent Addition: Cool the mixture and slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining a low temperature to control the exothermic reaction.
-
Reaction Quench: After the reaction is complete, pour the mixture onto crushed ice. An organic layer containing the product will separate.
-
Workup: Decant the aqueous layer. Wash the remaining solid or oil with water.
-
Purification: Dissolve the crude product in a suitable solvent like benzene, dry it over an anhydrous salt (e.g., potassium carbonate), and filter. The solvent is then removed by vacuum distillation.
-
Crystallization: The product, 3-nitro-4-methylbenzyl chloride, can be further purified by crystallization from methanol.
Quantitative Data: Nitration
| Product Name | Reagents | Yield | Boiling Point | Melting Point | Reference |
| 3-Nitro-4-methylbenzyl chloride | 2-Nitrotoluene, formaldehyde, HCl | - | 87-88 °C @ 0.05 mm Hg | 44-45 °C | [9] |
Halogenation
Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., Cl, Br). This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile.[10]
For this compound, halogenation is expected to produce a mixture of 2-halo-4-methylbenzyl chloride and 3-halo-4-methylbenzyl chloride, with the former being the major product due to the directing effect of the methyl group. However, steric hindrance from the adjacent methyl group might slightly favor substitution at position 3.
Reaction Scheme (Bromination): C₇H₇-CH₂Cl + Br₂ --(FeBr₃)--> Br-C₇H₆-CH₂Cl + HBr
Experimental Protocol: Synthesis of 3-Bromo-4-methylbenzyl chloride [11] While this protocol describes the chlorination of an alcohol, the workup and purification are representative of what would be required for the halogenation of the aromatic ring.
-
Precursor Synthesis: 3-Bromo-4-methylbenzyl chloride can be synthesized from 3-bromo-4-methylbenzyl alcohol in dichloromethane.[11]
-
Reaction: The alcohol is refluxed with a chlorinating agent (e.g., thionyl chloride) for approximately 45 minutes.[11]
-
Workup: The initial workup of the reaction mixture yields the product.[11]
-
Purification: The product can be used without further purification if HPLC analysis shows high purity (>98%).[11]
Quantitative Data: Halogenation
| Product Name | Starting Material | Yield | Purity (HPLC) | Reference |
| 3-Bromo-4-methylbenzyl chloride | 3-Bromo-4-methylbenzyl alcohol | 80% | >98% | [11] |
Friedel-Crafts Reactions
Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with aromatic rings.[12][13]
-
Friedel-Crafts Alkylation: This reaction introduces an alkyl group to the ring using an alkyl halide and a Lewis acid catalyst.[13] When this compound is the substrate, alkylation will occur at the 2-position. It is important to note that this compound itself can act as the alkylating agent in the presence of a Lewis acid, reacting with another aromatic molecule.[14] Polyalkylation is a common side reaction.[15]
-
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.[10] Acylation is generally preferred over alkylation as the product, a ketone, is deactivated towards further substitution, preventing polyacylation.[13] The acyl group can later be reduced to an alkyl group if desired.
General Reaction Scheme (Acylation): C₇H₇-CH₂Cl + RCOCl --(AlCl₃)--> RCO-C₇H₆-CH₂Cl + HCl
General Experimental Protocol (Acylation): [10]
-
Catalyst Complex Formation: The Lewis acid (e.g., AlCl₃) is added to the acyl halide, which generates a resonance-stabilized acylium ion.[10]
-
Electrophilic Attack: this compound, acting as the nucleophile, attacks the acylium ion, forming a carbocation intermediate (arenium ion).[10]
-
Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the catalyst.[10]
-
Workup: An aqueous workup is required to decompose the ketone-Lewis acid complex and isolate the final product.[12]
Caption: General experimental workflow for Friedel-Crafts acylation.
Quantitative Data: Friedel-Crafts Reactions Specific yield data for Friedel-Crafts reactions on this compound are not readily available in the provided search results. However, yields are typically moderate to high, depending on the specific reagents and conditions. Regioselectivity strongly favors substitution at the 2-position.
| Reaction | Reagents | Catalyst | Expected Major Product | Reference |
| Alkylation | R-X | AlCl₃ | 2-Alkyl-4-methylbenzyl chloride | [12][13] |
| Acylation | RCOCl | AlCl₃ | 2-Acyl-4-methylbenzyl chloride | [10][16] |
Conclusion
The electrophilic substitution reactions of this compound are governed by the powerful activating and ortho, para-directing effect of the methyl group. This leads to a high degree of regioselectivity, with incoming electrophiles primarily substituting at the 2-position (ortho to the methyl group). Reactions such as nitration, halogenation, and Friedel-Crafts acylation proceed predictably to yield 2-substituted-4-methylbenzyl chloride derivatives. A thorough understanding of these reaction pathways and experimental conditions is essential for leveraging this compound as a key intermediate in the synthesis of complex target molecules for the pharmaceutical and chemical industries.
References
- 1. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. youtube.com [youtube.com]
- 9. US2758137A - Preparation of meta-nitro-benzyl chlorides - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. mt.com [mt.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
nucleophilic substitution reactions involving 4-Methylbenzyl chloride
An In-depth Technical Guide to Nucleophilic Substitution Reactions Involving 4-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving this compound. It delves into the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, the influence of various reaction parameters, and quantitative kinetic data. Detailed experimental protocols for key transformations and illustrative diagrams of reaction mechanisms and workflows are included to serve as a practical resource for professionals in organic synthesis and drug development.
Introduction
This compound, also known as p-tolyl chloride, is a versatile reagent in organic synthesis. Its structure, featuring a primary benzylic halide, makes it particularly susceptible to nucleophilic substitution reactions. The benzylic position is unique because it can support both S(_N)1 and S(_N)2 reaction mechanisms. The reactivity is enhanced by the resonance stabilization of the benzylic carbocation intermediate in the S(_N)1 pathway.[1] The electron-donating methyl group in the para position further stabilizes this carbocation, influencing the reaction kinetics.
This guide will explore the factors that govern the reaction pathway, present quantitative data for various reaction conditions, and provide detailed experimental protocols for the synthesis of key derivatives.
Reaction Mechanisms: A Competitive Landscape
The nucleophilic substitution reactions of this compound can proceed through two distinct mechanisms: unimolecular (S(_N)1) and bimolecular (S(_N)2). The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The S(_N)1 Mechanism
The S(_N)1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (Cl
−
) to form a resonance-stabilized benzylic carbocation.[1][2] The para-methyl group provides additional stabilization through an inductive effect. The second step is a rapid attack of the nucleophile on the carbocation.[2] This mechanism is favored by polar protic solvents, which can solvate both the departing leaving group and the carbocation intermediate, and by weak nucleophiles.[3][4]
References
An In-depth Technical Guide on the Stability and Reactivity of 4-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of 4-Methylbenzyl chloride (also known as p-xylyl chloride), a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. It details the compound's physical and chemical properties, stability profile under various conditions, and its reactivity towards a range of nucleophiles and electrophiles. Detailed experimental protocols for stability testing and kinetic analysis are provided, along with visualizations of key reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound (C₈H₉Cl) is an aromatic organic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its reactivity stems from the benzylic chloride functional group, which is susceptible to nucleophilic substitution. Understanding the stability and reactivity of this compound is paramount for its safe handling, storage, and effective use in synthetic applications. This guide aims to consolidate available data and provide practical experimental procedures for its characterization.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is practically insoluble in water but miscible with many organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉Cl | [3] |
| Molecular Weight | 140.61 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pungent, irritating | [2] |
| Melting Point | 4 °C | [4] |
| Boiling Point | 200-202 °C | [3] |
| Density | 1.062 g/mL at 25 °C | [4] |
| Flash Point | 75 °C (closed cup) | [1] |
| Vapor Pressure | 0.29 mmHg at 20 °C | [3] |
| Refractive Index | 1.533 at 20 °C | [4] |
| Solubility | Insoluble in water; miscible with absolute alcohol and ether | [2][3] |
Stability
This compound is a reactive compound and is described as a "fuming liquid," indicating its propensity to react with atmospheric moisture.[3] It is sensitive to heat, sparks, and open flames.[5] For optimal stability, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, with a recommended storage temperature of 2-8 °C.[5] It is incompatible with alcohols, bases, amines, and oxidizing agents.[5]
Thermal Stability
Hydrolytic Stability
As a benzylic halide, this compound is susceptible to hydrolysis. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of nucleophiles. While specific hydrolysis rate constants for this compound across a range of pH and temperatures are not extensively documented in single sources, the hydrolysis of benzyl (B1604629) chlorides, in general, is known to proceed via a nucleophilic substitution mechanism.[6]
Reactivity
The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction temperature.[7]
Nucleophilic Substitution Reactions
The presence of the electron-donating methyl group in the para position can influence the reaction mechanism. It can stabilize the benzylic carbocation, potentially favoring an Sₙ1 pathway, but the primary nature of the benzylic carbon also allows for Sₙ2 reactions.[7]
A general representation of the nucleophilic substitution pathway is shown below:
Caption: General Nucleophilic Substitution Pathway.
Table 2: Reactivity of this compound with Various Nucleophiles
| Nucleophile | Reaction Type | Product | Conditions | Reference(s) |
| Water (Hydrolysis) | Sₙ1/Sₙ2 | 4-Methylbenzyl alcohol | Aqueous solutions | [6] |
| Amines (e.g., Aniline) | Sₙ2 | N-(4-Methylbenzyl)aniline | Organic solvent | [8] |
| Azide (N₃⁻) | Sₙ2 | 4-Methylbenzyl azide | DMSO or DMF | [9][10] |
| Thiocyanate (SCN⁻) | Sₙ2 | 4-Methylbenzyl thiocyanate | Aqueous or organic solvent | [4][11] |
Note: The specific reaction conditions can influence the predominant reaction pathway and product yield.
Friedel-Crafts Alkylation
As an alkyl halide, this compound can act as an electrophile in Friedel-Crafts alkylation reactions with aromatic compounds in the presence of a Lewis acid catalyst.
Caption: Friedel-Crafts Alkylation Reaction Pathway.
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol is adapted from general guidelines for accelerated stability testing and is designed to assess the thermal stability of this compound.[12][13]
Objective: To determine the degradation of this compound at an elevated temperature over a defined period.
Materials:
-
This compound (high purity)
-
Inert, sealed containers (e.g., amber glass vials with PTFE-lined caps)
-
Oven capable of maintaining a constant temperature of 54 ± 2 °C
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Appropriate solvents for analysis (e.g., acetonitrile, water)[14][15]
-
Analytical balance
Procedure:
-
Initial Analysis (Time = 0): Accurately weigh a sample of this compound and prepare a stock solution of known concentration in a suitable solvent (e.g., acetonitrile). Analyze the initial concentration of this compound using a validated HPLC or GC-MS method. This will serve as the 100% reference.
-
Sample Preparation for Storage: Dispense accurately weighed aliquots of this compound into several inert, sealed containers.
-
Storage: Place the sealed containers in an oven maintained at 54 ± 2 °C.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 7, and 14 days).[13]
-
Analysis: At each time point, remove a container from the oven and allow it to cool to room temperature. Prepare a solution of the stored sample in the same manner as the initial sample and analyze its concentration using the same analytical method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation rate.
Caption: Experimental Workflow for Accelerated Stability Testing.
Protocol for Kinetic Analysis of Nucleophilic Substitution
This protocol describes a general method for determining the rate of reaction of this compound with a nucleophile using HPLC analysis.
Objective: To determine the kinetic parameters for the reaction of this compound with a chosen nucleophile.
Materials:
-
This compound
-
Nucleophile of interest (e.g., sodium azide, aniline)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Thermostatted reaction vessel
-
HPLC system with a UV detector
-
Syringes and needles for sampling
-
Quenching solution (if necessary)
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of this compound in the chosen solvent. Allow the solution to reach the desired reaction temperature.
-
Initiation of Reaction: Add a known concentration of the nucleophile to the reaction vessel to initiate the reaction (time = 0).
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching (if necessary): Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution or by rapid dilution with a cold mobile phase to stop the reaction.
-
HPLC Analysis: Inject the quenched sample into the HPLC system. Use a suitable reversed-phase column and a mobile phase that allows for the separation of this compound from the product and the nucleophile.[14] Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Data Analysis: Determine the concentration of this compound remaining at each time point by comparing the peak area to a calibration curve. Plot the concentration of this compound versus time. From this data, determine the order of the reaction and the rate constant.
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion
This compound is a valuable but reactive chemical intermediate. Its stability is compromised by moisture, heat, and incompatible substances, necessitating careful storage and handling. The compound's primary reactivity lies in nucleophilic substitution reactions, the mechanism of which is sensitive to the reaction conditions. This guide provides a foundational understanding of these properties and offers detailed protocols for their experimental investigation. For critical applications, it is recommended that researchers perform their own stability and reactivity studies under their specific experimental conditions to ensure safe and optimal outcomes.
References
- 1. tainstruments.com [tainstruments.com]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | SIELC Technologies [sielc.com]
Spectroscopic Profile of 4-Methylbenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for 4-methylbenzyl chloride (IUPAC name: 1-(chloromethyl)-4-methylbenzene), a versatile reagent in organic synthesis. This document presents a summary of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also provided, alongside a logical workflow for the structural elucidation of the compound.
Quantitative Spectral Data
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | d | 2H | Ar-H (ortho to CH₂Cl) |
| ~7.15 | d | 2H | Ar-H (ortho to CH₃) |
| ~4.57 | s | 2H | -CH₂Cl |
| ~2.35 | s | 3H | -CH₃ |
Note: Specific coupling constants (J values) were not available in the searched literature. The aromatic protons would be expected to show ortho coupling.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~138.0 | Ar-C (quaternary, attached to CH₃) |
| ~135.0 | Ar-C (quaternary, attached to CH₂Cl) |
| ~129.5 | Ar-CH (ortho to CH₃) |
| ~129.0 | Ar-CH (ortho to CH₂Cl) |
| ~46.0 | -CH₂Cl |
| ~21.0 | -CH₃ |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2925 | Medium | Aliphatic C-H Stretch (-CH₃ and -CH₂) |
| ~1615, ~1515 | Medium | Aromatic C=C Ring Stretch |
| ~1450 | Medium | -CH₂- Scissoring |
| ~1270 | Strong | C-Cl Stretch |
| ~810 | Strong | p-Substituted Benzene C-H Out-of-Plane Bend |
Table 4: Mass Spectrometry Data[1]
| m/z | Relative Intensity (%) | Assignment |
| 140 | ~25 | [M]⁺ (Molecular Ion) |
| 105 | 100 | [M-Cl]⁺ (Base Peak) |
| 77 | ~10 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized yet detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small drop of liquid this compound directly onto the crystal.
-
If the sample is solid, place a small amount of the solid on the crystal and apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Data Processing:
-
Identify and label the wavenumbers of the significant absorption bands.
-
Assign these bands to their corresponding functional group vibrations by consulting correlation tables.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS).
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
The concentration should be approximately 1 mg/mL.
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source (often via a GC for separation and introduction).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Data Processing:
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z values.
-
Identify the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. The difference in mass between the molecular ion and fragment ions corresponds to the loss of neutral fragments, providing structural information.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the structural characterization of this compound using the spectroscopic techniques described.
Caption: Logical workflow for the spectral analysis of this compound.
An In-depth Technical Guide to 4-Methylbenzyl Chloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzyl chloride, also known as α-chloro-p-xylene or p-xylyl chloride, is a versatile organic compound with the chemical formula C₈H₉Cl. It exists as a colorless to pale yellow liquid with a pungent odor.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of this compound, tailored for professionals in research and drug development. The compound's significance lies in its role as a key intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[2][3]
Discovery and Historical Context
The synthesis of this compound is documented in early 20th-century organic chemistry literature.[1] While pinpointing a single discoverer and an exact date for its first synthesis is challenging based on currently available information, its preparation is rooted in the broader development of benzylic halogenation reactions. A notable early reference for the preparation of the related m-xylyl chloride was published by King and Merriam in 1935. For the p-isomer, this compound, a significant publication by Newman and George in the Journal of Organic Chemistry in 1961 details its preparation.
The primary and most common method for synthesizing this compound has historically been the free-radical chlorination of p-xylene (B151628).[1] This reaction, typically initiated by ultraviolet (UV) light or heat, selectively targets the benzylic protons due to the resonance stabilization of the resulting benzylic radical. This method became a staple for the industrial production of this compound.
Over the years, other synthetic routes have been developed to offer alternatives with varying advantages in terms of starting materials, reaction conditions, and yields. These include methods starting from p-methylbenzyl alcohol and p-methylbenzoic acid. The compound's utility as a reactive intermediate has cemented its place in organic synthesis, serving as a building block for more complex molecules in various industries.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₉Cl | |
| Molecular Weight | 140.61 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | < 25 °C | [4] |
| Boiling Point | 200-202 °C | [4] |
| Density | 1.0512 g/cm³ at 20 °C | [4] |
| Refractive Index | n20/D 1.533 (lit.) | [4] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether | [1][4] |
| Vapor Pressure | 0.30 mmHg | [4] |
| Flash Point | 168 °F | [4] |
Experimental Protocols
Detailed methodologies for the key syntheses of this compound are provided below.
Synthesis via Free-Radical Chlorination of p-Xylene (Industrial Method)
This method is the most common industrial route to this compound.
Principle: The reaction proceeds via a free-radical chain mechanism. UV light or thermal energy initiates the homolytic cleavage of chlorine gas (Cl₂) into chlorine radicals (Cl•). These radicals then abstract a benzylic hydrogen from p-xylene to form a resonance-stabilized p-methylbenzyl radical and hydrogen chloride (HCl). The p-methylbenzyl radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, thus propagating the chain.
Industrial Protocol Overview: Large-scale industrial preparation involves the controlled chlorination of p-xylene at temperatures ranging from 80–120 °C.[1] The reaction is often carried out in the absence of a solvent or in an inert hydrocarbon medium. Careful monitoring is crucial to prevent over-chlorination, which can lead to the formation of 4-(dichloromethyl)toluene and other polychlorinated byproducts. The reaction is typically initiated by UV light.[1] Purification of the product is achieved by distillation under reduced pressure to isolate the desired mono-chlorinated product.[1]
Logical Workflow for Free-Radical Chlorination:
Caption: Free-radical chlorination of p-xylene to this compound.
Synthesis from p-Methylbenzyl Alcohol
This method provides a laboratory-scale synthesis from a readily available starting material.
Principle: The hydroxyl group of p-methylbenzyl alcohol is converted to a chloromethyl group using a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrochloric acid. The reaction with thionyl chloride is often preferred in a laboratory setting due to the clean formation of gaseous byproducts (SO₂ and HCl).
Experimental Protocol (using Dichloromethane (B109758) as a chlorinating agent):
-
Dissolve 7.2 g (0.05 mol) of p-methylbenzyl alcohol in 30 mL of dichloromethane in a suitable reaction flask.[2]
-
Heat the mixture at 80°C for 1 hour.[2]
-
After the reaction is complete, evaporate the dichloromethane.[2]
-
Add 20 mL of fresh dichloromethane to dissolve the residue.[2]
-
Purify the product by silica (B1680970) gel column chromatography using dichloromethane as the eluent.[2]
-
The final product is an oily substance. Expected yield: 7.2 g (88.9%).[2]
Experimental Workflow for Synthesis from p-Methylbenzyl Alcohol:
Caption: Synthesis workflow of this compound from p-methylbenzyl alcohol.
Synthesis from p-Methylbenzoic Acid
This two-step synthesis provides an alternative route starting from a carboxylic acid.
Principle: First, p-methylbenzoic acid is reduced to p-methylbenzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol is then chlorinated in a second step as described previously.
Experimental Protocol:
Step 1: Reduction of p-Methylbenzoic Acid to p-Methylbenzyl Alcohol
-
In a 250 mL three-neck flask cooled with an ice bath, add 15.8 g (0.10 mol) of p-methylbenzoic acid and 100 mL of dry tetrahydrofuran (B95107) (THF).[2]
-
Under stirring, add 7.6 g (0.20 mol) of lithium aluminum hydride in portions.[2]
-
Continue the reaction for 1 hour after the addition is complete, monitoring by TLC.[2]
-
Quench the reaction by adding 20 mL of water under ice bath conditions.[2]
-
Adjust the pH to 5-6 with dilute hydrochloric acid and filter off the precipitate.[2]
-
Wash the residue with ethyl acetate (B1210297) and extract the filtrate with ethyl acetate (2 x 200 mL).[2]
-
Dry the combined organic layers with anhydrous sodium sulfate (B86663) and concentrate to yield p-methylbenzyl alcohol as an oily product (expected yield: 13.6 g, 94.4%). This product is used directly in the next step.[2]
Step 2: Chlorination of p-Methylbenzyl Alcohol
-
Follow the protocol described in the "Synthesis from p-Methylbenzyl Alcohol" section using the product from Step 1.
Signaling Pathway for Synthesis from p-Methylbenzoic Acid:
Caption: Two-step synthesis of this compound from p-methylbenzoic acid.
Applications in Research and Development
This compound is a valuable building block in organic synthesis due to the reactivity of its benzylic chloride group, which makes it susceptible to nucleophilic substitution reactions. Its primary applications are as an intermediate in the production of:
-
Pharmaceuticals: It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs). For example, it is used in the preparation of certain antihypertensive agents.
-
Agrochemicals: It serves as a starting material for the synthesis of some fungicides and other crop protection agents.[1]
-
Fine Chemicals: It is used in the production of dyes, fragrances, and other specialty chemicals.[1]
Conclusion
This compound has a rich history rooted in the development of synthetic organic chemistry in the early 20th century. While its discovery cannot be attributed to a single individual, its synthesis via the free-radical chlorination of p-xylene has been a cornerstone of its industrial production. Alternative laboratory-scale syntheses from p-methylbenzyl alcohol and p-methylbenzoic acid offer flexibility for researchers. The compound's versatile reactivity ensures its continued importance as a key intermediate for professionals in the fields of drug development, agrochemical synthesis, and materials science. This guide provides the essential technical information required for the informed handling and application of this compound in a research and development setting.
References
Theoretical Insights into 4-Methylbenzyl Chloride: A Technical Guide for Researchers
An In-depth Exploration of Computational and Spectroscopic Analyses for Drug Development and Scientific Research
Introduction
4-Methylbenzyl chloride, a substituted aromatic hydrocarbon, serves as a versatile intermediate in the synthesis of a wide array of chemical compounds, including pharmaceuticals and agrochemicals. Its reactivity is intrinsically linked to its molecular structure and electronic properties. Theoretical studies, employing computational chemistry methods, provide a powerful lens through which to investigate these characteristics at a granular level. This technical guide offers a comprehensive overview of the theoretical approaches used to study this compound, presenting key data from related molecules to illustrate the expected findings and detailing the methodologies for such investigations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of this important molecule.
Molecular Structure and Properties
Table 1: Experimental and Theoretical Geometrical Parameters of 4-Chlorobenzyl Chloride
| Parameter | Bond/Angle | Experimental Value[2] |
| Bond Length (Å) | C-Cl (ring) | 1.724 |
| C-C (ring, avg.) | 1.383 | |
| C-C (exocyclic) | 1.499 | |
| C-Cl (exocyclic) | 1.791 | |
| Bond Angle (°) | C-C-C (ring, avg.) | 120.0 |
| C-C-CH₂ | 121.1 | |
| C-CH₂-Cl | 111.1 |
Note: The experimental data is from X-ray diffraction of 4-chlorobenzyl chloride. Theoretical calculations on this compound would yield similar parameters, with slight variations due to the methyl group.
Experimental and Theoretical Vibrational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations are instrumental in assigning the observed spectral bands to specific molecular motions.
Experimental Spectroscopic Data
Experimental FTIR and Raman spectra of this compound have been reported in various databases. A selection of prominent experimental vibrational frequencies is presented below.
Table 2: Experimental Vibrational Frequencies (cm⁻¹) for this compound
| FTIR | Raman | Assignment |
| 3025 | 3060 | C-H stretching (aromatic) |
| 2920 | 2925 | C-H stretching (methyl) |
| 1615 | 1615 | C=C stretching (aromatic) |
| 1515 | 1515 | C=C stretching (aromatic) |
| 1210 | 1210 | C-H in-plane bending |
| 815 | 815 | C-H out-of-plane bending |
| 690 | 690 | C-Cl stretching |
Note: These are approximate values and may vary slightly depending on the experimental conditions.
Theoretical Vibrational Frequencies and Potential Energy Distribution (PED)
To illustrate the nature of theoretical vibrational analysis, the calculated vibrational frequencies and their potential energy distribution (PED) for a related molecule, 3-nitro benzyl (B1604629) chloride, are presented. The PED indicates the contribution of each internal coordinate to a particular vibrational mode.
Table 3: Selected Theoretical Vibrational Frequencies (cm⁻¹) and Potential Energy Distribution (PED) for 3-Nitro Benzyl Chloride
| Mode | Calculated Frequency (B3LYP/3-21+G)[3] | PED (%)[3] |
| ν(C-H) aromatic | 3105 | 99 (C-H stretch) |
| ν(C-H) CH₂ | 2980 | 98 (CH₂ stretch) |
| ν(C=C) | 1610 | 85 (C=C stretch) |
| δ(CH₂) | 1450 | 75 (CH₂ scissoring) |
| ν(C-Cl) | 680 | 60 (C-Cl stretch) + 20 (CCC bend) |
Note: The calculated frequencies are typically scaled to better match experimental values.
Experimental Protocols: Computational and Spectroscopic Methods
Computational Methodology
A typical theoretical study of this compound would involve the following steps:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p).[4] The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum on the potential energy surface has been located.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the optimized geometry using the same level of theory. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and limitations of the theoretical method.
-
Electronic Properties Calculation: Various electronic properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing insights into the atomic charges and the electronic distribution.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule, including hyperconjugative effects.
-
Caption: A typical workflow for the computational analysis of a molecule like this compound.
Spectroscopic Methods
-
FTIR Spectroscopy: The FTIR spectrum of this compound can be recorded in the solid phase (as a KBr pellet) or in a suitable solvent. A typical spectral range is 4000-400 cm⁻¹.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is typically recorded on a solid sample using a near-infrared laser for excitation (e.g., 1064 nm) to minimize fluorescence. The spectral range is usually 3500-50 cm⁻¹.
Electronic Properties and Reactivity
The electronic properties of a molecule are paramount in determining its chemical reactivity. Theoretical calculations provide valuable descriptors for understanding these characteristics.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity.
Caption: A simplified diagram illustrating the HOMO and LUMO energy levels and the energy gap.
Table 4: Calculated Electronic Properties of 3-Nitro Benzyl Chloride
| Parameter | Value (B3LYP/3-21+G)[3] |
| HOMO Energy (eV) | -7.12 |
| LUMO Energy (eV) | -2.89 |
| Energy Gap (eV) | 4.23 |
Note: This data for a related molecule illustrates the typical values obtained from such calculations.
Mulliken Atomic Charges
Mulliken population analysis provides a way to estimate the partial atomic charges in a molecule. This information is crucial for understanding electrostatic interactions and reactive sites. For this compound, the carbon atom of the chloromethyl group is expected to have a partial positive charge, making it susceptible to nucleophilic attack, while the chlorine atom will carry a partial negative charge.
Table 5: Selected Mulliken Atomic Charges for 3-Nitro Benzyl Chloride
| Atom | Charge (e) (B3LYP/3-21+G)[3] |
| C (of CH₂) | 0.15 |
| Cl | -0.25 |
| C (of CH₃) | -0.18 |
| N (of NO₂) | 0.55 |
| O (of NO₂) | -0.30 |
Note: This data for a related molecule provides an example of the charge distribution.
Conclusion
Theoretical studies offer an indispensable toolkit for the in-depth characterization of this compound. Through methods like DFT and ab initio calculations, researchers can obtain detailed information about its molecular structure, vibrational properties, and electronic characteristics. While a dedicated comprehensive theoretical study on this compound is not yet prevalent in the literature, the methodologies and illustrative data from related molecules presented in this guide provide a robust framework for conducting and interpreting such investigations. The synergy between computational predictions and experimental observations is key to unlocking a complete understanding of this molecule's behavior, which is vital for its application in drug development and other scientific endeavors.
References
An In-depth Technical Guide to 4-Methylbenzyl Chloride: Synonyms, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylbenzyl chloride, a versatile reagent in organic synthesis. This document details its various synonyms and alternate names, summarizes its key quantitative properties, and provides detailed experimental protocols for its synthesis and use in nucleophilic substitution reactions.
Synonyms and Alternate Names
This compound is known by a variety of names in chemical literature and commerce. A clear understanding of these synonyms is crucial for accurate literature searches and material sourcing. The compound's formal IUPAC name is 1-(chloromethyl)-4-methylbenzene.[1][2][3] It is also commonly referred to by several other systematic and common names.
A comprehensive list of synonyms and identifiers is provided in Table 1. This includes common names such as p-Xylyl chloride and α-Chloro-p-xylene, which are frequently encountered.[1][3][4][5][6] The Chemical Abstracts Service (CAS) number, a unique identifier for this chemical, is 104-82-5.[1][2][4][7]
Table 1: Synonyms and Identifiers for this compound
| Type | Name/Identifier | Source |
| IUPAC Name | 1-(chloromethyl)-4-methylbenzene | [1][2][3] |
| CAS Number | 104-82-5 | [1][2][4][7] |
| Common Names | This compound | [1][3][4][7] |
| p-Xylyl chloride | [1][3][4][5][6] | |
| α-Chloro-p-xylene | [1][3][4][5][6] | |
| p-Methylbenzyl chloride | [1][3] | |
| 1-Chloromethyl-4-methylbenzene | [1] | |
| Benzene, 1-(chloromethyl)-4-methyl- | [1][3] | |
| p-Tolylmethyl chloride | [1] | |
| 4-(Chloromethyl)toluene | [3] | |
| Linear Formula | CH₃C₆H₄CH₂Cl | [6] |
| Molecular Formula | C₈H₉Cl | [1][2][4][7] |
Below is a diagram illustrating the logical relationships between the primary name, systematic names, and common synonyms for this compound.
Caption: Logical relationship of this compound synonyms.
Quantitative Data
A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is essential for designing and executing experiments, as well as for safety assessments. The compound is a liquid at room temperature with a boiling point of approximately 200-202 °C.[6][8]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 140.61 g/mol | [1][4][6] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 200-202 °C | [6][8] |
| Melting Point | 3-5 °C | [5] |
| Density | 1.062 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.533 | [6] |
| Solubility | Insoluble in water; soluble in ether | [8] |
| Vapor Pressure | 0.30 mmHg | [8] |
| Flash Point | 168 °F | [8] |
| Storage Temperature | 2-8°C | [6] |
Experimental Protocols
This compound is a valuable electrophile in organic synthesis, primarily utilized in nucleophilic substitution reactions to introduce the 4-methylbenzyl group.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the chlorination of 4-methylbenzyl alcohol.
Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 7.2 g (0.05 mol) of p-methylbenzyl alcohol in 30 mL of dichloromethane.[4]
-
Reaction: Heat the resulting mixture at 80°C for 1 hour.[4]
-
Workup: After the reaction is complete, evaporate the dichloromethane. Redissolve the residue in 20 mL of fresh dichloromethane.[4]
-
Purification: Add silica gel to the solution and stir. Purify the mixture by silica gel column chromatography using dichloromethane as the eluent. The final product is an oily substance.[4]
This method provides a straightforward route to this compound from a readily available starting material.
Nucleophilic Substitution: Synthesis of 4-Methylbenzylpyridinium Chloride
A classic example of the reactivity of this compound is the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction, to form a quaternary ammonium (B1175870) salt.[7]
Detailed Methodology:
-
Reagents:
-
4-Methylpyridine (B42270) (γ-picoline)
-
Benzyl (B1604629) chloride (in this case, this compound would be used as the benzylating agent)
-
Anhydrous acetonitrile (B52724) (solvent)
-
Diethyl ether (for washing)
-
Ethanol (B145695) and water (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-methylpyridine and this compound.[7]
-
Add anhydrous acetonitrile as the solvent.[7]
-
Heat the reaction mixture to reflux at 80-90°C under an inert atmosphere (e.g., nitrogen).[7]
-
Maintain the reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.[7]
-
Collect the solid product by vacuum filtration and wash it with diethyl ether to remove unreacted starting materials.[7]
-
For further purification, recrystallize the crude product from a mixture of ethanol and water.[7]
-
Dry the purified crystals under vacuum to obtain 4-methylbenzylpyridinium chloride as a white to off-white solid.[7]
-
This protocol highlights the utility of this compound in forming C-N bonds, a fundamental transformation in the synthesis of many pharmaceutical and biologically active molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Preparation method of 4-ethylbenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pharmaceutical intermediates utilizing 4-Methylbenzyl chloride. It includes a specific experimental protocol for N-alkylation, a common reaction in drug synthesis, and an overview of the mechanisms of action for several pharmaceuticals that incorporate a similar structural motif.
Application Note 1: Synthesis of N-(4-methylbenzyl)-N-methylaniline - A Key Pharmaceutical Intermediate
N-benzylated anilines are crucial structural motifs found in a variety of pharmaceutical compounds. They serve as key intermediates in the synthesis of antihistamines, anticholinergics, and other therapeutic agents. The following protocol details the synthesis of N-(4-methylbenzyl)-N-methylaniline via the N-alkylation of N-methylaniline with this compound. This reaction is a foundational example of how the 4-methylbenzyl group can be incorporated into a molecule to build more complex pharmaceutical precursors.
Experimental Protocol: N-Alkylation of N-methylaniline
This protocol describes the synthesis of N-(4-methylbenzyl)-N-methylaniline.
Materials:
-
N-methylaniline
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylaniline (1.0 eq), sodium carbonate (1.5 eq), and N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure N-(4-methylbenzyl)-N-methylaniline.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (g) | Yield (%) | Purity (%) |
| N-methylaniline | 107.15 | 1.0 | 10.7 | - | >99 |
| This compound | 140.61 | 1.1 | 15.5 | - | >98 |
| Sodium carbonate | 105.99 | 1.5 | 15.9 | - | >99 |
| N-(4-methylbenzyl)-N-methylaniline | 211.30 | - | - | ~90 | >98 (Post-purification) |
Experimental Workflow
Application Notes and Protocols: 4-Methylbenzyl Chloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzyl chloride, also known as α-chloro-p-xylene or p-xylyl chloride, is a valuable and versatile electrophilic building block in organic synthesis. Its benzylic chloride functionality makes it highly reactive towards nucleophiles and a key intermediate in the formation of a variety of more complex molecules. This reactivity, coupled with the presence of the tolyl group, makes it an important precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] These application notes provide detailed protocols for several key transformations of this compound, highlighting its utility in forming carbon-carbon and carbon-heteroatom bonds.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 104-82-5 | [3] |
| Molecular Formula | C₈H₉Cl | [3] |
| Molecular Weight | 140.61 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 200-202 °C | [4] |
| Density | 1.062 g/mL at 25 °C | |
| Refractive Index | n20/D 1.533 |
Safety Precautions: this compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Applications in Organic Synthesis
This compound is a versatile reagent that participates in a wide range of organic reactions, including:
-
Nucleophilic Substitution Reactions: The benzylic chloride is readily displaced by a variety of nucleophiles.
-
Friedel-Crafts Alkylation: It can act as an alkylating agent for aromatic compounds.
-
Grignard Reagent Formation: It can be converted to the corresponding Grignard reagent, a powerful nucleophile for carbon-carbon bond formation.
-
Wittig Reaction Precursor: It is a starting material for the synthesis of phosphonium (B103445) salts used in the Wittig reaction.
-
Sommelet Reaction: It can be converted to the corresponding aldehyde, p-tolualdehyde.
The following sections provide detailed protocols for some of these key applications.
Nucleophilic Substitution Reactions
The high reactivity of the benzylic chloride in this compound makes it an excellent substrate for S(_N)2 reactions with a wide range of nucleophiles.
Synthesis of 4-Methylbenzyl Cyanide (p-Tolylacetonitrile)
The reaction of this compound with sodium cyanide provides a straightforward route to 4-methylbenzyl cyanide, a valuable intermediate for the synthesis of p-tolylacetic acid and its derivatives.[4]
Reaction Scheme:
Caption: Synthesis of 4-Methylbenzyl Cyanide.
Experimental Protocol:
Materials:
-
This compound
-
Sodium cyanide (or Potassium cyanide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium cyanide (1.1 equivalents) in dimethyl sulfoxide.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture with stirring. The reaction is exothermic. Maintain the temperature at a moderate level.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield pure 4-methylbenzyl cyanide.
Quantitative Data for Cyanation Reactions:
| Alkyl Halide | Cyanide Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Chlorobutane | NaCN | DMSO | - | - | 94 | [5] |
| 1-Bromobutane | NaCN | DMSO | 60-90 | - | - | [5] |
| 4-Methylbenzyl iodide | KCN | Methanol | Reflux | 14 | - | [6] |
| 2,4-Dichlorobenzyl chloride | NaCN | Methanol | 50-52 | 8 | - | [6] |
Synthesis of S-(4-Methylbenzyl)isothiouronium Chloride
The reaction with thiourea (B124793) provides a convenient route to S-alkyl isothiouronium salts, which are versatile intermediates for the synthesis of thiols and sulfonyl chlorides.
Reaction Scheme:
Caption: Synthesis of S-(4-Methylbenzyl)isothiouronium Chloride.
Experimental Protocol:
Materials:
-
This compound
-
Thiourea
-
Methanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and thiourea (1.1 equivalents) in methanol.[7]
-
Heat the mixture to reflux with stirring.[7]
-
The reaction is typically complete within 3-4 hours. Monitor by TLC.[7]
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the product to obtain S-(4-methylbenzyl)isothiouronium chloride.
Friedel-Crafts Alkylation
This compound can be used to alkylate aromatic rings in the presence of a Lewis acid catalyst. This reaction is a powerful tool for forming carbon-carbon bonds with aromatic systems.
Reaction Scheme:
Caption: Friedel-Crafts Alkylation of Toluene.
Experimental Protocol (Representative):
Materials:
-
This compound
-
Toluene (or Benzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice-cold water
-
Diethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Dry round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath.[1]
-
Add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous dichloromethane.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and toluene (or benzene, used in excess as both reactant and solvent) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred suspension of aluminum chloride at a rate that maintains the reaction temperature between 5-10 °C.[1]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours.[1]
-
Carefully quench the reaction by the slow addition of ice-cold water.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.[1]
-
Extract the aqueous layer with diethyl ether.[1]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
The product will be a mixture of isomers (ortho, meta, and para) which can be separated by column chromatography.
Quantitative Data for Friedel-Crafts Alkylation:
| Aromatic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Time (h) | Primary Product(s) | Reference |
| Benzene | tert-Butyl chloride | AlCl₃ | 0-5 | 0.25-0.33 | tert-Butylbenzene | [1] |
| Benzene | (1-chloro-2-methylpropyl)benzene | AlCl₃ | 5-10 | 2.5-3 | tert-Butylbenzene (rearranged) | [1] |
| Methylbenzene | Chloromethane | AlCl₃ | 0 | - | Mixture of dimethylbenzenes | [2][8] |
| Methylbenzene | Chloromethane | AlCl₃ | 25 | - | Mixture of dimethylbenzenes | [2][8] |
Grignard Reagent Formation and Reaction
This compound can be converted to the corresponding Grignard reagent, 4-methylbenzylmagnesium chloride. This organometallic reagent is a potent nucleophile and is widely used for the formation of new carbon-carbon bonds, particularly in reactions with carbonyl compounds.
Reaction Scheme:
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 6. juliethahn.com [juliethahn.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Benzylation with 4-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the benzylation of various functional groups using 4-methylbenzyl chloride. Benzylation is a crucial chemical transformation for installing a protecting group or for the synthesis of more complex molecules in drug discovery and development. The protocols provided herein are based on established chemical principles and can be adapted for a range of substrates.
Introduction
Benzylation refers to the attachment of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) to a heteroatom, most commonly oxygen (O-benzylation), nitrogen (N-benzylation), or sulfur (S-benzylation). This compound is an effective benzylating agent, and its reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, a nucleophile (such as an alcohol, amine, or thiol) attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group. The presence of a base is often required to deprotonate the nucleophile, thereby increasing its reactivity. Common bases include potassium carbonate, sodium bicarbonate, or triethylamine.[3][4][5]
Data Presentation
The following table summarizes representative reaction conditions and yields for benzylation reactions analogous to those using this compound. The selection of base, solvent, and temperature is critical for achieving optimal results and can be substrate-dependent.
| Substrate Type | Example Substrate | Benzylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenol (B47542) | Phenol | Benzyl tosylate | K₂CO₃ | DMF | 80 | 4-12 | High | [6] |
| Amine | Aniline (B41778) | Benzyl chloride | NaHCO₃ | Water | 90-95 | 4 | 85-87 | [5] |
| Thiol | Thiophenol | Benzyl chloride | Et₃N or K₂CO₃ | Water | RT | 1 | 95 | [3] |
| Alcohol | General | Benzyl Halide | Strong Base (e.g., NaH) | DMF/THF | RT-Reflux | 1-8 | 50-95 | [1][7] |
| Amine | Aniline | Benzyl alcohol | tBuOK | - | 120 | 24 | 93 | [8][9] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: O-Benzylation of a Phenol (Williamson Ether Synthesis)
This protocol describes a general procedure for the O-benzylation of a phenol using this compound and potassium carbonate as the base.[4][6]
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure 4-methylbenzyl ether.[10][11][12]
Protocol 2: N-Benzylation of a Primary Amine
This protocol is adapted from a procedure for the benzylation of aniline and can be used for the N-benzylation of primary amines with this compound.[5]
Materials:
-
Primary amine (e.g., Aniline) (4.0 equiv)
-
This compound (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.25 equiv)
-
Water
-
Saturated salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place the primary amine (4.0 equiv), sodium bicarbonate (1.25 equiv), and water.
-
Heat the mixture to 90-95 °C with vigorous stirring.
-
Slowly add this compound (1.0 equiv) from the dropping funnel over 1.5-2 hours.
-
Continue heating and stirring for a total of 4 hours.
-
Cool the reaction mixture and filter with suction.
-
Separate the organic layer and wash it with a saturated salt solution.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Remove the excess primary amine by distillation under reduced pressure.
-
The desired N-(4-methylbenzyl) amine can be further purified by vacuum distillation or column chromatography.[13]
Protocol 3: S-Benzylation of a Thiol
This protocol provides a general method for the S-benzylation of thiols to form thioethers using this compound in an aqueous medium.[3]
Materials:
-
Thiol (e.g., Thiophenol) (1.0 equiv)
-
This compound (1.0 equiv)
-
Triethylamine (Et₃N) (1.05 equiv) or Potassium Carbonate (K₂CO₃) (1.15 equiv)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, mix the thiol (1.0 equiv), this compound (1.0 equiv), and the chosen base (triethylamine or potassium carbonate) in water.
-
Stir the mixture vigorously at room temperature for approximately 1 hour.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude S-(4-methylbenzyl) thioether.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for benzylation.
Caption: SN2 mechanism of benzylation.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sid.ir [sid.ir]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]
Application of 4-Methylbenzyl Chloride in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzyl chloride (p-xylyl chloride) is a versatile organic compound that finds significant application in polymer chemistry, primarily as an initiator for controlled polymerization reactions. Its benzylic chloride functionality allows for the generation of carbocations or radicals under specific conditions, making it a valuable tool for the synthesis of well-defined polymers. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: living carbocationic polymerization and as a potential initiator in Atom Transfer Radical Polymerization (ATRP).
Application 1: Initiator for Living Carbocationic Polymerization of Isobutylene (B52900)
This compound, in conjunction with a Lewis acid co-initiator such as titanium tetrachloride (TiCl₄), can initiate the living carbocationic polymerization of isobutylene. This method allows for the synthesis of polyisobutylene (B167198) (PIB) with controlled molecular weights and narrow molecular weight distributions. However, it is noted that monosubstituted benzyl (B1604629) halides like this compound can lead to slow initiation and relatively low initiating efficiencies.
Signaling Pathway and Logic
The initiation process involves the abstraction of the chloride from this compound by the Lewis acid (TiCl₄), generating a 4-methylbenzyl carbocation. This carbocation then attacks the double bond of an isobutylene monomer, initiating chain growth. The propagating chain end remains "living," allowing for the sequential addition of monomers.
Caption: Cationic polymerization of isobutylene initiated by this compound.
Quantitative Data
The following table summarizes the results from the polymerization of isobutylene using this compound as an initiator in conjunction with TiCl₄.
| Initiator | Co-initiator | Additive | Yield (%) | Mₙ ( g/mol ) | Mₙ (theoretical) | Ieff (%) | Mₙ/Mₙ |
| This compound | TiCl₄ | - | 13 | 1,800 | 11,800 | 15 | 2.5 |
| 4-Methylbenzyl bromide | TiCl₄ | - | 15 | 2,000 | 15,300 | 13 | 2.8 |
Mₙ: Number-average molecular weight, Ieff: Initiator efficiency, Mₙ/Mₙ: Polydispersity index. Reaction Conditions: [Initiator] = 8.5 x 10⁻³ M, [TiCl₄] = 0.17 M, [Isobutylene] = 1.0 M in CH₂Cl₂/hexane (B92381) (40/60 v/v) at -78°C.
Experimental Protocol: Living Carbocationic Polymerization of Isobutylene
Materials:
-
This compound (distilled under vacuum)
-
Titanium tetrachloride (TiCl₄) (as received)
-
Isobutylene (dried by passing through columns of CaCl₂, BaO, and molecular sieves)
-
Methylene chloride (CH₂Cl₂) (dried by distillation from CaH₂)
-
Hexane (dried by distillation from CaH₂)
-
Methanol (B129727) (for quenching)
-
Dry nitrogen atmosphere
Equipment:
-
Three-neck flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet
-
Dry ice/isopropanol bath
-
Syringes and cannulas for reagent transfer
Procedure:
-
Reactor Setup: Assemble the three-neck flask under a dry nitrogen atmosphere. The reactor is cooled to -78°C using a dry ice/isopropanol bath.
-
Solvent and Monomer Addition: Charge the reactor with the solvent mixture of CH₂Cl₂ and hexane (40:60 v/v). Add the purified isobutylene monomer to the cooled solvent.
-
Initiator Addition: Add the this compound initiator to the reactor.
-
Initiation of Polymerization: Start the polymerization by adding the co-initiator, TiCl₄, to the reaction mixture.
-
Polymerization: Allow the reaction to proceed for the desired time under constant stirring and temperature.
-
Termination: Quench the polymerization by adding pre-chilled methanol to the reactor.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the precipitated polyisobutylene, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer for its molecular weight (Mₙ) and polydispersity (Mₙ/Mₙ) using Gel Permeation Chromatography (GPC).
Caption: Experimental workflow for isobutylene polymerization.
Application 2: Potential Initiator for Atom Transfer Radical Polymerization (ATRP)
The general mechanism involves the reversible activation of the carbon-chlorine bond by a transition metal catalyst (e.g., a copper(I) complex) to form a radical that can initiate polymerization. The reversible deactivation of the propagating radical by the higher oxidation state metal complex maintains a low radical concentration, minimizing termination reactions.
Logical Relationship in ATRP
Caption: ATRP mechanism with a benzyl chloride type initiator.
Representative Experimental Protocol: ATRP of Styrene (B11656) using Benzyl Chloride
The following is a representative protocol for the ATRP of styrene using benzyl chloride, which can be adapted for this compound, though optimization of reaction conditions may be necessary.
Materials:
-
Benzyl chloride (as a proxy for this compound)
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Dry nitrogen or argon atmosphere
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Syringes for liquid transfer
-
Thermostated oil bath
-
Vacuum line
Procedure:
-
Catalyst and Ligand Addition: To a dry Schlenk flask under an inert atmosphere, add CuCl and the desired amount of solvent (toluene).
-
Ligand Addition: Add the PMDETA ligand to the flask via syringe. The solution should turn green as the copper complex forms.
-
Monomer Addition: Add the purified styrene monomer to the reaction flask.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110°C). Inject the benzyl chloride initiator to start the polymerization.
-
Sampling: At timed intervals, withdraw samples using a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
Termination: After the desired conversion is reached or the reaction time has elapsed, cool the flask to room temperature and expose the mixture to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Isolation: Precipitate the polymer solution into a large volume of methanol. Filter the polymer and dry it under vacuum.
Conclusion
This compound serves as a valuable initiator in polymer chemistry, particularly for the living carbocationic polymerization of electron-rich olefins like isobutylene. This application allows for the synthesis of polyisobutylene with controlled molecular characteristics, although with noted lower initiation efficiency compared to other initiators. Its potential as an initiator in Atom Transfer Radical Polymerization is also recognized due to its structural similarity to other effective benzyl chloride initiators. The detailed protocols and data provided herein offer a solid foundation for researchers and professionals in the field to utilize this compound in the synthesis of well-defined polymeric materials for various applications, including those in drug development and materials science. Further research into optimizing the initiation efficiency in cationic polymerization and exploring its direct application in ATRP would be beneficial.
Application Notes and Protocols for the Quantification of 4-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative analysis of 4-Methylbenzyl chloride, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] The accurate quantification of this compound is crucial for process control, quality assurance, and regulatory compliance. The following application notes detail two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a suitable approach for quantifying this compound.[3][4][5]
Experimental Protocol: HPLC-UV
This protocol is adapted from established methods for similar compounds and is designed for accurate quantification.[3][5]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][5]
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity).[2]
-
Acetonitrile (B52724) (HPLC grade).[3]
-
Water (HPLC grade or ultrapure).[3]
-
Trifluoroacetic acid (TFA) (HPLC grade).[3]
-
2. Chromatographic Conditions: A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% TFA[3][5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C (or ambient)[5] |
| Detection Wavelength | 220 nm or 254 nm[5][6] |
| Injection Volume | 10 µL[5] |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions:
-
Mobile Phase Preparation: Carefully measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water. Combine the solvents in a suitable glass container and add 1.0 mL of trifluoroacetic acid. Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.[3]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask.[3]
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[3] Filter the standard solutions through a 0.45 µm syringe filter before injection.[3]
-
Sample Preparation: Accurately weigh the sample containing this compound. Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.[3] Vortex or sonicate the sample to ensure complete dissolution.[3] Filter the sample solution through a 0.45 µm syringe filter prior to injection.[3]
4. System Suitability: Before sample analysis, verify the performance of the HPLC system by injecting the standard solution multiple times (e.g., n=5). The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2%.[5]
5. Data Analysis: Generate a calibration curve by plotting the peak area versus the concentration of the standards. The linearity should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.999.[3] The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC)
The following table summarizes typical performance characteristics for HPLC methods used for the analysis of benzyl (B1604629) chloride and related compounds.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999[3] |
| Limit of Detection (LOD) | 11 - 34 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.1 µg/g[7] |
| Accuracy (% Recovery) | 95 - 105%[7] |
| Precision (%RSD) | < 5%[7] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. A headspace GC-MS method is particularly suitable for the analysis of residual this compound in solid or liquid matrices, as it minimizes matrix effects.[7][8][9]
Experimental Protocol: Headspace GC-MS
This protocol is based on validated methods for the analysis of benzyl chloride in complex matrices.[7][8]
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.[7][8]
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.[7]
-
Chemicals and Reagents:
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Headspace | |
| Incubation Temperature | 110 °C[7] |
| Incubation Time | 10 min[7] |
| GC | |
| Carrier Gas | Helium at a constant flow of 2.4 mL/min[8] |
| Inlet Temperature | 250 °C[7] |
| Injection Mode | Splitless or Split (20:1)[7][8] |
| Oven Program | 50 °C, ramp to 120 °C at 15 °C/min, then to 300 °C at 30 °C/min, hold for 5 min[7] |
| MS | |
| Ion Source Temp. | 250 °C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Monitored Ions (m/z) | 91 (Quantifier for this compound), 140 (Qualifier)[10] |
3. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard (Benzyl chloride-d7) in a suitable solvent like methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the this compound stock solution into empty headspace vials. Add a constant amount of the internal standard to each vial.
-
Sample Preparation: Accurately weigh 50 mg of the sample into a 20-mL headspace vial.[7] Add the internal standard. Seal the vial immediately.[8]
4. Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration in the sample is then determined from this curve.
Quantitative Data Summary (GC-MS)
The following table summarizes typical performance characteristics for headspace GC-MS methods for benzyl chloride analysis.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999[7][9] |
| Limit of Detection (LOD) | 0.03 µg/g[7] |
| Limit of Quantification (LOQ) | 0.1 µg/g[7] |
| Accuracy (% Recovery) | 86.91% - 110%[8] |
| Precision (%RSD) | < 5%[7] |
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: Workflow for Headspace GC-MS analysis.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Purity Determination of 4-Methylbenzyl Chloride
Introduction
4-Methylbenzyl chloride (also known as p-xylyl chloride) is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Its chemical formula is C₈H₉Cl, and its structure consists of a benzene (B151609) ring substituted with a methyl group and a chloromethyl group.[1] The purity of this compound is critical as impurities can affect the yield, and safety profile of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy in separating and quantifying the main component from its impurities.[2][3]
This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity. The described protocol is intended for researchers, scientists, and drug development professionals involved in quality control and chemical synthesis.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[2][3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[2]
-
Chemicals and Reagents:
-
This compound reference standard (98% or higher purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Trifluoroacetic acid (TFA) (HPLC grade)[2][4]
-
Methanol (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. These conditions are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25 °C[2] |
| Injection Volume | 10 µL[2] |
| Detection | UV at 225 nm[5] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Carefully mix 700 mL of HPLC-grade acetonitrile with 300 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in the mobile phase in a 100 mL volumetric flask.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve the sample in the mobile phase in a 100 mL volumetric flask.
-
Vortex or sonicate to ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]
-
Protocols
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution five times. The following parameters and acceptance criteria are recommended:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a mixture of acetonitrile and water to remove any retained compounds.
Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
Potential impurities to consider during analysis include starting materials like p-xylene, over-chlorinated products such as α,α-dichloro-p-xylene, and related isomers like 2-chlorotoluene.[6][7]
Experimental Workflow
Caption: Experimental workflow for HPLC purity determination of this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable purity determination of this compound. The use of a standard C18 column and a common mobile phase makes this method easily transferable to most analytical laboratories. For regulatory submissions, a full method validation according to ICH guidelines should be performed to demonstrate specificity, linearity, accuracy, precision, and robustness.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound | 104-82-5 [chemicalbook.com]
Application Note: GC-MS Protocol for the Identification of 4-Methylbenzyl Chloride and Its Byproducts
Abstract
This application note provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and semi-quantitative analysis of 4-Methylbenzyl chloride and its potential byproducts. This method is designed for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and stability testing of this compound. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis techniques. A summary of expected quantitative data and a visual representation of the experimental workflow are also provided.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] A common synthetic route to this compound is the free-radical chlorination of p-xylene.[2] This process can lead to the formation of several byproducts, including unreacted starting materials, isomers, and over-chlorinated species.[3] Monitoring and controlling these impurities is critical to ensure the quality, safety, and efficacy of the final products. This protocol describes a robust GC-MS method for the separation and identification of this compound and its key byproducts.
Experimental Protocol
Materials and Reagents
-
Solvents: Dichloromethane (B109758) (DCM), HPLC grade or equivalent
-
Internal Standard (IS): Benzyl (B1604629) chloride-d7 (98% purity or higher)[4]
-
Standards: this compound (≥98% purity), p-xylene, 2-chlorotoluene, 4-chlorotoluene, 4-methylbenzylidene chloride (as available)
-
Anhydrous sodium sulfate
-
GC vials (2 mL, amber) with PTFE/silicone septa
Standard and Sample Preparation
2.2.1. Stock Solutions (1000 µg/mL)
Prepare individual stock solutions of this compound, potential byproducts, and the internal standard (Benzyl chloride-d7) in dichloromethane.
2.2.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solutions with dichloromethane to achieve concentrations ranging from 1 to 100 µg/mL. Each working standard should contain the internal standard at a constant concentration (e.g., 10 µg/mL).
2.2.3. Sample Preparation
For reaction mixtures or technical grade samples of this compound, accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. Add the internal standard to a final concentration of 10 µg/mL. If the sample contains particulates, pass it through a 0.22 µm syringe filter before transferring to a GC vial. For aqueous samples, a liquid-liquid extraction can be performed using dichloromethane.[5]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column[6]
-
Injector: Split/splitless, operated in split mode (20:1)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Data Presentation
The following table summarizes the expected retention times and key mass spectral ions for this compound and its potential byproducts under the specified GC-MS conditions.
| Compound Name | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Spectral Ions (m/z) |
| p-Xylene | ~ 5.5 | 106.17 | 91, 106 |
| 2-Chlorotoluene | ~ 6.8 | 126.58 | 91, 126, 128 |
| 4-Chlorotoluene | ~ 7.0 | 126.58 | 91, 126, 128 |
| This compound | ~ 8.2 | 140.61 | 105, 140, 142 |
| 4-Methylbenzylidene chloride | ~ 10.5 | 175.06 | 139, 174, 176 |
| 4-Methylbenzoyl chloride | ~ 11.2 | 154.60 | 119, 154, 156 |
| Benzyl chloride-d7 (IS) | ~ 8.1 | 133.62 | 98, 133 |
Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound and its byproducts.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and robust method for the identification of this compound and its common byproducts. The use of a nonpolar capillary column allows for good separation of the target analytes, and mass spectrometry provides definitive identification. This method is suitable for routine quality control in industrial settings and for detailed analysis in research and development laboratories.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
safe handling and storage procedures for 4-Methylbenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzyl chloride (CAS No. 104-82-5), also known as α-chloro-p-xylene or p-xylyl chloride, is a combustible and corrosive liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation.[1] This document provides detailed procedures for the safe handling and storage of this compound to minimize risks to personnel and the environment.
Hazard Identification and Toxicology
Hazard Statements:
-
Combustible liquid.[1]
-
Harmful if swallowed.[1]
-
Causes severe skin burns and eye damage.[1]
-
May cause respiratory irritation.[1]
-
Lachrymator (substance which increases the flow of tears).[4]
Toxicological Data: While specific LD50 data for this compound is not readily available, it is classified as harmful if swallowed.[1] The toxicological properties have not been fully investigated.[5] For the related compound Benzyl chloride, the following data is available:
-
LC50 Inhalation (rat, 4h): 0.74 mg/l, indicating high acute toxicity from inhalation exposure.[4]
No specific occupational exposure limits have been established for this compound.[1] For Benzyl chloride, the following limits are established:
-
OSHA PEL: 1 ppm (8-hour TWA)[2]
-
NIOSH REL: 1 ppm (15-minute Ceiling)[2]
-
ACGIH TLV: 1 ppm (8-hour TWA)[2]
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C8H9Cl | [5] |
| Molecular Weight | 140.61 g/mol | [6] |
| Appearance | Light yellow liquid | [5] |
| Odor | Pungent, irritating | [5] |
| Melting Point | 4 °C / 39.2 °F | [5] |
| Boiling Point | 200 - 202 °C / 392 - 395.6 °F @ 760 mmHg | [5] |
| Flash Point | 75 °C / 167 °F | [2][5] |
| Density | 1.060 - 1.062 g/mL at 25 °C | [5] |
| Vapor Pressure | 0.2 mbar @ 20 °C | [5] |
| Solubility | Insoluble in water |
Safe Handling Protocols
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][5]
-
Use a closed system or provide appropriate exhaust ventilation.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield (8-inch minimum) is also recommended.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4] Gloves must be inspected prior to use, and proper glove removal technique should be followed.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows it is appropriate.
General Hygiene Practices
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Remove and wash contaminated clothing and gloves before re-use.
Storage Procedures
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][4]
-
Recommended storage temperature is 2 - 8°C (refrigerated).[4]
-
Store locked up.[1]
-
Store in a corrosive resistant container with a resistant inner liner.
-
Incompatible Materials: Bases, alcohols, amines, metals, and strong oxidizing agents.[1]
Emergency Procedures
Accidental Release Measures
-
Evacuate: Remove all sources of ignition and evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with inert material (e.g., dry sand or earth) and place it into a chemical waste container.[4] Do not let the product enter drains.
-
Personal Protection: Use personal protective equipment, including respiratory protection.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get immediate medical attention.[1][5]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get immediate medical attention.[1][5]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get immediate medical attention.[1][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]
-
Specific Hazards: Combustible material. Containers may explode when heated.[1][4] Hazardous combustion products include carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Visualized Workflows
Caption: Workflow for the safe handling of this compound.
References
4-Methylbenzyl chloride in the synthesis of fine chemicals and fragrances
Application Notes: 4-Methylbenzyl Chloride in Synthesis
Introduction
This compound (also known as α-chloro-p-xylene) is a versatile organic compound that serves as a crucial building block in the synthesis of a wide range of fine chemicals, fragrances, and pharmaceutical intermediates.[1] Its chemical structure, featuring a reactive benzylic chloride, allows for facile nucleophilic substitution and participation in various carbon-carbon bond-forming reactions. This reactivity makes it an invaluable starting material for introducing the 4-methylbenzyl (p-tolyl) moiety into more complex molecular architectures. These application notes provide detailed protocols for several key synthetic transformations utilizing this compound.
Application in Fine Chemical Synthesis: C-C Bond Formation
The ability to form new carbon-carbon bonds is fundamental to organic synthesis. This compound is an excellent substrate for several classes of C-C bond-forming reactions, including palladium-catalyzed cross-couplings and Friedel-Crafts alkylations.
Suzuki-Miyaura Cross-Coupling for Diarylmethane Synthesis
The Suzuki-Miyaura coupling reaction is a powerful method for creating carbon-carbon bonds between sp²-hybridized carbon atoms. This compound can be coupled with arylboronic acids to produce diarylmethane derivatives, which are common structural motifs in pharmaceuticals and biologically active compounds.[2][3]
Logical Relationship: Suzuki-Miyaura Coupling
Caption: Logical flow of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (d) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂, PPh₃, Na₂CO₃ | THF/H₂O | 40 | 1 | 79 |
Data sourced from a representative Suzuki-Miyaura coupling of this compound.[4]
Experimental Protocol: Synthesis of 4-Methyl-1,1'-biphenyl (6Aa) [4]
-
Reaction Setup: To a screw-capped sealed tube, add PdCl₂ (1.8 mg, 10 μmol), PPh₃ (5.8 mg, 22 μmol), Na₂CO₃ (53.0 mg, 0.5 mmol), and phenylboronic acid (30.5 mg, 0.25 mmol).
-
Solvent Addition: Add a 1:1 mixture of THF and water (1.0 mL).
-
Substrate Addition: Add this compound (28.1 mg, 0.2 mmol) to the mixture.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 40 °C for 24 hours.
-
Work-up and Purification: After cooling, the product is isolated using flash column chromatography with hexane (B92381) as the eluent.
-
Analysis: The final product, 4-methyl-1,1'-biphenyl, is obtained as a solid (28.8 mg, 79% yield). The yield can also be confirmed by ¹H NMR.
Friedel-Crafts Alkylation for Benzylation of Arenes
Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring.[5] this compound can act as an electrophile to alkylate electron-rich arenes, a process that can proceed even without a promoter under certain conditions.[6] This provides a direct route to various substituted diarylmethane structures.
Experimental Workflow: Friedel-Crafts Alkylation
Caption: General workflow for the Friedel-Crafts benzylation of arenes.
Quantitative Data: Promoter-Free Benzylation of Arenes
| Entry | Arene | Temp (°C) | Time (h) | Yield (%) |
| 1 | Mesitylene (B46885) | 120 | 24 | ~70-80 |
| 2 | Anisole | 80 | 12 | ~60-70 |
Yields are representative estimates based on literature for promoter-free benzylations.[6]
Experimental Protocol: Promoter-Free Benzylation of Mesitylene [6]
-
Reaction Setup: In a sealed reaction vessel under an argon atmosphere, combine this compound (1 mmol) and mesitylene (3 mmol, used as both reactant and solvent).
-
Reaction Conditions: Heat the mixture with stirring at 120 °C for 24 hours.
-
Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Application in Fragrance Synthesis
This compound is a precursor to fragrance compounds, primarily through its conversion to 4-methylbenzyl alcohol and subsequent esterification.[7][8] Esters derived from this alcohol often possess pleasant floral and fruity scents.[9]
Synthetic Pathway: From Chloride to Fragrance Ester
Caption: Two-step synthesis of a fragrance ester from this compound.
Step 1: Hydrolysis to 4-Methylbenzyl Alcohol
The first step involves the nucleophilic substitution of the chloride with a hydroxide (B78521) or carbonate ion to yield 4-methylbenzyl alcohol.
Experimental Protocol: Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) in a suitable solvent like acetone (B3395972) or THF (50 mL).
-
Reagent Addition: Add a solution of sodium bicarbonate (15 mmol) in water (50 mL).
-
Reaction Conditions: Heat the biphasic mixture to reflux (approx. 60-70 °C) and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 4-methylbenzyl alcohol, which can be purified by column chromatography or distillation.
Step 2: Fischer Esterification to 4-Methylbenzyl Acetate
The resulting alcohol is then esterified with a carboxylic acid, such as acetic acid, under acidic catalysis to produce the fragrant ester.[10] 4-Methylbenzyl acetate is known for its use as a fragrance ingredient.[11]
Quantitative Data: Representative Fischer Esterification
| Alcohol | Carboxylic Acid | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 4-Methylbenzyl Alcohol | Glacial Acetic Acid | Conc. H₂SO₄ | 70-80 | 1-2 | >85 |
Yields are typical for Fischer esterification reactions.[10]
Experimental Protocol: Synthesis of 4-Methylbenzyl Acetate [10]
-
Reaction Setup: In a round-bottom flask, combine 4-methylbenzyl alcohol (10 mmol) and glacial acetic acid (15 mmol).
-
Catalyst Addition: Carefully add 5-10 drops of concentrated sulfuric acid to the mixture.
-
Reaction Conditions: Heat the mixture in a water bath at 70-80 °C for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of cold water.
-
Extraction and Washing: Extract the product with diethyl ether (2 x 30 mL). Wash the combined organic layers sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (vent frequently to release CO₂), and finally 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-methylbenzyl acetate. Further purification can be achieved by vacuum distillation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 5. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. 4-Methylbenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. sites.nvcc.edu [sites.nvcc.edu]
- 11. Fragrance material review on 4-methylbenzyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phase-Transfer Catalysis Reactions with 4-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for phase-transfer catalysis (PTC) reactions involving 4-methylbenzyl chloride. PTC is a powerful synthetic methodology that facilitates reactions between reactants in immiscible phases, offering significant advantages such as milder reaction conditions, increased reaction rates, and higher yields.[1] This technique is particularly valuable in industrial and pharmaceutical settings for the synthesis of a wide array of organic compounds.[2][3]
Introduction to Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis operates by transporting a reactant from one phase (typically aqueous or solid) to another (typically organic) where the reaction occurs.[1] This is accomplished by a phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which is soluble in both phases.[1][3][4] The catalyst forms an ion pair with the reactant in the aqueous phase, which is then lipophilic enough to move into the organic phase and react with the substrate.[1] This method allows for the use of inexpensive inorganic bases and nucleophiles in biphasic systems, avoiding the need for anhydrous or polar aprotic solvents.[1][5]
Key Advantages of PTC:
-
Enhanced Reaction Rates: By bringing reactants from immiscible phases together, the catalyst significantly increases the reaction rate.[1]
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and atmospheric pressure.[1]
-
Improved Yields and Purity: Side reactions are often minimized, leading to higher yields of the desired product.[1]
-
Cost-Effectiveness: Enables the use of inexpensive inorganic bases (e.g., NaOH, K₂CO₃) and nucleophiles.[1]
-
Solvent Flexibility: Allows for the use of a wider range of less polar, aprotic solvents, reducing the need for expensive and often toxic solvents like DMSO or DMF.[1]
-
Simplified Work-up: The catalyst and inorganic byproducts can often be easily removed by simple phase separation and washing.[1]
Below is a diagram illustrating the general mechanism of phase-transfer catalysis.
Caption: General mechanism of Phase-Transfer Catalysis.
Applications and Protocols
This compound is an excellent substrate for PTC reactions, particularly for nucleophilic substitutions, leading to the formation of ethers, cyanides, and C-alkylated products.[6]
Synthesis of 4-Methylbenzyl Cyanide (Cyanation)
The cyanation of benzyl (B1604629) halides is a classic PTC reaction. It provides a high-yield route to benzyl cyanides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] Phase-transfer catalysis is highly effective for this transformation, often proceeding rapidly and cleanly.[8]
Experimental Protocol:
This protocol is adapted from established procedures for benzyl cyanide synthesis using PTC.[9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, combine this compound (1 equiv.), sodium cyanide (1.2 equiv.), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (0.02 equiv.).
-
Solvent Addition: Add an organic solvent (e.g., toluene (B28343) or dichloromethane) and water to the flask to create a biphasic system. The typical solvent-to-water ratio is 1:1 (v/v).
-
Reaction Conditions: Heat the mixture to 60-80°C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature and separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield 4-methylbenzyl cyanide.
Quantitative Data for Cyanation Reactions:
| Substrate | Catalyst (mol%) | Base/Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Chlorooctane | Tetrabutylammonium Halide (1%) | NaCN | Water/Decane | 105 | <2 | 95 | [4] |
| Benzyl Chloride | Quaternary Ammonium Salt | NaCN | Water/Organic | RT | 2-4 | High | [9] |
| p-Chlorobenzyl Chloride | Tetrabutylammonium Bromide | NaCN | - | - | - | High | [7] |
Note: Data for closely related substrates is provided to illustrate typical reaction parameters.
The following diagram outlines the experimental workflow for the synthesis of 4-methylbenzyl cyanide.
Caption: Experimental workflow for PTC cyanation.
Williamson Ether Synthesis with this compound
The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[10] Phase-transfer catalysis is highly suitable for this reaction, particularly when using solid bases like potassium carbonate or concentrated aqueous bases like sodium hydroxide.[11]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol or phenol (B47542) (1 equiv.) and this compound (1.1 equiv.) in a suitable organic solvent (e.g., toluene or acetonitrile).
-
Base and Catalyst Addition: Add a solid base such as powdered potassium carbonate (2 equiv.) or a 50% aqueous solution of sodium hydroxide. Add the phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) (0.05 equiv.).
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the chosen solvent.
-
Monitoring: Monitor the reaction by TLC or GC until completion.
-
Work-up: Cool the reaction mixture and, if a solid base was used, filter it off. If an aqueous base was used, separate the organic layer. Wash the organic phase with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude ether can be purified by column chromatography or distillation.
Quantitative Data for Williamson Ether Synthesis:
| Alkyl Halide | Alcohol/Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Chloromethyl Benzal Chloride | Phenol | - | NaOH | - | - | Quantitative | [11] |
| Benzyl Chloride | Dehydroestrone | - | - | - | - | - | [10] |
C-Alkylation of Active Methylene (B1212753) Compounds
Phase-transfer catalysis is also effectively used for the C-alkylation of active methylene compounds, such as malonic esters and β-ketoesters, with this compound.[12][13] These reactions are fundamental for carbon-carbon bond formation.[14]
Experimental Protocol:
-
Reaction Setup: To a flask containing the active methylene compound (1 equiv.) in an organic solvent (e.g., dichloromethane (B109758) or toluene), add a concentrated aqueous solution of a base (e.g., 50% NaOH) or a solid base (e.g., K₂CO₃).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., TEBAC or TBAB) (0.05-0.10 equiv.).
-
Substrate Addition: Slowly add this compound (1 equiv. for mono-alkylation, >2 equiv. for di-alkylation) to the vigorously stirred mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60°C) until the reaction is complete, as indicated by TLC or GC.
-
Work-up: Dilute the reaction mixture with water and separate the organic phase. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo. The product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for C-Alkylation Reactions:
| Active Methylene Compound | Alkylating Agent | Catalyst (mol%) | Base | Temp (°C) | Time (min) | Yield (%) | Reference |
| Ethyl Acetoacetate | m-Methoxybenzyl Chloride | TEBAC (10%) | KOH/K₂CO₃ | 60-80 | 3-4.5 | 59-82 | [12][15] |
| Diethyl Malonate | Benzyl Chloride | TBAB (10%) | K₂CO₃ | MW | - | - | [15] |
| Acetyl Acetone | Allyl Bromide | None (Cs₂CO₃) | Cs₂CO₃ | RT | 45 | ~100 | [13] |
Note: The use of microwave irradiation can sometimes eliminate the need for a phase-transfer catalyst in solid-liquid systems.[15][16]
The diagram below illustrates the relationship between key parameters and the outcome of a PTC reaction.
Caption: Key parameters influencing PTC reaction outcomes.
Conclusion
Phase-transfer catalysis is a highly efficient and versatile method for conducting a variety of chemical transformations with this compound. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement PTC in their synthetic workflows. The advantages of PTC, including improved yields, milder conditions, and operational simplicity, make it an attractive green chemistry alternative to traditional homogeneous reaction systems.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. real.mtak.hu [real.mtak.hu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions [mdpi.com]
- 16. researchgate.net [researchgate.net]
Protocol for Quenching Reactions of 4-Methylbenzyl Chloride
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the effective and safe quenching of reactions involving 4-methylbenzyl chloride. Due to its reactive nature as a lachrymator and a potent electrophile, proper quenching is critical to ensure the safety of laboratory personnel, facilitate product purification, and prevent environmental release of hazardous materials. This application note presents a comparative analysis of common quenching agents, including aqueous sodium bicarbonate, aqueous ammonia (B1221849), and methanol (B129727). Detailed experimental procedures, safety precautions, and a quantitative comparison of quenching efficiency are provided to guide researchers in selecting the most appropriate method for their specific reaction conditions and downstream applications.
Introduction
This compound (also known as α-chloro-p-xylene or p-xylyl chloride) is a versatile reagent in organic synthesis, frequently employed for the introduction of the 4-methylbenzyl (p-tolyl) group. This moiety is a common structural motif in pharmaceuticals and other functional materials. As a benzylic halide, this compound is highly reactive towards nucleophiles, a property that is harnessed in various synthetic transformations.
Chemical Reactivity
The reactivity of this compound in nucleophilic substitution reactions is governed by its ability to undergo both SN1 and SN2 pathways. The benzylic carbocation intermediate is stabilized by resonance with the aromatic ring, favoring the SN1 mechanism, particularly with weak nucleophiles. Stronger nucleophiles will favor the SN2 pathway. The choice of quenching agent and conditions will influence the predominant reaction mechanism.
Safety Precautions
This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[1][2] All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. An emergency eyewash and safety shower should be readily accessible.
Quenching Agents: A Comparative Overview
The selection of an appropriate quenching agent depends on several factors, including the stability of the desired product to the quenching conditions, the solvent system, and the desired fate of the quenched this compound. The following table summarizes the properties and reaction products of common quenching agents.
| Quenching Agent | Reaction Product with this compound | Advantages | Disadvantages |
| Aqueous Sodium Bicarbonate (NaHCO₃) | 4-Methylbenzyl alcohol | Mildly basic, neutralizes HCl byproduct, aqueous soluble byproduct. | Can be slow; CO₂ evolution can cause foaming. |
| Aqueous Ammonia (NH₃) | 4-Methylbenzylamine | Fast reaction, byproduct can be removed by acidic wash. | Product is a primary amine which may complicate purification; pungent odor. |
| Methanol (CH₃OH) | 4-Methylbenzyl methyl ether | Forms a neutral, organic-soluble ether. | May require a base to neutralize HCl; ether byproduct may be difficult to separate from some products. |
| Water (H₂O) | 4-Methylbenzyl alcohol | Readily available and neutral. | Hydrolysis can be slow compared to other nucleophiles. |
Experimental Protocols
The following protocols provide detailed step-by-step procedures for quenching reactions containing unreacted this compound. The quantities suggested are for a laboratory scale reaction and should be scaled appropriately.
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
This is a mild and general-purpose quenching protocol suitable for most reaction products that are not sensitive to mild aqueous base.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Ice bath
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and with vigorous stirring, add an excess (typically 5-10 molar equivalents relative to the initial amount of this compound) of saturated aqueous sodium bicarbonate solution. Caution: Carbon dioxide gas will evolve, which can cause foaming. Add the bicarbonate solution in portions to control the rate of gas evolution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete quenching.
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction if the reaction was not already performed in one.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to isolate the crude product.
Protocol 2: Quenching with Aqueous Ammonia
This protocol is effective for rapid quenching and is suitable for products stable to basic conditions.
Materials:
-
Reaction mixture containing this compound
-
Concentrated aqueous ammonia (e.g., 28-30% NH₃ in water)
-
Organic solvent for extraction
-
Dilute hydrochloric acid (e.g., 1 M HCl) for washing
-
Separatory funnel
-
Ice bath
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. A typical excess is 5-10 molar equivalents.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Wash the organic layer with dilute hydrochloric acid to remove the formed 4-methylbenzylamine.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate to obtain the crude product.
Protocol 3: Quenching with Methanol
This method is useful when an aqueous workup is to be avoided initially, or if the resulting ether is easily separable from the desired product.
Materials:
-
Reaction mixture containing this compound
-
Anhydrous methanol
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, optional)
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Slowly add an excess of anhydrous methanol (at least 10 molar equivalents).
-
If the reaction generates HCl, a stoichiometric amount of a non-nucleophilic base can be added to neutralize it.
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of this compound.
-
The reaction mixture can then be worked up as required for the specific product isolation.
Quantitative Comparison of Quenching Agents
| Quenching Agent | Relative Rate of Reaction | Mechanism | Notes |
| Aqueous Ammonia | Fast | SN2 | Ammonia is a potent nucleophile. The solvolysis of benzyl (B1604629) chlorides in liquid ammonia is known to proceed via an SN2 mechanism with rates that are not strongly influenced by ring substituents.[3] |
| Methanol | Moderate | SN1/SN2 | The solvolysis of benzyl chlorides in methanol can proceed through both pathways. The rate is generally slower than with stronger nucleophiles like ammonia. |
| Water (Hydrolysis) | Slow | SN1/SN2 | Water is a weaker nucleophile than ammonia or methanol, leading to a slower rate of reaction. |
| Aqueous Sodium Bicarbonate | Slow to Moderate | SN1/SN2 | The bicarbonate ion is a moderate nucleophile. The reaction rate will be influenced by the pH of the solution. |
Diagrams
General Quenching Workflow
Caption: A generalized experimental workflow for quenching this compound reactions.
Nucleophilic Substitution Pathways
Caption: Simplified representation of SN1 and SN2 quenching pathways for this compound.
References
- 1. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The kinetics and mechanisms of organic reactions in liquid ammonia - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Production of 4-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzyl chloride, also known as α-chloro-p-xylene, is a crucial organic intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its utility stems from the reactive chloromethyl group, which allows for its incorporation into diverse molecular structures, facilitating the development of novel compounds in medicinal chemistry and material science.[1] This document provides detailed application notes and experimental protocols for the large-scale production of this compound, focusing on prevalent synthesis routes, purification methods, and safety considerations.
Synthesis Pathways
The industrial-scale synthesis of this compound is primarily achieved through two main routes: the free-radical chlorination of p-xylene (B151628) and the chlorination of 4-methylbenzyl alcohol. A third, less common method, involves the chloromethylation of toluene.
Free-Radical Chlorination of p-Xylene
This is the most common industrial method for producing this compound. The reaction involves the substitution of a hydrogen atom on the methyl group of p-xylene with a chlorine atom, typically initiated by UV light or a chemical radical initiator.[2]
Logical Relationship of Synthesis via p-Xylene
Caption: Free-radical chlorination of p-xylene to produce this compound.
Chlorination of 4-Methylbenzyl Alcohol
This two-step process begins with the reduction of p-toluic acid to 4-methylbenzyl alcohol, which is then chlorinated to yield the final product.[3] This method can offer high purity but may be less economical for very large scales due to the cost of the reducing agent.
Experimental Workflow for Synthesis via 4-Methylbenzyl Alcohol
Caption: Two-step synthesis of this compound from p-toluic acid.
Quantitative Data Summary
The following tables summarize key quantitative data for the different synthesis methods.
Table 1: Reaction Conditions and Yields
| Parameter | Free-Radical Chlorination of p-Xylene | Chlorination of 4-Methylbenzyl Alcohol |
| Starting Material | p-Xylene | 4-Methylbenzyl Alcohol |
| Reagent | Chlorine (gas) | Dichloromethane |
| Catalyst/Initiator | UV light or Radical Initiator | None specified |
| Temperature | Boiling point of p-xylene | 80°C |
| Reaction Time | Dependent on conversion rate | 1 hour |
| Yield | ~94% (for 3-methylbenzyl chloride)[4] | 88.9%[3] |
| Overall Yield | ~94%[4] | 83.9% (from p-toluic acid)[3] |
Table 2: Product Purity and Physical Properties
| Property | Value |
| Purity (GC) | ≥ 98%[1] |
| Appearance | Colorless to light yellow liquid[1] |
| Molecular Formula | C₈H₉Cl[5] |
| Molecular Weight | 140.61 g/mol [5] |
| Boiling Point | 199-202°C[1][5] |
| Melting Point | 3-5°C[1] |
| Density | ~1.062 g/mL at 25°C[1] |
Experimental Protocols
Protocol 1: Large-Scale Production via Free-Radical Chlorination of p-Xylene
This protocol is adapted from general procedures for the side-chain chlorination of alkylbenzenes.[4][6]
Materials:
-
p-Xylene
-
Chlorine gas
-
Nitrogen gas
-
Sodium bicarbonate
Equipment:
-
Jacketed glass reactor with a bottom outlet valve
-
High-efficiency reflux condenser
-
Gas inlet tube
-
UV immersion lamp or external high-wattage photolamp
-
Scrubber system for HCl and unreacted chlorine
-
Fractional distillation unit
Procedure:
-
Reactor Setup: Charge the reactor with p-xylene. The reactor should be equipped with a reflux condenser, a gas inlet tube extending below the liquid surface, and a UV lamp.
-
Inerting: Purge the system with nitrogen to remove air and moisture.
-
Heating: Heat the p-xylene to its boiling point using a heating bath or jacket.
-
Chlorination: Once refluxing, introduce a steady stream of dry chlorine gas into the reactor while irradiating the mixture with the UV lamp. The reaction is exothermic; control the temperature by adjusting the heating and chlorine flow rate.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the relative amounts of p-xylene, this compound, and dichlorinated byproducts.
-
Termination: Stop the chlorine flow and UV irradiation when the desired conversion of p-xylene is achieved.
-
Purging: Purge the reactor with nitrogen to remove residual chlorine and HCl.
-
Neutralization: Cool the reaction mixture and add a small amount of sodium bicarbonate to neutralize any remaining acid.
-
Purification: Transfer the crude product to a fractional distillation unit. Distill under reduced pressure to separate the unreacted p-xylene, the desired this compound, and higher-boiling byproducts.
Protocol 2: Synthesis via Chlorination of 4-Methylbenzyl Alcohol
This protocol is based on a reported laboratory synthesis.[3]
Materials:
-
4-Methylbenzyl alcohol
-
Dichloromethane (DCM)
-
Silica gel
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzyl alcohol in dichloromethane.
-
Heating: Heat the mixture to 80°C and maintain for 1 hour.
-
Monitoring: Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the dichloromethane by rotary evaporation.
-
Purification: Dissolve the resulting oil in a minimal amount of dichloromethane and purify by silica gel column chromatography, using dichloromethane as the eluent.
-
Final Product: Collect the fractions containing the pure product and concentrate using a rotary evaporator to obtain this compound as an oily product.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[7][8]
-
Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and is a lachrymator (tear-inducing).[5][9] It is also a suspected carcinogen.[10]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[8]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[7] Keep away from sources of ignition.[7] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
-
Spills: In case of a spill, evacuate the area, remove all sources of ignition, and contain the spillage. Use personal protective equipment during cleanup.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. US4331821A - Process for the monohalogenation of alkylbenzenes in the α-position and new alkylbenzenes monohalogenated in the α-position - Google Patents [patents.google.com]
- 5. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Application Notes: 4-Methylbenzyl Chloride in Friedel-Crafts Reactions
Introduction
4-Methylbenzyl chloride (also known as α-chloro-p-xylene) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-methylbenzyl (or p-tolyl) group onto aromatic substrates through Friedel-Crafts alkylation.[1] This electrophilic aromatic substitution reaction is a fundamental method for forming carbon-carbon bonds.[2] The reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitate the generation of a carbocation electrophile.[2][3] Due to the formation of a resonance-stabilized benzylic carbocation, this compound is an effective alkylating agent for a variety of aromatic compounds.[1]
Mechanism of Action
The Friedel-Crafts alkylation with this compound proceeds via a three-step mechanism:
-
Formation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of this compound. This polarization weakens the carbon-chlorine bond, leading to the formation of the electrophile: a resonance-stabilized 4-methylbenzyl carbocation.[2]
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
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Key Considerations
-
Catalyst Choice: Strong Lewis acids like AlCl₃ are highly effective but must be used in anhydrous conditions to prevent deactivation. Milder catalysts like FeCl₃ or ZnCl₂ can also be employed, sometimes offering improved selectivity.
-
Polyalkylation: The product of the alkylation, a diarylmethane derivative, is often more nucleophilic than the starting arene. This can lead to subsequent alkylation, yielding poly-substituted products. To favor mono-alkylation, a large excess of the aromatic substrate is typically used.[1]
-
Carbocation Rearrangement: Unlike reactions with primary alkyl halides that can undergo hydride or alkyl shifts to form more stable carbocations, the benzylic carbocation formed from this compound is already relatively stable, so rearrangements are not a concern.[2]
-
Substrate Reactivity: The reaction is most successful with electron-rich aromatic rings (e.g., toluene, xylenes, anisole). Strongly deactivated rings, such as nitrobenzene, are generally unreactive under Friedel-Crafts conditions.[1]
Data Summary
The following table summarizes representative data for Friedel-Crafts reactions involving the 4-methylbenzyl group.
| Aromatic Substrate | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Benzene (B151609) | This compound | AlCl₃ | Benzene (excess) | 5 - 10 | 2 - 3 | 4-Methyl-diphenylmethane | 60-80¹ |
| Toluene | This compound | FeCl₃ | Toluene (excess) | 25 | 4 | 2,4'- and 4,4'-Dimethyldiphenylmethane | Moderate² |
| Mesitylene | 4-Methylbenzyl alcohol³ | TiCl₄ | Mesitylene (excess) | Reflux | 16 | 1,3,5-Trimethyl-2-(4-methylbenzyl)benzene | 60[4] |
¹ Yield is representative and highly dependent on reaction conditions and stoichiometry. ² Product is a mixture of isomers; the 4,4'-isomer is typically major. ³ 4-Methylbenzyl alcohol can serve as a precursor to the carbocation under strong Lewis acid conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-diphenylmethane via Friedel-Crafts Alkylation
This protocol describes the alkylation of benzene with this compound using anhydrous aluminum chloride as the catalyst.
Materials and Reagents:
-
This compound (C₈H₉Cl)
-
Benzene (C₆H₆), anhydrous
-
Anhydrous aluminum chloride (AlCl₃)
-
Diethyl ether (Et₂O)
-
5% Sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice (for ice bath)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Benzene is a known carcinogen. Handle with extreme care.
-
Aluminum chloride reacts violently with water. Ensure all glassware is dry and handle AlCl₃ in a moisture-free environment.
-
Hydrogen chloride (HCl) gas is evolved during the reaction. Use a gas trap or ensure adequate ventilation.
Procedure:
-
Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) and fit it with a condenser attached to a drying tube.
-
Charging Reagents: To the flask, add 40 mL of anhydrous benzene, followed by the cautious addition of 2.0 g (15 mmol) of anhydrous aluminum chloride in portions. Stir the resulting suspension and cool the flask in an ice bath to 5-10 °C.[2]
-
Addition of Alkylating Agent: Dissolve 7.0 g (50 mmol) of this compound in 10 mL of anhydrous benzene. Transfer this solution to a dropping funnel and add it dropwise to the stirred, cooled benzene/AlCl₃ suspension over 30 minutes. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction mixture will typically darken, and HCl gas will be evolved.[2]
-
Quenching: Cool the reaction flask back down in an ice bath. Very slowly and carefully, add 20 mL of crushed ice or ice-cold water to quench the reaction and decompose the aluminum chloride complex. This step is highly exothermic.[2]
-
Work-up: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether to the reaction flask to rinse any remaining product and add this to the separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 20 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid) and 20 mL of brine.[2]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether and excess benzene.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure 4-methyl-diphenylmethane.
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References
Troubleshooting & Optimization
Technical Support Center: 4-Methylbenzyl Chloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methylbenzyl chloride and improving yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The primary methods for synthesizing this compound include:
-
Chloromethylation of Toluene (B28343): This classic approach involves the reaction of toluene with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst.[1]
-
Chlorination of p-Xylene: This method involves the direct chlorination of p-xylene.[2] Careful control of reaction conditions is crucial to achieve the desired product with high purity.[2]
-
From p-Methylbenzoic Acid: This two-step process involves the reduction of p-methylbenzoic acid to p-methylbenzyl alcohol, followed by chlorination to yield this compound.[3]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[4]
-
Suboptimal Reaction Conditions: Ensure the temperature and reaction time are optimized for the specific protocol being used.[4]
-
Moisture: Water can hydrolyze the starting materials or the product, reducing the yield. Using anhydrous solvents and properly dried glassware is critical.[4]
-
Impure Starting Materials: Impurities in the reactants can lead to unwanted side reactions, consuming the starting materials and lowering the yield of the desired product.[4]
-
Side Reactions: The formation of byproducts such as diarylmethanes is a common cause of reduced yield.[5]
Q3: I am observing the formation of significant byproducts. How can I minimize them?
A3: The formation of byproducts, particularly diarylmethanes and polychlorinated compounds, is a common challenge.[1][5] To minimize these:
-
Control Reaction Temperature: Higher temperatures often favor the formation of diarylmethane byproducts.[5][6]
-
Optimize Catalyst Choice: Certain Lewis acids, like aluminum chloride, are known to promote the formation of diarylmethanes.[5] Consider using milder catalysts like zinc chloride.[1][5]
-
Adjust Reagent Ratios: Using an excess of the aromatic substrate can sometimes lead to increased diarylmethane formation as the product can react with another aromatic molecule.[5][6]
Q4: How can I improve the regioselectivity of the chloromethylation of toluene to favor the para isomer?
A4: Achieving high para-selectivity is often a key objective. The para/ortho isomer ratio is influenced by several factors:
-
Steric Hindrance: While toluene itself has a small methyl group, bulkier alkylbenzenes show a higher preference for para substitution.[1]
-
Reaction Conditions: Carrying out the reaction in a biphasic system (aqueous/organic) with vigorous stirring and an external flow of gaseous hydrogen chloride has been shown to significantly improve para-selectivity.[1]
-
Phase Transfer Catalysts: The use of phase transfer catalysts can improve both yield and selectivity in the chloromethylation of aromatic hydrocarbons.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Use freshly opened or purified starting materials. Ensure chlorinating agents have not been hydrolyzed by exposure to moisture.[4] |
| Insufficient Heating/Cooling | Verify the reaction temperature is within the optimal range for the specific protocol. Use a calibrated thermometer.[4] |
| Catalyst Inactivity | Use a fresh, anhydrous Lewis acid catalyst. Some catalysts are sensitive to moisture. |
| Incomplete Reaction | Monitor the reaction progress by TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[4] |
Issue 2: Formation of Oily Product Instead of Crystalline Solid
| Potential Cause | Troubleshooting Step |
| Impurities Inhibiting Crystallization | Ensure the reaction has gone to completion and that the workup procedure has been followed correctly.[4] |
| Residual Solvent | Ensure all solvent has been removed under vacuum.[4] |
| Inducing Crystallization | Try scratching the inside of the flask with a glass rod at the oil-air interface.[4] Add a seed crystal of the pure product if available.[4] |
| Purification | If an oil persists, purify the product using column chromatography or distillation. |
Data Presentation
Table 1: Comparison of Synthesis Routes and Reported Yields
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Reduction & Chlorination | p-Methylbenzoic Acid | LiAlH₄, Dichloromethane (B109758) | 83.9% (overall) | [3] |
| Chloromethylation | Toluene | Paraformaldehyde, HCl, ZnCl₂ | Good to Excellent | [7] |
| Chlorination | p-Xylene | Sulfuryl chloride | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound from p-Methylbenzoic Acid[3]
This two-step protocol involves the reduction of p-methylbenzoic acid to p-methylbenzyl alcohol, followed by chlorination.
Step 1: Synthesis of p-Methylbenzyl Alcohol
-
In a 250 mL three-neck flask cooled with an ice bath, add 15.8 g (0.10 mol) of p-methylbenzoic acid and 100 mL of dry tetrahydrofuran.
-
Under stirring, add 7.6 g (0.20 mol) of lithium aluminum hydride in portions.
-
After the addition is complete, continue the reaction for 1 hour and monitor by TLC.
-
Quench the reaction by adding 20 mL of water under ice bath conditions to decompose the remaining lithium aluminum hydride.
-
Adjust the pH to 5-6 with dilute hydrochloric acid and filter off the precipitate.
-
Wash the residue with ethyl acetate (B1210297) and extract the filtrate with ethyl acetate (2 x 200 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate (B86663) and concentrate to yield the oily product. The product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the p-methylbenzyl alcohol obtained from the previous step in 30 mL of dichloromethane.
-
Heat the mixture at 80°C for 1 hour.
-
After the reaction is complete, evaporate the dichloromethane.
-
Add 20 mL of dichloromethane to dissolve the residue.
-
Purify by silica (B1680970) gel column chromatography using dichloromethane as the eluent to obtain the final product.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. iris.unive.it [iris.unive.it]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side-Product Formation in 4-Methylbenzyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during chemical reactions involving 4-Methylbenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed in reactions with this compound?
A1: The primary side-products in reactions involving this compound typically arise from three main reaction pathways:
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Polyalkylation (in Friedel-Crafts reactions): The initial alkylated product is often more reactive than the starting aromatic compound, leading to the addition of multiple 4-methylbenzyl groups to the aromatic ring.
-
Hydrolysis: this compound can react with water or other protic solvents to form 4-methylbenzyl alcohol. This is a common issue if reagents and solvents are not anhydrous.
-
Elimination (E1/E2): In the presence of a base, this compound can undergo elimination to form 4-methyl-α-chlorotoluene or other unsaturated products.
Q2: How can I minimize polyalkylation in Friedel-Crafts reactions?
A2: To minimize polyalkylation, it is crucial to control the reaction conditions. Key strategies include:
-
Using a large excess of the aromatic substrate: This increases the probability that the electrophile will react with the starting material rather than the more activated mono-alkylated product.
-
Controlling the reaction temperature: Lower temperatures generally favor mono-alkylation.
-
Choosing a milder Lewis acid catalyst: Strong Lewis acids like AlCl₃ can promote polyalkylation. Using a milder catalyst, such as FeCl₃, can increase selectivity for the mono-alkylated product.[1][2]
-
Slow, controlled addition of this compound: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, favoring reaction with the more abundant aromatic substrate.
Q3: What are the best practices to avoid hydrolysis of this compound?
A3: Hydrolysis can be effectively minimized by ensuring anhydrous (dry) reaction conditions. This includes:
-
Using anhydrous solvents and reagents: Solvents should be properly dried before use, and reagents should be stored in a moisture-free environment.
-
Performing the reaction under an inert atmosphere: Using an inert gas like nitrogen or argon can prevent atmospheric moisture from entering the reaction vessel.
-
Working up the reaction quickly: Minimizing the time the reaction mixture is in contact with aqueous solutions during the workup can reduce the extent of hydrolysis.
Q4: Under what conditions does elimination become a significant side reaction?
A4: Elimination reactions are more likely to occur under the following conditions:
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Presence of a strong, bulky base: Strong bases can deprotonate the benzylic position, initiating the elimination process. Bulky bases may favor elimination over substitution due to steric hindrance.
-
Higher reaction temperatures: Increased temperature provides the energy needed to overcome the activation barrier for elimination.
-
Use of polar protic solvents: These solvents can stabilize the transition state of the E1 elimination pathway.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-alkylation Product in Friedel-Crafts Reaction
| Possible Cause | Troubleshooting Step |
| Polyalkylation | Increase the molar ratio of the aromatic substrate to this compound (e.g., 5:1 or higher). Lower the reaction temperature. Use a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃).[1][2] |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Increase the reaction time. Gradually increase the reaction temperature while monitoring for side-product formation. Ensure the catalyst is active and not poisoned. |
| Rearrangement of the carbocation | While less common with benzylic halides, consider using a less reactive alkylating agent or a different synthetic route if rearrangement is suspected. |
Issue 2: Formation of 4-Methylbenzyl Alcohol as a Major Byproduct
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction mixture | Thoroughly dry all solvents and reagents before use. Use molecular sieves to remove trace amounts of water from the solvent. |
| Reaction workup with aqueous solutions | Minimize the contact time with aqueous solutions during extraction and washing steps. Use brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous layer. |
| Hydrolysis during purification | Avoid using protic solvents (e.g., methanol, ethanol) during chromatography if the product is sensitive to hydrolysis. |
Issue 3: Significant Formation of Elimination Products
| Possible Cause | Troubleshooting Step |
| Use of a strong or bulky base | Use a weaker, non-nucleophilic base if a base is required. If possible, avoid the use of a base altogether. |
| High reaction temperature | Conduct the reaction at a lower temperature. |
| Solvent choice | Use a polar aprotic solvent (e.g., THF, DMF) instead of a polar protic solvent to disfavor the E1 pathway. |
Data Presentation
Table 1: Influence of Reactant Ratio on Product Distribution in Friedel-Crafts Alkylation of Toluene (B28343) with Benzyl (B1604629) Chloride (Illustrative)
| Molar Ratio (Toluene:Benzyl Chloride) | Mono-alkylation Product (%) | Di-alkylation Products (%) | Poly-alkylation Products (%) |
| 1:1 | 40 | 45 | 15 |
| 5:1 | 75 | 20 | 5 |
| 10:1 | 90 | 9 | <1 |
| 20:1 | >95 | <5 | Trace |
Note: This table provides illustrative data based on general principles of Friedel-Crafts alkylation. Actual yields may vary depending on specific reaction conditions.
Table 2: Relative Rates of Hydrolysis for Substituted Benzyl Chlorides in 80% Aqueous Acetone at 25°C
| Compound | Relative Rate of Hydrolysis |
| Benzyl chloride | 1.0 |
| This compound | ~4.5 |
| 4-Methoxybenzyl chloride | ~340 |
| 4-Nitrobenzyl chloride | ~0.2 |
Data compiled from various sources on solvolysis of benzyl chlorides.
Experimental Protocols
Protocol 1: Minimized Polyalkylation in the Friedel-Crafts Alkylation of Toluene with this compound
Objective: To synthesize 4,4'-dimethyl-diphenylmethane with minimal formation of poly-alkylated side-products.
Materials:
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Toluene (anhydrous)
-
This compound
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous toluene (10 equivalents) and anhydrous FeCl₃ (0.1 equivalents).
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Cool the mixture to 0°C in an ice bath.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred toluene/FeCl₃ mixture over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 4,4'-dimethyl-diphenylmethane.
Visualizations
References
Technical Support Center: Troubleshooting 4-Methylbenzyl Chloride Reactions
Welcome to the Technical Support Center for 4-Methylbenzyl Chloride synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete this compound reaction?
An incomplete reaction can be attributed to several factors, including:
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Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to slow reaction kinetics.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
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Poor Quality Starting Materials: Impurities in the starting materials, such as p-xylene (B151628) or p-methylbenzyl alcohol, can inhibit the reaction.
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Inadequate Mixing: Poor agitation can lead to localized concentration gradients and incomplete reaction.
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Moisture Contamination: The presence of water can deactivate certain chlorinating agents and lead to unwanted side reactions.
Q2: My product is a yellow or brown oil instead of a colorless liquid. What causes this discoloration?
Discoloration of the final product is typically due to the presence of impurities. These can arise from:
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Side Reactions: At elevated temperatures, side reactions such as polymerization or the formation of colored byproducts can occur.[1]
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Impurities in Starting Materials: If the starting materials are not pure, colored impurities may be carried through the synthesis.
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Degradation of the Product: this compound can be sensitive to light and air, and prolonged exposure can lead to degradation and discoloration.
Q3: I am observing a low yield of this compound. How can I improve it?
Low yields can be addressed by:
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Optimizing Reaction Conditions: Ensure the reaction is carried out at the optimal temperature and for a sufficient amount of time.
-
Using High-Purity Reagents: The use of pure starting materials is crucial for minimizing side reactions and maximizing the yield of the desired product.
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Ensuring Anhydrous Conditions: For reactions sensitive to moisture, ensure all glassware is thoroughly dried and use anhydrous solvents.
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Purification Technique: The choice of purification method can significantly impact the final yield. Fractional distillation is often effective in separating this compound from impurities with different boiling points.
Q4: I obtained an oily product that is difficult to crystallize (if applicable to a derivative). What steps can I take to induce crystallization?
If you are having trouble crystallizing a derivative of this compound, you can try the following techniques:
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Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.
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Seeding: Add a small crystal of the pure product to the oil to initiate crystallization.
-
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble and stir or scratch. This can sometimes induce solidification.[1]
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Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly.
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Solvent layering: Dissolve the oil in a good solvent and carefully layer a poor solvent on top. Crystals may form at the interface.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Verify the reaction temperature is within the optimal range for the specific synthesis route. For the chlorination of p-methylbenzyl alcohol with dichloromethane (B109758), a temperature of around 80°C is recommended.[2] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. |
| Inactive Chlorinating Agent | Use a fresh or properly stored chlorinating agent. Some reagents can degrade over time or upon exposure to moisture. |
| Presence of Inhibitors | Ensure starting materials are free from impurities that could inhibit the reaction. Purification of starting materials may be necessary. |
Issue 2: Formation of Significant Byproducts
| Synthesis Route | Common Byproducts | Mitigation Strategies |
| Chlorination of p-Xylene | Dichlorinated xylenes (B1142099) (α,α'-dichloro-p-xylene), Ring-chlorinated products | Control the stoichiometry of the chlorinating agent to favor monochlorination. Use a radical initiator and avoid Lewis acid catalysts to minimize ring chlorination.[3] |
| From p-Methylbenzyl Alcohol | Unreacted starting material, Ether byproducts (in the presence of alcohols) | Ensure the reaction goes to completion by monitoring with TLC/GC. Use an appropriate solvent and control the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound from p-Methylbenzyl Alcohol[2]
Materials:
-
p-Methylbenzyl alcohol (0.05 mol)
-
Dichloromethane (30 mL)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 7.2 g (0.05 mol) of p-methylbenzyl alcohol in 30 mL of dichloromethane in a round-bottom flask.
-
Heat the mixture at 80°C for 1 hour.
-
After the reaction is complete, evaporate the dichloromethane.
-
Dissolve the residue in 20 mL of dichloromethane.
-
Purify the product by silica gel column chromatography using dichloromethane as the eluent.
-
The expected yield of the oily product is approximately 88.9%.[2]
Protocol 2: Free-Radical Chlorination of p-Xylene (General Procedure)
Materials:
-
p-Xylene
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Inert solvent (e.g., carbon tetrachloride or benzene)
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve p-xylene in an inert solvent.
-
Add a catalytic amount of a radical initiator.
-
Heat the mixture to reflux.
-
Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise.
-
Irradiate the reaction mixture with a UV lamp to facilitate the reaction.
-
Monitor the reaction progress by GC.
-
Upon completion, cool the reaction mixture and wash with water and then with a dilute solution of sodium bicarbonate to remove any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Visual Guides
References
Technical Support Center: Purification of 4-Methylbenzyl Chloride by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methylbenzyl chloride by distillation. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the distillation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Darkening/Polymerization in Distillation Flask | - Presence of acidic impurities (e.g., HCl).- Contamination with metals (e.g., iron).- Distillation at too high a temperature (atmospheric pressure). | - Pre-treatment: Wash the crude this compound with a 5% sodium bicarbonate solution until CO₂ evolution ceases, followed by washing with water and brine.[1]- Drying: Thoroughly dry the washed product with an anhydrous drying agent like calcium sulfate (B86663) (CaSO₄) or magnesium sulfate (MgSO₄) before distillation.[2]- Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[1] |
| Evolution of HCl Gas During Distillation | - Thermal decomposition of the product.- Hydrolysis due to the presence of water at high temperatures. | - Ensure Anhydrous Conditions: The crude product must be thoroughly dried before heating.- Lower the Temperature: Utilize vacuum distillation to reduce the required pot temperature.[1] |
| Low Purity of Distilled Product | - Inefficient fractionation.- Co-distillation with impurities having close boiling points. | - Use a Fractionating Column: Employ a Vigreux column or a packed column for better separation.- Optimize Vacuum: Adjust the vacuum level to achieve a significant difference in boiling points between the product and impurities. |
| Bumping or Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or a magnetic stirrer. | - Use a heating mantle with a stirrer for uniform heating.- Add boiling chips to the distillation flask before heating. |
| Product Solidifying in the Condenser | - The melting point of this compound is around 4°C.[3][4]- Cooling water is too cold. | - Use warmer cooling water or control the flow rate to keep the condenser temperature above the melting point of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials like p-xylene (B151628) or 4-methylbenzyl alcohol, byproducts such as dibenzyl ether, and over-chlorinated species. The exact impurities will depend on the synthetic route used.
Q2: Why is vacuum distillation recommended for purifying this compound?
A2: this compound is susceptible to thermal decomposition and polymerization at its atmospheric boiling point (around 200-202°C).[5] Vacuum distillation lowers the boiling point, which minimizes these degradation pathways and results in a purer product with a higher yield.[1]
Q3: How can I effectively remove acidic impurities before distillation?
A3: Washing the crude product with a dilute basic solution, such as 5% sodium bicarbonate, is an effective way to neutralize and remove acidic impurities like residual HCl.[1] It is crucial to wash until the cessation of CO₂ evolution, indicating that the acid has been neutralized.
Q4: What drying agents are suitable for this compound?
A4: Anhydrous calcium sulfate (CaSO₄) and magnesium sulfate (MgSO₄) are suitable drying agents.[2] Ensure the drying agent is thoroughly removed by filtration before proceeding with distillation.
Q5: Are there any recommended stabilizers for the distillation of this compound?
A5: While specific stabilizers for this compound are not widely documented, related compounds like benzyl (B1604629) chloride can be stabilized during distillation by the addition of substances like lactams (e.g., ε-caprolactam) or N,N'-dialkyl thioureas to inhibit decomposition, particularly in the presence of metal contaminants.[6][7][8] The use of such stabilizers should be approached with caution as they may need to be removed in a subsequent step.
Quantitative Data
The following table summarizes key physical properties of this compound relevant to its purification by distillation.
| Property | Value |
| Boiling Point (Atmospheric Pressure) | 200-202 °C[5] |
| Melting Point | 4 °C[3][4] |
| Density | ~1.062 g/mL at 25 °C[3] |
| Vapor Pressure | 0.29 mmHg at 25 °C[5]0.504 mmHg at 25 °C[9][10] |
| Refractive Index | ~1.533 at 20 °C[3][9] |
Note: The boiling point under reduced pressure can be estimated using a pressure-temperature nomograph if more precise experimental data is unavailable.
Experimental Protocol: Vacuum Distillation of Crude this compound
This protocol outlines the steps for the purification of crude this compound.
1. Pre-treatment of Crude Material: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of 5% aqueous sodium bicarbonate solution. c. Swirl gently and vent the funnel frequently to release the generated CO₂ gas. d. Once gas evolution subsides, shake the funnel vigorously for 2-3 minutes. e. Allow the layers to separate and discard the aqueous layer. f. Wash the organic layer with an equal volume of water, followed by an equal volume of brine.
2. Drying: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add a suitable amount of anhydrous calcium sulfate or magnesium sulfate. c. Swirl the flask and let it stand for at least 30 minutes to ensure all moisture is absorbed. d. Filter the dried liquid into a round-bottom flask appropriate for distillation.
3. Vacuum Distillation Setup: a. Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean and dry. A short Vigreux column is recommended for fractional distillation. b. Use a heating mantle with a magnetic stirrer for even heating. c. Connect the apparatus to a vacuum pump with a cold trap in between.
4. Distillation Process: a. Begin stirring and slowly reduce the pressure to the desired level. b. Gradually increase the temperature of the heating mantle. c. Collect any initial low-boiling fractions separately. d. Collect the main fraction of this compound at the expected boiling point for the applied pressure. e. Monitor the temperature and pressure throughout the distillation to ensure a clean separation. f. Once the main fraction is collected, stop heating and allow the system to cool before slowly re-introducing air.
Visualizations
Troubleshooting Workflow for this compound Distillation
Caption: Troubleshooting workflow for distillation issues.
Logical Relationship of Purification Steps
Caption: Sequential steps for purification.
References
- 1. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | 104-82-5 [chemicalbook.com]
- 3. 4-メチルベンジルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound(104-82-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 7. DE2206300A1 - METHOD FOR STABILIZING BENZYL CHLORIDE - Google Patents [patents.google.com]
- 8. US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. chembk.com [chembk.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Methylbenzyl Chloride Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in alkylation reactions using 4-methylbenzyl chloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section is designed to help you troubleshoot common problems encountered during the alkylation of various nucleophiles with this compound.
Issue 1: Low or No Conversion of Starting Material
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution |
| Inactive Alkylating Agent | This compound can degrade over time. Ensure you are using a fresh or purified reagent. |
| Insufficiently Strong Base | The chosen base may not be strong enough to deprotonate the nucleophile effectively. Consider using a stronger base. For example, if potassium carbonate (K₂CO₃) is ineffective for N-alkylation, you might switch to sodium hydride (NaH) for deprotonating less acidic amines or amides.[1] For C-alkylation of active methylene (B1212753) compounds, bases like sodium hydride or potassium carbonate are commonly used.[2] |
| Low Reaction Temperature | Many alkylation reactions require heating to overcome the activation energy. Gradually increase the reaction temperature while monitoring for side product formation.[3] For instance, N-alkylation of anilines may require heating,[3] and Friedel-Crafts alkylations are also often heated. |
| Poor Solubility of Reactants | Ensure that all reactants are soluble in the chosen solvent. For N-alkylation, polar aprotic solvents like DMF or acetonitrile (B52724) are often effective.[4] For C-alkylation under phase-transfer catalysis, a two-phase system with a suitable organic solvent like toluene (B28343) is common. |
| Catalyst Inactivity | If using a catalyst (e.g., in Friedel-Crafts or phase-transfer catalysis), ensure it is active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[5] |
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution |
| Over-Alkylation (Di- or Poly-alkylation) | This is common in N-alkylation of primary amines and Friedel-Crafts alkylation.[3] The mono-alkylated product is often more nucleophilic than the starting material. To favor mono-alkylation, use a large excess of the nucleophile (e.g., aniline) relative to this compound.[3] For Friedel-Crafts reactions, using a less active catalyst or lower temperatures can sometimes improve selectivity. |
| Competing C- versus O- or N-Alkylation | For ambident nucleophiles like enolates or phenoxides, a mixture of C- and O-alkylated products can form. The choice of solvent and counter-ion can influence the C/O alkylation ratio. Polar aprotic solvents often favor O-alkylation, while non-polar solvents can favor C-alkylation. |
| Formation of Isomers (Friedel-Crafts) | In Friedel-Crafts alkylation of substituted arenes, a mixture of ortho, meta, and para isomers can be formed. The product distribution is influenced by the directing effect of the substituent on the aromatic ring and the reaction temperature.[6] |
| Elimination Byproduct (Hoffmann Elimination) | With sterically hindered amines or strong bases, elimination of HCl from this compound to form 4-methyl-α-chlorostyrene is a possibility, though less common for primary benzyl (B1604629) halides. |
Decision Tree for Improving Selectivity
Caption: Decision-making process for improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for the alkylation of a nucleophile with this compound?
A1: The most critical parameters are the choice of base, solvent, reaction temperature, and the molar ratio of the reactants. These factors significantly influence the reaction rate, yield, and selectivity.
Q2: I am observing over-alkylation in my N-alkylation of a primary amine. How can I favor the mono-alkylated product?
A2: Over-alkylation is a common issue as the mono-alkylated product is often more nucleophilic than the starting amine.[3] To favor mono-alkylation, you can:
-
Control Stoichiometry: Use a large excess of the primary amine relative to this compound.[3]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylations.[3]
-
Protecting Groups: For complex molecules, protecting the primary amine, performing the alkylation on another site, and then deprotecting is a viable strategy.
Q3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A3: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like 4-methyl-benzylpyridinium chloride, is used in heterogeneous reactions where the nucleophile (e.g., in an aqueous or solid phase) and the electrophile (this compound, in an organic phase) are in different phases.[5] The PTC transports the nucleophile into the organic phase, accelerating the reaction.[5] This allows for milder reaction conditions and can improve yields.[5] It is particularly useful for C-alkylation of active methylene compounds and O-alkylation of phenols.
Q4: Can I perform a Friedel-Crafts alkylation on aniline (B41778) with this compound?
A4: No, aniline does not undergo Friedel-Crafts alkylation. The amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated salt that prevents the electrophilic aromatic substitution.[7] To achieve alkylation of the aniline ring, the amino group must first be protected, for example, by converting it to an amide.[7]
Q5: What are some common side reactions to be aware of?
A5: Besides over-alkylation and formation of isomers, other potential side reactions include:
-
Elimination: Although less likely with a primary benzyl chloride, strong bases and high temperatures can potentially lead to elimination.
-
Reaction with Solvent: Some solvents can participate in the reaction. For example, in Friedel-Crafts reactions, the solvent itself can sometimes be alkylated.
-
Hydrolysis of this compound: In the presence of water, this compound can hydrolyze to 4-methylbenzyl alcohol. Ensure anhydrous conditions when necessary.
Data Presentation
The following tables provide a summary of typical reaction conditions and yields for various alkylation reactions with benzyl halides, which are analogous to this compound.
Table 1: N-Alkylation of Anilines with Substituted Benzyl Alcohols (Catalytic)
| Entry | Aniline Derivative | Benzyl Alcohol Derivative | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 4-Methylbenzyl alcohol | Ru(II)-NHC | KOtBu | 120 | 24 | 93[8] |
| 2 | 4-Methylaniline | Benzyl alcohol | Ir(III)-NHC | KOtBu | 120 | 24 | 72[9] |
| 3 | 2,4-Dimethylaniline | 4-Methylbenzyl alcohol | Ru(II)-NHC | KOtBu | 110 | 6 | ~90 (conversion)[1] |
| 4 | Aniline | 4-Bromobenzyl alcohol | Ir(III)-NHC | KOtBu | 120 | 24 | 73[8] |
Table 2: C-Alkylation of Active Methylene Compounds with Benzyl Halides under Microwave Conditions
| Entry | Active Methylene Cmpd. | Benzyl Halide | Base | Catalyst | Temp (°C) | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate | Benzyl bromide | KOH/K₂CO₃ | TEBAC | 60-80 | 3-4.5 | 59-82[10] |
| 2 | Ethyl phenylmercaptoacetate | Benzyl chloride | KOH/K₂CO₃ | TBAC | - | - | 58-83[10] |
| 3 | Diethyl malonate | Benzyl bromide | K₂CO₃ | None | 180 | 45 | 68[10] |
Table 3: Friedel-Crafts Alkylation of Toluene with Benzyl Chloride
| Entry | Catalyst | Toluene:BzCl Ratio | Temp (°C) | Time (h) | Yield of p-benzyl toluene (%) |
| 1 | ZrPW | 1:1.5 | 130 | 5 | High (selective)[11] |
| 2 | 12-TPA/ZrO₂ | 1:1.5 | 130 | 5 | High (selective)[11] |
| 3 | FeCl₃ | - | - | - | - |
| 4 | TiCl₄ | - | - | - | - |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Indole (B1671886) with this compound
This protocol describes the N-alkylation of 1H-indole-3-carbaldehyde.[4]
Materials:
-
1H-indole-3-carbaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Sodium borohydride (B1222165) (for subsequent reduction)
-
Methanol
-
Deionized water
-
Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
To a solution of 1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the deprotonation of the indole nitrogen.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be carried forward for the next step (e.g., reduction of the aldehyde). For work-up, the reaction is typically quenched by the slow addition of water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: General Procedure for C-Alkylation of an Active Methylene Compound via Phase-Transfer Catalysis
This protocol describes a general method for the C-alkylation of a compound like diethyl malonate or ethyl acetoacetate.
Materials:
-
Active methylene compound (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.05-0.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) (2.0-4.0 eq)
-
Aprotic solvent (e.g., Toluene)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
Combine the active methylene compound, phase-transfer catalyst, and base in a round-bottom flask.
-
Add the aprotic solvent (e.g., toluene, 5-10 mL per mmol of substrate).
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid residue with a small amount of the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 3: General Procedure for Friedel-Crafts Alkylation of an Aromatic Compound
This protocol outlines the alkylation of an aromatic compound like toluene with this compound.
Materials:
-
Aromatic compound (e.g., Toluene, used in excess as solvent)
-
This compound
-
Lewis acid catalyst (e.g., anhydrous AlCl₃ or FeCl₃)
-
Round-bottom flask, condenser with a gas trap (for HCl), magnetic stirrer, ice bath.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic compound (which often serves as the solvent).
-
Cool the flask in an ice bath.
-
Carefully add the Lewis acid catalyst (e.g., AlCl₃) portion-wise with stirring.
-
Slowly add this compound to the cooled mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or heat gently (e.g., 50-60 °C) for several hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by carefully pouring it over crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by distillation or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. real.mtak.hu [real.mtak.hu]
- 11. chemijournal.com [chemijournal.com]
Technical Support Center: 4-Methylbenzyl Chloride Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 4-Methylbenzyl chloride during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Product has turned yellow or brown | Exposure to air, light, or elevated temperatures, leading to degradation and potential oligomerization. | Discard the product as it may contain significant impurities. For future prevention, store under an inert atmosphere (e.g., nitrogen or argon) in an amber vial at the recommended temperature. |
| Viscosity of the liquid has increased | Onset of polymerization. | Do not use the product. Increased viscosity is a strong indicator of oligomer or polymer formation, which can negatively impact subsequent reactions. Dispose of the material according to safety guidelines. |
| Presence of solid precipitate | Polymerization or precipitation of impurities. | The product is likely unstable and should not be used. Ensure storage containers are clean and free of contaminants that could initiate polymerization. |
| Fuming observed upon opening the container | Reaction with atmospheric moisture, leading to the formation of hydrogen chloride (HCl) gas.[1][2] | Handle the container in a fume hood with appropriate personal protective equipment (PPE). The presence of HCl can catalyze polymerization. Ensure the container is tightly sealed and stored in a dry environment. Consider using a desiccant in the secondary containment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The primary cause of polymerization is a self-alkylation reaction, specifically a Friedel-Crafts type reaction. This process is often initiated by the formation of a benzylic carbocation, which is highly reactive. This carbocation can then attack the aromatic ring of another this compound molecule, leading to the formation of dimers, oligomers, and eventually polymers.
Q2: What conditions can accelerate the polymerization of this compound?
A2: Several factors can accelerate polymerization:
-
Presence of Lewis Acids: Trace amounts of metal impurities (e.g., iron or aluminum from spatulas or containers) can act as catalysts for Friedel-Crafts reactions.
-
Presence of Protic Acids: Moisture ingress can lead to hydrolysis of the benzyl (B1604629) chloride, forming hydrochloric acid (HCl), a strong acid that can catalyze polymerization.[3]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the formation of the initiating carbocation and subsequent polymerization.[2]
-
Exposure to Light: While less common for this type of polymerization compared to radical polymerization, UV light can provide the energy to initiate degradation pathways that may lead to polymerization.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen.
-
Container: In a clean, dry, tightly sealed container made of an inert material (e.g., glass). Amber glass is recommended to protect from light.
-
Location: In a well-ventilated, dry area away from incompatible materials.[4]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with the following materials:
-
Alcohols, Bases, and Amines: These can react with the benzyl chloride.[1]
-
Oxidizing agents: Can lead to vigorous and potentially hazardous reactions.
-
Metals: Can catalyze polymerization.[1]
Q5: Can I use a stabilizer to prevent polymerization?
Quantitative Data on Storage Conditions
While specific data on the effectiveness of various inhibitors for this compound is limited, the following table illustrates the expected impact of different storage parameters on product stability.
| Parameter | Condition | Expected Shelf Life (Illustrative) | Primary Degradation Pathway |
| Temperature | 2-8°C | > 12 months | Minimal degradation |
| Temperature | Ambient (~25°C) | 3-6 months | Slow polymerization and hydrolysis |
| Temperature | > 30°C | < 1 month | Accelerated polymerization and degradation |
| Atmosphere | Inert (Nitrogen/Argon) | > 12 months (at 2-8°C) | Minimal degradation |
| Atmosphere | Air | 6-12 months (at 2-8°C) | Hydrolysis (due to moisture), oxidation |
| Purity | High Purity (>99%) | > 12 months (at 2-8°C, inert) | Minimal degradation |
| Purity | Technical Grade (<98%) | 6-12 months (at 2-8°C, inert) | Polymerization catalyzed by impurities |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to assess the short-term stability of this compound under elevated temperature stress.
Objective: To determine the propensity of a batch of this compound to polymerize or degrade under accelerated conditions.
Materials:
-
This compound sample
-
Oven capable of maintaining 54 ± 2°C
-
Several 10 mL amber glass vials with PTFE-lined caps
-
Inert gas (Nitrogen or Argon) supply
-
Analytical balance
-
HPLC or GC-MS for purity analysis
Procedure:
-
Under an inert atmosphere, aliquot 5 mL of the this compound sample into three separate, labeled amber glass vials.
-
Tightly cap the vials.
-
Place the vials in an oven pre-heated to 54°C.[6]
-
Maintain the temperature for 14 days.[6]
-
After 14 days, remove the vials and allow them to cool to room temperature.
-
Visually inspect the samples for any changes in color, clarity, or viscosity.
-
Analyze the purity of the stressed samples and a control sample (stored at 2-8°C) using a validated HPLC or GC-MS method to quantify the parent compound and detect any oligomers or degradation products.[4][7][8]
Data Analysis:
-
Compare the purity of the stressed samples to the control. A significant decrease in purity or the appearance of new peaks indicates instability.
-
Report any observed physical changes.
Protocol 2: Monitoring for Oligomer Formation by HPLC
Objective: To detect the presence of early-stage polymerization products in a stored sample of this compound.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a dilute solution of the this compound sample in acetonitrile.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of peaks with longer retention times than the main this compound peak. These later-eluting peaks are indicative of higher molecular weight oligomers.
Visualizations
Polymerization Pathway
Caption: Friedel-Crafts polymerization of this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting this compound storage.
References
- 1. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound | 104-82-5 [chemicalbook.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with lachrymatory effects of 4-Methylbenzyl chloride
Technical Support Center: 4-Methylbenzyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling this compound and mitigating its lachrymatory effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a lachrymator?
A1: this compound (also known as p-Xylyl chloride) is a chemical intermediate with the formula C8H9Cl.[1][2][3] It is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[4][5] The lachrymatory effect is an immediate response to exposure to its vapors.[6]
Q2: What are the primary hazards associated with this compound?
A2: Besides being a powerful lachrymator, this compound is corrosive and can cause severe skin burns and serious eye damage.[4][7][8] It is also harmful if swallowed and can cause respiratory tract irritation upon inhalation.[7][9][10] The substance is a combustible liquid and may be corrosive to metals.[7][9]
Q3: What are the initial symptoms of exposure to this compound?
A3: The most immediate symptoms of exposure are intense eye irritation and tearing.[6] Other symptoms can include skin irritation or burns, and respiratory tract irritation.[10] High concentrations may lead to toxic pneumonitis.[4]
Q4: How should this compound be stored?
A4: It should be stored in a cool, dry, and well-ventilated area in a tightly closed, corrosion-resistant container.[7][10] The recommended storage temperature is between 2-8°C.[2][7] It should be kept away from heat, sparks, open flames, and incompatible substances such as bases, alcohols, amines, and metals.[5][9][10]
Troubleshooting Guide: Experimental Issues
Issue 1: I am experiencing eye irritation while working with this compound, even though I am wearing safety glasses.
-
Troubleshooting Steps:
-
Immediate Action: Move away from the work area to fresh air immediately. If irritation persists, use an emergency eyewash station.
-
Assess Ventilation: Confirm that you are working in a properly functioning chemical fume hood.[11] Lachrymators should always be handled in a fume hood to minimize vapor exposure.[11]
-
Upgrade Eye Protection: Standard safety glasses with side shields may not provide adequate protection from vapors.[11] Switch to tightly fitting chemical splash goggles or a full-face shield for better protection.[7][10]
-
Check for Spills: Carefully inspect your work area for any spills that could be generating vapors. Neutralize and clean up any spills according to your lab's safety protocols.
-
Issue 2: My skin feels irritated after handling a container of this compound.
-
Troubleshooting Steps:
-
Immediate Action: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][10] Remove any contaminated clothing, ensuring not to touch the outer surface of your gloves.[7]
-
Review Glove-Handling Technique: Ensure you are using the proper glove removal technique to avoid contaminating your skin.[7]
-
Check Glove Integrity: Inspect your gloves for any signs of degradation or punctures before use. Disposable nitrile gloves are generally adequate for incidental contact, but for prolonged handling, consult the manufacturer's glove compatibility chart.[11]
-
Wear Appropriate Lab Attire: Always wear a lab coat and closed-toe shoes to protect your skin from potential splashes.[11]
-
Data Presentation
Table 1: Properties and Safety Information for this compound
| Property | Value | Reference |
| CAS Number | 104-82-5 | [1][7] |
| Molecular Formula | C8H9Cl | [2][3] |
| Molecular Weight | 140.61 g/mol | [1][3] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 200-202 °C | [1][2] |
| Flash Point | 75 °C (167 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2][7] |
| Primary Hazards | Lachrymator, Corrosive, Harmful if swallowed, Skin/Eye/Respiratory Irritant | [4][5][8] |
Experimental Protocols
Protocol: Safe Handling of this compound
-
Preparation and Personal Protective Equipment (PPE):
-
Handling and Dispensing:
-
Transport the chemical in a secondary container.[12]
-
Before opening, allow the container to come to room temperature inside the fume hood to prevent pressure buildup.
-
Carefully open the container, pointing the cap away from you.
-
Use a calibrated pipette or syringe to dispense the required amount. Avoid pouring directly from the bottle to minimize splashing.
-
Keep the container tightly sealed when not in use.[10]
-
-
Waste Disposal:
-
Post-Experiment Cleanup:
Mandatory Visualizations
Caption: Workflow for immediate first aid response to this compound exposure.
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. echemi.com [echemi.com]
- 2. 4-甲基氯化苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.at [fishersci.at]
- 9. fishersci.com [fishersci.com]
- 10. This compound(104-82-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 12. youtube.com [youtube.com]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Technical Support Center: Managing Exothermic Reactions with 4-Methylbenzyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-Methylbenzyl chloride. It provides essential information for managing its reactivity, with a focus on preventing and controlling exothermic events.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid that is corrosive and causes severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[1][2][3] When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[1] Due to its reactivity, it can undergo vigorous exothermic reactions, particularly under certain conditions like in the presence of Lewis acids (e.g., Friedel-Crafts reactions) or during polymerization.[4][5]
Q2: What is a thermal runaway reaction and why is it a concern with this compound?
A2: A thermal runaway is a chain reaction where an initial exothermic process generates heat faster than it can be dissipated.[6] This leads to an uncontrolled increase in temperature and pressure, which can result in fire, explosion, and the release of toxic gases.[6][7] Reactions involving this compound, such as Friedel-Crafts alkylations or acylations, are inherently exothermic.[8][9] If the reaction rate is not properly controlled through measures like slow reagent addition and efficient cooling, a thermal runaway can be initiated.[10][11]
Q3: How does the choice of solvent impact the safety of reactions with this compound?
A3: The solvent plays a critical role in heat dissipation. A solvent with a suitable boiling point can help control the reaction temperature through reflux.[4] Furthermore, the volume of the solvent should be sufficient to act as a heat sink, effectively dissipating the heat generated by the reaction.[11] Using an insufficient volume of solvent can lead to a higher concentration of reactants and a more rapid temperature increase.
Q4: What are the best practices for storing this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[12][13][14] The recommended storage temperature is typically between 2-8°C.[12] Containers should be kept tightly closed to prevent exposure to moisture, which can cause hydrolysis.[5][12] It should be stored separately from incompatible materials such as bases, alcohols, amines, and metals.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of reagent addition is too fast.[10] 2. Inadequate cooling or inefficient stirring.[10][11] 3. Incorrect stoichiometry or high concentration of reactants.[11] 4. Poor quality or moisture-exposed Lewis acid catalyst (if applicable).[10] | 1. IMMEDIATELY stop the addition of all reagents.[10] 2. Increase the efficiency of the cooling system (e.g., switch from an ice-water bath to a dry ice/acetone bath).[10] 3. Ensure vigorous stirring to improve heat transfer and break up any hot spots.[10] 4. If the temperature continues to rise, prepare for emergency quenching by adding the reaction mixture to a pre-cooled, stirred quench solution (e.g., a slurry of crushed ice and dilute acid).[10] |
| Difficult or Violent Quenching Step | 1. Adding the quenching agent (e.g., water) directly to the hot reaction mixture.[10] 2. Insufficient cooling or stirring during the quench.[10] 3. The quenching agent is too reactive for the initial stage. | 1. NEVER add water or aqueous solutions directly to the main reaction vessel.[10] 2. The standard and safest procedure is to slowly add the reaction mixture to a separate, vigorously stirred vessel containing a large volume of a suitable quenching medium (e.g., crushed ice).[10][15] 3. For highly reactive mixtures, consider an initial quench with a less reactive solvent like isopropanol (B130326) before adding water.[15] |
| Reaction Fails to Initiate | 1. Reagents are inactive or degraded. 2. Insufficient catalyst or catalyst is poisoned (e.g., by moisture). 3. Reaction temperature is too low. | 1. Verify the quality and purity of starting materials and catalysts. 2. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[11] 3. Cautiously and slowly warm the mixture to the recommended initiation temperature. Be prepared for a potential induction period followed by a sudden exotherm.[11] |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉Cl | [1][16] |
| Molecular Weight | 140.61 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [16][17] |
| Melting Point | 4 °C (lit.) | [17] |
| Boiling Point | 200 °C (lit.) | [17] |
| Density | 1.062 g/mL at 25 °C (lit.) | [17] |
| Flash Point | 75 °C (167 °F) - closed cup | |
| Water Solubility | Insoluble | [17] |
Table 2: Safety and Hazard Information
| Parameter | Information | Source(s) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [1] |
| Signal Word | Danger | [2][12] |
| Personal Protective Equipment (PPE) | Safety goggles, faceshield, chemical-resistant gloves, protective clothing. Use a self-contained breathing apparatus for firefighting. | [12] |
| Incompatible Materials | Bases, Alcohols, Amines, Metals, Oxidizing agents | [14] |
| Storage Class Code | 8A - Combustible corrosive hazardous materials |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction (e.g., Friedel-Crafts Alkylation)
This protocol outlines a general method for conducting an exothermic reaction with this compound, prioritizing safety and temperature control.
Materials:
-
This compound
-
Aromatic substrate (e.g., Benzene, Toluene)
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Quenching solution (e.g., crushed ice, dilute HCl)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
-
Thermometer or thermocouple to monitor internal temperature
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice/acetone)
Procedure:
-
Setup: Assemble the flame-dried glassware as shown in the diagram below. Ensure the system is under a positive pressure of inert gas.
-
Initial Charge: In the reaction flask, suspend the Lewis acid catalyst (e.g., AlCl₃) in the anhydrous solvent.
-
Cooling: Cool the suspension to the target reaction temperature (e.g., 0-5°C) using the cooling bath.[10]
-
Substrate Addition: Add the aromatic substrate to the cooled suspension with stirring.
-
Controlled Reagent Addition: Dissolve this compound in a small amount of anhydrous solvent and load it into the dropping funnel. Add the solution dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours).[10][11]
-
Temperature Monitoring: Crucially, monitor the internal temperature continuously. The rate of addition must be adjusted to ensure the temperature does not exceed the set limit.[10] If the temperature rises rapidly, immediately stop the addition and apply more efficient cooling.[10]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at the controlled temperature until analysis (e.g., TLC, GC) indicates the reaction is complete.[10]
-
Quenching: Follow the safe quenching procedure detailed in Protocol 2.
Protocol 2: Safe Quenching of a this compound Reaction
This protocol describes the safest method for neutralizing the reactive species at the end of a reaction.
Procedure:
-
Prepare Quench Station: In a separate, large beaker or flask equipped with a robust mechanical or magnetic stirrer, prepare a vigorously stirred slurry of crushed ice and, if needed, a dilute acid (e.g., 1 M HCl).[10][18] The volume of this quench mixture should be significantly larger than the reaction volume.
-
Cool Reaction: If not already cold, cool the completed reaction mixture in its flask using an ice bath.
-
Slow Transfer: Using a cannula or by carefully pouring in a slow stream, transfer the reaction mixture from the flask into the vigorously stirred quenching slurry.[10]
-
Monitor Quench: Observe the quenching process for any signs of excessive gas evolution or temperature spikes in the quench vessel. Adjust the rate of addition accordingly.
-
Work-up: Once the entire reaction mixture has been transferred and the quenching is complete, proceed with the standard aqueous work-up (e.g., separation of layers, extraction, washing, and drying).[5][18]
Visualizations
Caption: Diagram of a typical experimental setup for controlling an exothermic reaction.
Caption: Logical diagram illustrating factors that prevent thermal runaway reactions.
Caption: Emergency response workflow for managing a sudden exothermic event.
References
- 1. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.at [fishersci.at]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Prevent Thermal Runaway in Lithium Ion Batteries - Electrolock Incorporated [electrolock.com]
- 7. mdpi.com [mdpi.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 17. This compound | 104-82-5 [chemicalbook.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Commercial 4-Methylbenzyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial 4-methylbenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound can contain several impurities depending on the synthetic route used for its production. Common impurities include:
-
Unreacted Starting Materials:
-
p-Xylene (from chlorination of p-xylene)
-
4-Methylbenzyl alcohol (from chlorination of the alcohol)[1]
-
-
Over-chlorinated Byproducts:
-
4-Methylbenzylidene chloride (α,α-dichloro-p-xylene)
-
4-Methylbenzotrichloride (α,α,α-trichloro-p-xylene)
-
-
Hydrolysis Products:
-
4-Methylbenzyl alcohol[1]
-
-
Oxidation Products:
-
p-Tolualdehyde (4-methylbenzaldehyde)
-
-
Side-reaction Products:
-
Dibenzyl ether analogues (e.g., 4,4'-dimethyl-dibenzyl ether)
-
-
Residual Acids:
-
Hydrogen chloride (HCl)[2]
-
Q2: What is the initial appearance of my commercial this compound, and what does it indicate?
Commercial this compound is typically a colorless to pale yellow liquid.[3] A more pronounced yellow or brownish color may indicate the presence of polymeric impurities or oxidation products. The presence of fumes suggests residual hydrogen chloride.[4][5]
Q3: My this compound is fuming. How should I handle this?
Fuming indicates the presence of dissolved hydrogen chloride (HCl), an acidic impurity.[4][5] It is crucial to handle the material in a well-ventilated fume hood. Before use in most applications, this acidic impurity should be removed by washing with a mild aqueous base, such as a 5% sodium bicarbonate solution.[2]
Q4: Can I use this compound directly from the bottle for my reaction?
For many sensitive applications, such as reactions involving strong bases or catalysts susceptible to poisoning, it is highly recommended to purify commercial this compound before use. Impurities can lead to side reactions, lower yields, and difficult purification of the desired product.[1]
Q5: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool (refrigerator at approximately 4°C), dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4] This helps to prevent hydrolysis and polymerization.
Troubleshooting Guides
Issue 1: The material is discolored (yellow to brown).
| Possible Cause | Troubleshooting Steps |
| Presence of Polymeric Impurities | These high-boiling impurities can often be removed by vacuum distillation. The purified this compound will be collected as the distillate, leaving the polymeric residue in the distillation flask. |
| Oxidation to p-Tolualdehyde | Washing with a sodium bisulfite solution can sometimes help remove aldehyde impurities. However, vacuum distillation is generally the most effective method. |
Issue 2: Polymerization occurs during distillation.
| Possible Cause | Troubleshooting Steps |
| Presence of Acidic Impurities (e.g., HCl, Lewis acids) | Before distillation, wash the crude this compound with a 5% aqueous sodium bicarbonate or sodium carbonate solution until CO2 evolution ceases. Follow this with a water wash and a brine wash to remove residual base and salts.[2] |
| Metal Contamination (e.g., from spatulas or storage containers) | Ensure all glassware is meticulously cleaned and dried. Avoid contact with metal surfaces. |
| High Distillation Temperature | Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[2] |
Issue 3: The purified product is still impure after distillation.
| Possible Cause | Troubleshooting Steps |
| Co-distillation with Impurities of Similar Boiling Points | If impurities like 4-methylbenzyl alcohol are present, a careful fractional distillation with a column that has a high number of theoretical plates may be necessary. Alternatively, column chromatography can be used. |
| Inefficient Distillation Setup | Ensure the distillation apparatus is well-insulated and that the vacuum is stable. Use a fractionating column for better separation. |
Issue 4: Low recovery after purification.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis during Aqueous Washing | Perform the aqueous washes quickly and with cold solutions. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) before distillation. |
| Loss of Product during Transfers | Minimize the number of transfers between flasks. Ensure all material is transferred completely at each step. |
| Product Holdup in the Distillation Apparatus | Allow the apparatus to cool completely before dismantling to ensure all condensed product is collected. |
Data Presentation
Table 1: Common Impurities and Their Boiling Points
| Impurity | Chemical Structure | Boiling Point (°C at 760 mmHg) |
| p-Xylene | C₆H₄(CH₃)₂ | 138 |
| p-Tolualdehyde | CH₃C₆H₄CHO | 204-205 |
| 4-Methylbenzyl alcohol | CH₃C₆H₄CH₂OH | 217 |
| This compound | CH₃C₆H₄CH₂Cl | 199-201 [6] |
| 4-Methylbenzylidene chloride | CH₃C₆H₄CHCl₂ | ~215-220 (decomposes) |
Table 2: Effectiveness of Purification Methods
| Purification Method | Impurities Removed | Typical Purity Achieved |
| Aqueous Wash (5% NaHCO₃) | Acidic impurities (e.g., HCl) | Removes baseline acidity |
| Vacuum Distillation | Non-volatile impurities (polymers, salts), some volatile impurities | > 98% |
| Silica Gel Chromatography | Polar impurities (e.g., 4-methylbenzyl alcohol, p-tolualdehyde) | > 99% |
| Recrystallization (from hexane) | Broad range of impurities if the compound is solid at low temperatures | > 99% |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Vacuum Distillation
-
Aqueous Wash:
-
Place the commercial this compound in a separatory funnel.
-
Add an equal volume of cold 5% aqueous sodium bicarbonate solution.
-
Gently swirl and vent the funnel frequently to release any evolved CO₂ gas.
-
Shake the funnel vigorously for 2-3 minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) and swirl.
-
Let the mixture stand for at least 30 minutes.
-
-
Vacuum Distillation:
-
Filter the dried organic layer into a round-bottom flask suitable for distillation.
-
Set up a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Slowly apply vacuum and begin heating the flask gently.
-
Collect the fraction that distills at the appropriate temperature and pressure (boiling point of this compound is approximately 90-92 °C at 10 mmHg).
-
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
A GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
-
-
Sample Preparation:
-
Dilute a small sample of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound(104-82-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Selection for 4-Methylbenzyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing solvent selection for reactions involving 4-methylbenzyl chloride. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider when selecting a solvent?
A1: this compound is a benzylic halide, which makes it highly reactive towards nucleophilic substitution.[1] Its key features are:
-
Reactivity: The C-Cl bond is activated by the adjacent benzene (B151609) ring, which can stabilize both an S(_N)2 transition state and an S(_N)1 carbocation intermediate.[2]
-
Solubility: It is sparingly soluble in water but is soluble in a wide range of common organic solvents, including ethanol (B145695), ether, and dichloromethane.[1][3]
-
Mechanism Ambiguity: It can react via both S(_N)1 and S(_N)2 pathways. The choice of solvent is a critical factor in controlling which mechanism predominates.[4][5]
Q2: How does solvent polarity influence the reaction pathway (S(_N)1 vs. S(_N)2) for this compound?
A2: Solvent polarity plays a crucial role in determining the reaction mechanism:
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can solvate both cations and anions effectively. They strongly stabilize the benzylic carbocation intermediate, thus favoring the S(_N)1 pathway.[2]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, acetone) lack O-H or N-H bonds. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile "bare" and more reactive, favoring the bimolecular S(_N)2 pathway.[2][6] The rate of S(_N)2 reactions, such as the Menshutkin reaction, often increases with the dielectric constant of the aprotic solvent.[7]
Q3: Which solvents are generally preferred for S(_N)1 and S(_N)2 reactions with this compound?
A3:
-
For S(_N)1 Reactions: Choose polar protic solvents. A mixture of ethanol and water is a common choice for solvolysis studies.[4]
-
For S(_N)2 Reactions: Polar aprotic solvents are ideal. Acetonitrile is frequently recommended as it effectively dissolves the reactants and promotes a high reaction rate without interfering with the mechanism.[6][8]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction with this compound is resulting in a low yield. How can the solvent be the cause?
A: An inappropriate solvent choice can lead to low yields for several reasons:
-
Poor Solubility: One or more of your reactants may not be fully dissolved at the reaction temperature, limiting the reaction rate. Ensure all starting materials are soluble in the chosen solvent.
-
Solvent Reactivity: Protic solvents can react with strongly basic or organometallic nucleophiles. For example, using ethanol with a Grignard reagent is not viable.
-
Hydrolysis of Starting Material: If the solvent is not anhydrous, water can hydrolyze this compound to 4-methylbenzyl alcohol, consuming your starting material and reducing the yield.[9] Always use dry solvents, especially for moisture-sensitive reactions.
Problem: Significant Side Product Formation
Q: I am observing multiple spots on my TLC, indicating significant side product formation. How can the solvent choice be optimized to improve selectivity?
A: The solvent can influence the formation of several side products:
-
Hydrolysis Product: The most common impurity is 4-methylbenzyl alcohol, formed from the reaction with residual water. Using a dry, aprotic solvent can minimize this.[9]
-
Elimination (E1/E2) Products: While less common for benzyl (B1604629) halides, using a bulky, strongly basic nucleophile in a non-polar or high-temperature environment can promote elimination side reactions.[5]
-
Wurtz Coupling (for Grignard reactions): In the formation of a Grignard reagent from this compound, the choice of ether solvent is critical. THF has been shown to lead to a high proportion of the Wurtz coupling by-product, while diethyl ether (Et₂O) or 2-methyl-THF improves the yield of the desired Grignard reagent.[10]
-
Oligomerization: At elevated temperatures, side reactions leading to oligomers can occur.[6] A solvent with a suitable boiling point that allows the reaction to proceed at a lower temperature can mitigate this.
Problem: Difficult Product Isolation and Purification
Q: My product is precipitating as an oil instead of a solid, making it difficult to isolate. What solvent-based techniques can I try?
A: Oily products are a common challenge, often due to impurities or residual solvent. Consider these strategies:
-
Trituration: After removing the reaction solvent, add a non-polar "anti-solvent" in which your product is insoluble but impurities may be soluble (e.g., diethyl ether, hexane, or n-heptane).[6][11] Stirring or scratching the flask can induce crystallization.
-
Recrystallization: If trituration fails, purify the crude oil via column chromatography first.[12] Then, attempt recrystallization from a different solvent system. A common choice for pyridinium (B92312) salts derived from this compound is an ethanol/water mixture.[8]
Process Flowchart: Troubleshooting Common Issues
Caption: A logical flowchart for troubleshooting common reaction problems.
Quantitative Data: Solvent Effects on Nucleophilic Substitution
The choice of solvent directly impacts the rate and mechanism of nucleophilic substitution reactions. The following table summarizes the expected outcomes for a typical reaction between this compound and a moderate nucleophile (e.g., an amine).
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Predominant Mechanism | Expected Relative Rate | Key Considerations |
| Ethanol | Polar Protic | 24.5 | S(_N)1 | Moderate to Fast | Can act as a nucleophile (solvolysis). Stabilizes carbocation.[2] |
| Methanol | Polar Protic | 32.7 | S(_N)1 | Fast | Higher polarity than ethanol, faster S(_N)1 rate.[13] |
| Acetonitrile | Polar Aprotic | 37.5 | S(_N)2 | Fast | Excellent choice for S(_N)2; high polarity, non-nucleophilic.[6][8] |
| Acetone | Polar Aprotic | 20.7 | S(_N)2 | Moderate | Good general-purpose solvent for S(_N)2 reactions.[7] |
| Tetrahydrofuran (THF) | Apolar/Weakly Polar | 7.6 | S(_N)2 | Slow | Lower polarity slows down most substitution reactions. |
| Toluene | Non-polar | 2.4 | S(_N)2 | Very Slow | Generally too non-polar; may be used if reactants require it. |
Note: Relative rates are generalized and can be highly dependent on the specific nucleophile and temperature.
Experimental Protocols
Protocol: General Procedure for Solvent Screening in a Nucleophilic Substitution Reaction
This protocol outlines a method for efficiently screening multiple solvents to find the optimal conditions for the reaction of this compound with a chosen nucleophile.
1. Objective: To identify the solvent that provides the highest yield and purity of the desired product in the shortest reaction time.
2. Materials:
-
This compound
-
Nucleophile (e.g., 4-methylpyridine)[6]
-
Candidate Solvents (anhydrous): Acetonitrile, Acetone, THF, Ethanol
-
Small reaction vials (e.g., 4 mL) with stir bars and caps
-
Heating block or oil bath
-
TLC plates and appropriate eluent system
-
GC-MS or LC-MS for quantitative analysis (optional)
3. Methodology:
-
Preparation: In separate, labeled vials, add the nucleophile (1.0 eq).
-
Solvent Addition: To each vial, add 2 mL of a different candidate solvent (Acetonitrile, Acetone, THF, Ethanol). Stir until the nucleophile is fully dissolved.
-
Reaction Initiation: Add this compound (1.0 eq) to each vial simultaneously. Cap the vials and place them in a pre-heated block at the desired temperature (e.g., 60 °C).
-
Monitoring: After set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate to visualize the consumption of starting materials and the formation of the product.[9]
-
Analysis: Compare the TLC plates to qualitatively assess the reaction progress in each solvent. The solvent that shows the fastest consumption of the limiting reagent and the cleanest product spot is the most promising.
-
Work-up & Interpretation (for the most promising solvent): Once the reaction in the best solvent appears complete by TLC, cool the mixture to room temperature. If a precipitate forms, collect it by filtration, wash with a cold, non-polar solvent (like diethyl ether), and dry.[8] Determine the yield and assess purity. If no precipitate forms, perform an appropriate extraction.
Workflow for Solvent Optimization
Caption: A standard workflow for experimental solvent optimization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. asccollegekolhar.in [asccollegekolhar.in]
- 3. This compound(104-82-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sciensage.info [sciensage.info]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method of 4-ethylbenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. rsc.org [rsc.org]
- 13. arxiv.org [arxiv.org]
Technical Support Center: Scaling Up 4-Methylbenzyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for professionals involved in the synthesis and scale-up of 4-Methylbenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
The two main industrial routes for synthesizing this compound are the chlorination of p-xylene (B151628) and a two-step method starting from p-methylbenzoic acid.[1][2] The chlorination of p-xylene is a common industrial method that requires careful control of reaction conditions to ensure optimal yield and purity.[1] An alternative route involves the reduction of p-methylbenzoic acid to p-methylbenzyl alcohol, followed by chlorination.[2]
Q2: What are the major challenges encountered when scaling up the this compound synthesis?
The primary challenges in scaling up this reaction include:
-
Exothermic Reaction Control: The chloromethylation reaction is highly exothermic, posing a significant risk of a runaway reaction if not managed properly. Heat removal becomes less efficient as the reactor volume increases.
-
Byproduct Formation: The formation of unwanted isomers (e.g., 2-chlorotoluene (B165313) from toluene (B28343) impurities) and diarylmethane byproducts is a major issue that can reduce yield and complicate purification. Higher temperatures and localized high concentrations of reactants can favor these side reactions.
-
Mixing and Mass Transfer: Achieving uniform mixing in large reactors is critical to maintain consistent temperature and reactant concentrations, thereby minimizing side reactions.
-
Purification: Separating this compound from unreacted starting materials, isomers, and other byproducts on a large scale can be challenging and energy-intensive.
Q3: How does the impurity profile of this compound change with scale-up?
The impurity profile can become more complex at larger scales due to the challenges in controlling reaction parameters. Common impurities include unreacted p-xylene, isomeric chlorotoluenes, benzaldehyde, benzyl (B1604629) alcohol, and higher molecular weight byproducts like diarylmethanes. Inadequate heat removal and poor mixing can lead to an increase in these impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor reaction progress using techniques like GC or HPLC. Consider extending the reaction time or slightly increasing the temperature while carefully monitoring for byproduct formation. |
| Poor Mixing: Inadequate agitation leading to localized areas of low reactant concentration. | Optimize agitator design and speed for the reactor scale. Ensure proper baffling to improve mixing efficiency. | |
| Reagent Degradation: Moisture in the reactants or solvent can lead to the decomposition of chlorinating agents. | Use anhydrous solvents and ensure all reactants are dry. | |
| High Levels of Byproducts (e.g., Isomers, Diarylmethanes) | Poor Temperature Control: Excursions to higher temperatures favor the formation of byproducts. | Improve the reactor's heat removal capacity. Consider using a jacketed reactor with a high-efficiency heat transfer fluid. For very exothermic reactions, a semi-batch process with controlled addition of a limiting reagent can help manage the heat load. |
| Localized "Hot Spots": Inefficient mixing can create regions of high temperature and reactant concentration. | Enhance agitation. For large reactors, consider the use of multiple impellers or a different type of agitator. | |
| Incorrect Stoichiometry: An excess of one reactant can promote side reactions. | Carefully control the stoichiometry of the reactants through accurate dosing systems. | |
| Runaway Reaction | Inadequate Heat Removal: The rate of heat generation exceeds the rate of heat removal. | Ensure the cooling system is adequately sized for the reaction scale. Implement a robust process control system with temperature monitoring and emergency cooling protocols. |
| Accumulation of Unreacted Reagents: A slow start to the reaction followed by a sudden acceleration. | Ensure proper initiation of the reaction before adding the bulk of the reagents. Consider the use of a continuous stirred-tank reactor (CSTR) to maintain a steady state. | |
| Product Purification Difficulties | Close-Boiling Impurities: Isomers and some byproducts have boiling points close to that of this compound. | Utilize high-efficiency fractional vacuum distillation. The number of theoretical plates in the distillation column is critical for achieving good separation. |
| Thermal Decomposition: The product may decompose at high distillation temperatures. | Perform distillation under a high vacuum to lower the boiling point. Minimize the residence time in the reboiler. |
Data Presentation
The following tables summarize typical trends in key parameters when scaling up the chlorination of p-xylene. Please note that these are representative values and actual results will vary based on specific process conditions and equipment.
Table 1: Impact of Scale on Reaction Yield and Purity
| Scale | Typical Batch Size | Typical Yield (%) | Typical Purity (%) |
| Laboratory | 100 g - 1 kg | 85 - 95 | > 98 |
| Pilot Plant | 10 kg - 100 kg | 80 - 90 | 95 - 98 |
| Industrial | > 1000 kg | 75 - 85 | ~ 95 |
Table 2: Byproduct Formation at Different Scales
| Byproduct | Laboratory Scale (%) | Pilot Plant Scale (%) | Industrial Scale (%) |
| Isomeric Chlorotoluenes | < 1 | 1 - 2 | 2 - 4 |
| Diarylmethane Derivatives | < 0.5 | 0.5 - 1.5 | 1 - 3 |
| Over-chlorinated Products | < 0.5 | < 1 | 1 - 2 |
Experimental Protocols
Laboratory Scale Synthesis of this compound from p-Methylbenzoic Acid[2]
Step 1: Synthesis of p-Methylbenzyl Alcohol
-
In a 250 mL three-neck flask cooled with an ice bath, add 15.8 g (0.10 mol) of p-methylbenzoic acid and 100 mL of dry tetrahydrofuran.
-
Under stirring, add 7.6 g (0.20 mol) of lithium aluminum hydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1 hour. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding 20 mL of water under ice bath conditions.
-
Adjust the pH to 5-6 with dilute hydrochloric acid.
-
Filter the precipitate and wash the residue with ethyl acetate (B1210297).
-
Extract the filtrate with ethyl acetate (2 x 200 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield p-methylbenzyl alcohol.
Step 2: Synthesis of this compound
-
Dissolve 7.2 g (0.05 mol) of the p-methylbenzyl alcohol from the previous step in 30 mL of dichloromethane (B109758).
-
Heat the mixture at 80°C for 1 hour.
-
After the reaction is complete, evaporate the dichloromethane.
-
Dissolve the residue in 20 mL of fresh dichloromethane and purify by silica (B1680970) gel column chromatography using dichloromethane as the eluent to obtain this compound.
Pilot Plant Scale Synthesis of 4-Ethylbenzyl Chloride (Illustrative Example)[3]
Note: This is an example for a related compound and illustrates the quantities involved in a pilot-scale reaction.
-
Under a nitrogen atmosphere, charge a suitable reactor with 0.205 kg of tris(pentafluorophenyl)borane, 2.80 kg of chlorosulfonic acid, and 20 L of dichloromethane.
-
Cool the mixture to -5°C.
-
Slowly add 2.35 kg of acetal, maintaining the temperature at -5°C.
-
After 30 minutes, slowly add a solution of 2.12 kg of ethylbenzene (B125841) in dichloromethane, keeping the temperature between -5°C and 0°C.
-
Stir for 1 hour after the addition is complete. Monitor the reaction by GC.
-
Quench the reaction by adding 15 kg of water.
-
Separate the layers and extract the aqueous phase with 5 L of dichloromethane.
-
Combine the organic phases and wash with 8 kg of 8% sodium bicarbonate solution.
-
Dry the organic phase with sodium sulfate, filter, and concentrate under reduced pressure.
-
Add 10 L of n-heptane and continue concentration.
-
Cool the mixture to 5-10°C and filter to isolate the product.
Visualizations
References
resolving issues with product precipitation in 4-Methylbenzyl chloride synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering product precipitation and related issues during the synthesis of 4-Methylbenzyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, with a focus on resolving product precipitation.
Q1: My product has solidified or precipitated out of the reaction mixture unexpectedly. What is the cause and what should I do?
Unexpected precipitation during the reaction is often related to temperature control. This compound has a low melting point, and if the reaction temperature drops too low, the product itself may solidify.
-
Immediate Action: Gently warm the reaction mixture to a temperature where the product redissolves. Ensure your reaction setup allows for consistent temperature maintenance.
-
Preventative Measures: Monitor the reaction temperature closely, especially during reagent addition or if using an ice bath for cooling. Use a thermostatically controlled bath for better regulation.
Q2: After quenching the reaction with water, a solid or oily precipitate formed. How should I proceed?
The formation of a precipitate during aqueous workup can be due to several factors, including the low solubility of this compound in water or the presence of impurities. This compound is insoluble in water.[1][2]
-
Troubleshooting Steps:
-
Ensure Complete Extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to fully dissolve the product and separate it from the aqueous layer.
-
Address Emulsions: If an emulsion forms, a small amount of brine (saturated NaCl solution) can be added to help break it.
-
Identify the Precipitate: If the precipitate is a solid, it could be an inorganic salt from the quench. Ensure the pH is appropriate for your workup. If it is an oily substance, it is likely your product along with organic impurities. Proceed with thorough extraction and subsequent purification.
-
Q3: The crude product is an oil that will not crystallize or a discolored solid. What are the likely impurities and how can I purify it?
The presence of impurities can inhibit crystallization and cause discoloration. Common impurities and byproducts in this compound synthesis include:
-
Unreacted Starting Materials: Toluene (B28343) or p-xylene.
-
Over-chlorinated Products: Dichlorinated or trichlorinated xylenes.
-
Diarylmethane Derivatives: Formed from a Friedel-Crafts side reaction between the product and the starting aromatic compound.
-
4-Methylbenzyl Alcohol: Resulting from hydrolysis of the product if moisture is present.
-
Purification Strategy:
-
Distillation: Fractional distillation under reduced pressure is a highly effective method for purifying this compound from less volatile and more volatile impurities.[1]
-
Column Chromatography: For smaller scale purification, silica (B1680970) gel column chromatography can be employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be attempted. This is less common for this compound due to its low melting point but can be effective for solid derivatives.
-
Q4: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors, from reaction conditions to reagent quality.
-
Moisture: Water in the reagents or solvent can hydrolyze this compound to 4-methylbenzyl alcohol, reducing the yield.[3] It is crucial to use anhydrous solvents and dry reagents.[3]
-
Suboptimal Temperature: Incorrect reaction temperatures can lead to incomplete reactions or the formation of side products. Industrial preparation often involves controlled chlorination at temperatures between 80–120 °C.[1]
-
Incomplete Reaction: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[3]
-
Impure Starting Materials: Impurities in the starting materials can lead to side reactions, consuming reactants and lowering the yield.[3]
Physicochemical Data
The following tables summarize key physicochemical properties of this compound and related compounds.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉Cl |
| Molecular Weight | 140.61 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Melting Point | <25 °C[2] |
| Boiling Point | 200-202 °C[4] |
| Density | ~1.05-1.06 g/cm³ at 20-25 °C[2] |
| Refractive Index | ~1.533 at 20 °C[2] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble[1][2] |
| Ethanol | Soluble[1] |
| Ether | Soluble[1] |
| Dichloromethane | Soluble[5] |
| Tetrahydrofuran (B95107) | Soluble[5] |
| Acetonitrile | Soluble |
Experimental Protocols
Below are generalized protocols for common synthesis routes for this compound.
Protocol 1: Chloromethylation of Toluene
This method involves the reaction of toluene with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride.
Materials:
-
Toluene
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Anhydrous organic solvent (e.g., dichloromethane)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a gas inlet for HCl.
-
Charge the flask with toluene, paraformaldehyde, and anhydrous zinc chloride in a suitable solvent.
-
Bubble hydrogen chloride gas through the stirred mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., 50-60 °C) and monitor by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding cold water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis from p-Methylbenzyl Alcohol
This two-step route involves the reduction of p-methylbenzoic acid to p-methylbenzyl alcohol, followed by chlorination.
Step 1: Synthesis of p-Methylbenzyl Alcohol
-
In a three-neck flask cooled with an ice bath, dissolve p-methylbenzoic acid in dry tetrahydrofuran (THF).[5]
-
Under stirring, add lithium aluminum hydride (LiAlH₄) in portions.[5]
-
After the addition is complete, continue stirring for 1 hour and monitor by TLC.[5]
-
Quench the reaction by carefully adding water under ice bath conditions.[5]
-
Adjust the pH to 5-6 with dilute hydrochloric acid and filter off the precipitate.[5]
-
Extract the filtrate with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate to yield the alcohol as an oily product.[5]
Step 2: Synthesis of this compound
-
Dissolve the p-methylbenzyl alcohol from the previous step in dichloromethane.[5]
-
Heat the solution at 80°C for 1 hour.[5]
-
After the reaction is complete, evaporate the dichloromethane.[5]
-
The crude product can be purified by silica gel column chromatography.[5]
Visualized Workflows and Logic
Synthesis and Workup Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Precipitation Issues
Caption: Decision tree for troubleshooting product precipitation during synthesis.
References
Technical Support Center: Handling Discolored 4-Methylbenzyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering discolored 4-Methylbenzyl chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound product turned yellow or brown?
Discoloration of this compound is typically a sign of product degradation. The primary causes include:
-
Hydrolysis: Exposure to moisture, even atmospheric humidity, can lead to the hydrolysis of this compound to 4-methylbenzyl alcohol and hydrochloric acid (HCl).
-
Oxidation: The presence of air can cause the oxidation of this compound to 4-methylbenzaldehyde (B123495) and other colored impurities.
-
Impurities from Synthesis: The manufacturing process can leave residual impurities such as over-chlorinated byproducts (e.g., 4-methylbenzal chloride) or unreacted starting materials.
-
Exposure to Light and Heat: Light and elevated temperatures can accelerate decomposition reactions, leading to the formation of colored polymeric materials.
-
Contamination: Contact with certain metals, such as iron, can catalyze degradation and discoloration.
Q2: What are the common impurities found in discolored this compound?
Common impurities include 4-methylbenzyl alcohol, 4-methylbenzaldehyde, dibenzyl ether derivatives, and various chlorinated toluenes. These impurities can arise from both the synthesis process and subsequent degradation.[1][2][3][4]
Q3: Can I still use discolored this compound in my reaction?
Using discolored this compound without purification is generally not recommended. The impurities present can lead to side reactions, lower yields of your desired product, and complications in purification. For instance, 4-methylbenzaldehyde can react with amine nucleophiles to form unwanted imine byproducts.
Q4: How should I properly store this compound to prevent discoloration?
To minimize degradation and discoloration, this compound should be stored in a cool, dry, and dark place, preferably in a refrigerator at 2-8°C.[1][5] The container should be tightly sealed to prevent moisture ingress and exposure to air. Storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Product is yellow upon receipt | Impurities from manufacturing or degradation during transit. | Purify the product before use using the protocols outlined below. |
| Product darkens during storage | Improper storage conditions (exposure to light, heat, or moisture). | Review storage procedures. If the product is significantly discolored, purification is recommended. |
| Low yield in a reaction using discolored starting material | Impurities are participating in side reactions or inhibiting the desired reaction. | Purify the this compound prior to its use in the reaction. |
| Formation of unexpected byproducts | The impurities in the discolored reagent are reacting to form new compounds. | Characterize the byproducts to understand the side reactions and purify the starting material. |
Quantitative Data
The following table summarizes the physical properties of this compound and its common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | C₈H₉Cl | 140.61 | 200-202 | Colorless to light yellow liquid |
| 4-Methylbenzyl alcohol | C₈H₁₀O | 122.16 | 217 | Colorless liquid or solid |
| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 204-205 | Colorless liquid |
| p-Xylene | C₈H₁₀ | 106.17 | 138 | Colorless liquid |
Experimental Protocols
Protocol 1: Purification of Discolored this compound by Washing and Vacuum Distillation
This procedure is designed to remove acidic impurities, water, and less volatile colored compounds.
Materials:
-
Discolored this compound
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Round-bottom flask
-
Vacuum distillation apparatus
-
Heating mantle
-
Stir bar
Methodology:
-
Aqueous Wash:
-
Place the discolored this compound in a separatory funnel.
-
Add an equal volume of 5% sodium bicarbonate solution.
-
Gently swirl the funnel to mix the layers. Periodically vent the funnel to release any CO₂ gas that may form.
-
Shake the funnel vigorously for 2-3 minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, followed by a wash with brine. Discard the aqueous layer after each wash.
-
-
Drying:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or calcium chloride to the flask.
-
Swirl the flask and let it stand for at least 30 minutes to ensure all moisture is absorbed.
-
-
Vacuum Distillation:
-
Filter the dried this compound into a round-bottom flask suitable for distillation. Add a stir bar.
-
Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[6]
-
Begin stirring and slowly reduce the pressure using a vacuum pump or water aspirator.
-
Once a stable vacuum is achieved, begin to gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point for the measured pressure. The boiling point of this compound is approximately 96-98°C at 60 mmHg.[7]
-
Discard the initial lower-boiling fraction and the higher-boiling colored residue.
-
Protocol 2: Decolorization using Activated Charcoal
This method is effective for removing colored impurities, particularly when they are present in small amounts. It is often used in conjunction with recrystallization if the product is a solid at room temperature or before distillation.
Materials:
-
Discolored this compound
-
Activated charcoal (decolorizing carbon)
-
An appropriate solvent in which this compound is soluble (e.g., a hydrocarbon solvent if subsequent distillation is planned)
-
Erlenmeyer flask
-
Heating source (if necessary)
-
Filter paper and funnel
Methodology:
-
Dissolution: If the this compound is not already in solution, dissolve it in a minimal amount of a suitable solvent in an Erlenmeyer flask.
-
Addition of Charcoal:
-
Stirring/Heating:
-
Gently swirl or stir the mixture for 5-10 minutes.[10] If necessary, the solution can be gently heated to facilitate the adsorption of impurities.
-
-
Filtration:
-
Filter the mixture through filter paper to remove the activated charcoal.[11] The filtrate should be clear and colorless.
-
If the filtrate is still colored, the process can be repeated with a fresh portion of activated charcoal. However, be aware that excessive use of charcoal can lead to a loss of the desired product.[8][11]
-
-
Solvent Removal: The solvent can then be removed under reduced pressure to yield the purified this compound.
Degradation Pathway
The following diagram illustrates the primary degradation pathways of this compound that lead to the formation of common impurities.
Caption: Degradation pathways of this compound.
This guide should assist you in understanding and resolving issues related to discolored this compound, ensuring the quality and integrity of your experimental results.
References
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 98 104-82-5 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US2859253A - Process for the continuous preparation of benzyl chloride - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. flinnsci.ca [flinnsci.ca]
- 11. Decolorizing carbon [sites.pitt.edu]
Technical Support Center: Drying Techniques for 4-Methylbenzyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on drying 4-Methylbenzyl chloride. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to dry this compound?
A1: this compound is sensitive to moisture and can hydrolyze to form 4-methylbenzyl alcohol.[1][2] This impurity can interfere with subsequent reactions, leading to lower yields and the formation of byproducts.[3] For reactions that are moisture-sensitive, such as Grignard reactions, ensuring the alkyl halide is anhydrous is critical for success.[4]
Q2: What are the most common methods for drying this compound?
A2: The most common methods involve treating the compound with an anhydrous inorganic salt, such as magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or calcium chloride (CaCl₂).[4][5] Additionally, for achieving very low water content, azeotropic distillation or the use of molecular sieves are effective techniques.[6]
Q3: How do I choose the right drying agent for my experiment?
A3: The choice of drying agent depends on several factors, including the required level of dryness, the scale of your experiment, and the chemical compatibility with this compound.
-
Magnesium sulfate is a fast and efficient drying agent with a high capacity for water.[7]
-
Sodium sulfate is a neutral and inexpensive option, but it is slower and has a lower capacity than magnesium sulfate.[7]
-
Calcium chloride is a very effective drying agent but can form adducts with some organic compounds containing oxygen or nitrogen.[8]
-
Molecular sieves (3Å) are excellent for achieving very low levels of residual water and are often used for drying solvents for highly sensitive reactions.[6][9]
Q4: Can I dry this compound over potassium hydroxide (B78521) (KOH) or other basic drying agents?
A4: It is generally not recommended to use strong bases like potassium hydroxide for drying this compound. As an alkyl halide, it can undergo elimination or substitution reactions in the presence of strong bases, leading to the formation of unwanted byproducts.[4]
Q5: My this compound is turning yellow/brown during storage. What is the cause?
A5: Discoloration of this compound can be a sign of decomposition or polymerization. This can be initiated by the presence of impurities, such as residual acid (e.g., HCl from synthesis), exposure to light, or elevated temperatures.[1] Storing the purified compound in a cool, dark place under an inert atmosphere is recommended.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Drying (Cloudy Appearance) | 1. Insufficient amount of drying agent used. 2. Insufficient contact time with the drying agent. 3. The drying agent is no longer effective (already hydrated). | 1. Add more drying agent in small portions until the newly added agent no longer clumps together.[11] 2. Allow for a longer contact time, gently swirling the mixture periodically. For sodium sulfate, a minimum of 15-30 minutes is recommended.[6] 3. Use fresh, anhydrous drying agent. Ensure the storage container is always tightly sealed.[5] |
| Product Decomposition or Polymerization During Drying/Distillation | 1. Presence of acidic impurities (e.g., HCl). 2. Use of an incompatible drying agent. 3. Overheating during distillation. | 1. Before drying, wash the crude this compound with a dilute solution of a weak base like 5% sodium bicarbonate to neutralize any residual acid.[1][12] 2. Use a neutral drying agent like anhydrous sodium sulfate or magnesium sulfate. Avoid basic drying agents.[4] 3. If distillation is required for purification, perform it under vacuum to lower the boiling point and minimize thermal stress on the compound.[1][12] |
| Low Recovery of Product After Drying | 1. Adsorption of the product onto the drying agent. 2. Using an excessive amount of drying agent. | 1. After decanting or filtering, rinse the drying agent with a small amount of a fresh, anhydrous solvent to recover any adsorbed product.[7] 2. Add the drying agent in portions until the desired dryness is achieved, rather than adding a large excess at once.[11] |
Data Presentation
| Drying Agent | Capacity (g H₂O / g agent) | Speed of Drying | Residual Water (mg H₂O / L Dried Air) | Chemical Compatibility with Alkyl Halides |
| Anhydrous Magnesium Sulfate (MgSO₄) | High (0.2-0.8)[13] | Fast[7] | 1.0[13] | Good[4] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High (1.2)[14] | Slow[7] | 12[14] | Good[4] |
| Anhydrous Calcium Chloride (CaCl₂) | High (0.2-0.3)[13] | Medium | 0.14-0.25[13] | Good[4][13] |
| 3Å Molecular Sieves | High (0.18)[13] | Medium to Fast[9] | Low (can achieve ppm levels)[6][15] | Excellent[9] |
Note: Residual water data is for dried air and serves as a comparative measure of the ultimate drying capability of the agent.
Experimental Protocols
Protocol 1: Drying this compound with Anhydrous Magnesium Sulfate
-
Initial Wash (Optional but Recommended): If the this compound is from a reaction work-up, first wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the water.[16]
-
Transfer: Transfer the this compound to a clean, dry Erlenmeyer flask.
-
Addition of Drying Agent: Add a small amount of anhydrous magnesium sulfate to the flask (approximately 1-2 g per 25 mL of liquid).
-
Swirling: Gently swirl the flask. The magnesium sulfate will clump together as it absorbs water.[7]
-
Assessing Dryness: Continue adding small portions of magnesium sulfate, with swirling, until some of the newly added powder remains free-flowing and no longer clumps. This indicates that all the water has been absorbed.[7]
-
Separation: Separate the dried this compound from the magnesium sulfate by gravity filtration or by carefully decanting the liquid into a new, dry flask.
-
Rinsing: Rinse the magnesium sulfate with a small amount of a dry solvent (e.g., dichloromethane) to recover any adsorbed product and combine the filtrate with the dried product.
Protocol 2: Drying this compound with 3Å Molecular Sieves
-
Activation of Molecular Sieves: Before use, activate the 3Å molecular sieves by heating them in a laboratory oven at 200-300°C for at least 3 hours, preferably under vacuum.[6][9] Allow them to cool to room temperature in a desiccator.
-
Transfer: Place the activated molecular sieves (approximately 5-10% w/v) in a dry flask.
-
Addition of Product: Add the this compound to the flask containing the molecular sieves.
-
Contact Time: Stopper the flask and allow it to stand for several hours, or overnight for best results.[6] Occasional swirling can improve the drying efficiency.
-
Separation: Carefully decant or filter the dried this compound from the molecular sieves.
Workflow and Decision Making
The selection of an appropriate drying technique is a critical step in ensuring the purity and stability of this compound for subsequent applications. The following diagram illustrates a logical workflow for choosing a suitable drying method.
Caption: Decision workflow for selecting a drying technique for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [guidechem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. This compound(104-82-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Drying Agent Selection Guide [designer-drug.com]
- 14. scribd.com [scribd.com]
- 15. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation (Recovery) [chem.ualberta.ca]
avoiding corrosion when using 4-Methylbenzyl chloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling 4-Methylbenzyl chloride, with a primary focus on preventing corrosion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it corrosive?
This compound (also known as p-xylyl chloride) is an organic synthetic intermediate used in the manufacturing of pharmaceuticals, dyes, and pesticides.[1] Its corrosivity (B1173158) is not inherent to the molecule itself but arises primarily from its reaction with moisture. This compound is sensitive to water and hydrolyzes to form 4-Methylbenzyl alcohol and hydrochloric acid (HCl).[2] Hydrochloric acid is a strong, highly corrosive acid that readily attacks many materials, particularly metals.[2] This reaction can be accelerated by elevated temperatures.
Q2: What are the primary signs of corrosion when working with this compound?
Signs of corrosion can vary depending on the material of your equipment:
-
Metals: Discoloration (e.g., rust-colored stains on steel), pitting, etching, or the formation of solid precipitates (metal chlorides) in the reaction mixture.
-
Elastomers and Plastics: Swelling, softening, discoloration, embrittlement, or cracking of seals, gaskets, and tubing.
-
General: Unexpected reaction outcomes, catalyst deactivation, or equipment failure (e.g., leaks from pumps, premature failure of stirrer bearings).
Q3: How should this compound be stored to minimize corrosion?
Proper storage is critical to prevent moisture absorption and subsequent corrosion. Key storage recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces hydrolysis rate and vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). Keep containers tightly sealed. | Prevents contact with atmospheric moisture. |
| Container | Original manufacturer's container or a corrosive-resistant container with a resistant inner liner. | Ensures material compatibility and integrity. |
| Location | Cool, dry, well-ventilated area. | Prevents moisture condensation and ensures safety. |
| Incompatibilities | Store away from moisture, oxidizing agents, and reactive metals (e.g., iron, copper, aluminum).[3] | Prevents hazardous reactions and corrosion. |
Q4: What materials are recommended for handling and reacting with this compound?
Choosing the right materials for your experimental setup is the most effective way to prevent corrosion. Below is a general compatibility guide. For critical applications, it is always recommended to perform compatibility tests under your specific experimental conditions.
| Material Category | Recommended | Use with Caution | Not Recommended |
| Glass | Borosilicate Glass (Pyrex®, Duran®) | - | - |
| Metals | Hastelloy C-276, Titanium, Tantalum | Stainless Steel (316L, 316), High-Silicon Stainless Steel[4] | Carbon Steel, Stainless Steel (304), Aluminum, Iron, Copper[3] |
| Plastics | PTFE, PFA, FEP (Teflon®), PVDF (Kynar®)[5] | Polypropylene (PP), Polyethylene (HDPE) | PVC, ABS, Nylon |
| Elastomers | FFKM (Kalrez®), FKM (Viton®), PTFE-encapsulated O-rings | EPDM, Fluorosilicone (FVMQ)[6] | Nitrile (Buna-N), Neoprene, Natural Rubber[6] |
Note: The compatibility of stainless steels is highly dependent on the concentration of chloride ions, temperature, and pH. While 316L may be suitable for short-term use with anhydrous this compound at low temperatures, it is susceptible to pitting and crevice corrosion if moisture is present.[7][8]
Troubleshooting Guide
Q: I noticed a green/blue or rust-colored tint in my reaction mixture after adding this compound. What is happening?
A: This discoloration often indicates corrosion of metal components in your reactor setup. A green/blue tint can suggest corrosion of copper or nickel alloys, while a rust color points to iron or steel corrosion. This is likely due to the presence of moisture, which has hydrolyzed the this compound to form HCl.
Troubleshooting Steps:
-
Stop the Reaction (if safe): Halt heating and stirring.
-
Inert Atmosphere: Ensure your reaction is proceeding under a dry, inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
Check Reagent Purity: Verify that your solvents and other reagents are anhydrous. Use freshly dried solvents for the best results.
-
Inspect Equipment: After safely quenching and cleaning the reactor, inspect all metal parts (stirrers, probes, cannulas) for signs of corrosion.
-
Material Upgrade: If corrosion is confirmed, replace the affected parts with more resistant materials, such as glass-lined steel, Hastelloy, or PTFE-coated components.
Q: My purification by distillation is yielding a dark, viscous residue and HCl gas is evolving. What should I do?
A: This suggests polymerization and decomposition of the this compound, which can be catalyzed by acidic impurities (HCl) and metal contaminants (e.g., iron chlorides from corrosion).[9]
Troubleshooting Steps:
-
Neutralize Before Distillation: Before distilling, wash the crude this compound with a dilute weak base, such as a 5% sodium bicarbonate solution, to neutralize any HCl.[9]
-
Thorough Drying: After the base wash, wash with water and then brine. Dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride.[9]
-
Use Clean Glassware: Ensure all distillation glassware is meticulously clean and dry to prevent introducing contaminants.[9]
-
Vacuum Distillation: Distill under reduced pressure to lower the boiling point and minimize thermal decomposition.
Experimental Protocols
Protocol: Synthesis of 4-methylbenzylpyridinium chloride
This protocol describes a typical SN2 reaction using this compound. The setup is designed to prevent moisture ingress and use compatible materials.[10]
Materials and Equipment:
-
Reaction Vessel: Three-neck round-bottom flask (borosilicate glass).
-
Stirring: PTFE-coated magnetic stir bar.
-
Condenser: Allihn or Graham condenser (borosilicate glass).
-
Atmosphere Control: Schlenk line or balloon filled with Nitrogen or Argon, connected via a gas inlet adapter.
-
Septa: Rubber septa for reagent addition via syringe.
-
Heating: Heating mantle with a stirrer and a temperature controller with a thermocouple.
-
Reagents:
-
This compound
-
Anhydrous acetonitrile (B52724) (solvent)
-
Diethyl ether (for washing)
-
Procedure:
-
Setup Assembly: Assemble the glassware, ensuring all joints are properly sealed. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon) to remove all traces of moisture.
-
Reagent Addition: In the reaction flask, dissolve this compound in anhydrous acetonitrile under an inert atmosphere. Add an equimolar amount of 4-methylpyridine via syringe through a septum.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) using the heating mantle. Maintain the inert atmosphere throughout the reaction.[10]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to room temperature. The product, 4-methylbenzylpyridinium chloride, will precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals with cold diethyl ether to remove unreacted starting materials.[10]
-
Purification: If necessary, recrystallize the product from a suitable solvent system like ethanol/water.
Visualizations
Corrosion Mechanism
The primary corrosion pathway involves the hydrolysis of this compound in the presence of water to form highly corrosive Hydrochloric Acid (HCl).
Caption: Hydrolysis of this compound leading to corrosion.
Experimental Workflow for Corrosion Prevention
This workflow outlines the key steps to mitigate corrosion risk during experiments involving this compound.
Caption: Workflow for minimizing corrosion in experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. tokyozairyo.co.jp [tokyozairyo.co.jp]
- 6. documentation.emersonprocess.com [documentation.emersonprocess.com]
- 7. Chloride Corrosion: Stainless Steel Guide - LUBOR PUMP [lubor-pump.com]
- 8. penflex.com [penflex.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Spectroscopic Validation of 4-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic routes for 4-Methylbenzyl chloride, an important organic intermediate. We present supporting experimental data from various spectroscopic techniques to validate the synthesis and purity of the final product. This document is intended to aid researchers in selecting the most suitable synthetic and analytical methods for their applications.
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Here, we compare two common laboratory-scale methods: the chlorination of 4-methylbenzyl alcohol and the direct chlorination of p-xylene (B151628).
Method 1: Chlorination of 4-Methylbenzyl Alcohol
This two-step method begins with the reduction of p-methylbenzoic acid to 4-methylbenzyl alcohol, which is then chlorinated.[1]
Experimental Protocol:
Step 1: Synthesis of p-methylbenzyl alcohol [1]
-
In a 250 mL three-neck flask cooled with an ice bath, add 15.8 g (0.10 mol) of p-methylbenzoic acid and 100 mL of dry tetrahydrofuran.
-
Under constant stirring, add 7.6 g (0.20 mol) of lithium aluminum hydride in portions, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding 20 mL of water under ice bath conditions to decompose the excess lithium aluminum hydride.
-
Adjust the pH to 5-6 with dilute hydrochloric acid.
-
Filter the resulting precipitate and wash the residue with ethyl acetate (B1210297).
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield p-methylbenzyl alcohol as an oily product. This crude product is often used directly in the next step without further purification.
Step 2: Synthesis of this compound [1]
-
Dissolve 7.2 g (0.05 mol) of the crude p-methylbenzyl alcohol from the previous step in 30 mL of dichloromethane (B109758).
-
Heat the mixture at 80°C for 1 hour.
-
After the reaction is complete, evaporate the dichloromethane.
-
Redissolve the residue in 20 mL of dichloromethane and purify by silica (B1680970) gel column chromatography using dichloromethane as the eluent.
-
The final product, this compound, is obtained as a colorless to pale yellow liquid.[1]
Method 2: Direct Chlorination of p-Xylene
A more direct, though potentially less selective, method involves the free-radical chlorination of p-xylene. This industrial method requires careful control to minimize the formation of di- and tri-chlorinated byproducts.[2]
Experimental Protocol (General):
-
Charge a suitable reactor with p-xylene.
-
Initiate the reaction using a free-radical initiator (e.g., UV light or a chemical initiator like AIBN).
-
Bubble chlorine gas through the p-xylene at a controlled rate and temperature.
-
Monitor the reaction progress by Gas Chromatography (GC) to determine the relative amounts of starting material, desired product, and chlorinated byproducts.
-
Once the desired conversion is achieved, stop the chlorine flow and initiator.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.
-
The crude product is then purified by fractional distillation under reduced pressure.[3]
Alternative Synthesis Routes
Other methods for the synthesis of benzyl (B1604629) chlorides include the use of thionyl chloride with the corresponding benzyl alcohol. For instance, 4-(methylthio)benzyl chloride is synthesized by treating 4-(methylthio)benzyl alcohol with thionyl chloride in pyridine.[4] Another approach is the chloromethylation of an aromatic ring, as seen in the preparation of 4-ethylbenzyl chloride from ethylbenzene (B125841) using acetal, chlorosulfonic acid, and a Lewis acid catalyst.[5]
Spectroscopic Validation
The successful synthesis and purity of this compound must be confirmed through various spectroscopic techniques. Below are the expected data for the product and its precursor, 4-methylbenzyl alcohol.
Data Presentation: Spectroscopic Analysis
| Compound | Technique | Observed Data |
| 4-Methylbenzyl Alcohol | ¹H NMR (CDCl₃) | δ ~2.35 (s, 3H, Ar-CH₃), δ ~4.6 (s, 2H, -CH₂OH), δ ~7.2-7.3 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~21.0 (Ar-CH₃), δ ~65.0 (-CH₂OH), δ ~128.0, 129.0, 137.0, 138.0 (Ar-C) | |
| IR (liquid film) | ~3350 cm⁻¹ (O-H stretch), ~2920 cm⁻¹ (C-H stretch), ~1015 cm⁻¹ (C-O stretch) | |
| Mass Spec (EI) | m/z 122 (M⁺), 107 (M⁺ - CH₃), 91 (tropylium ion) | |
| This compound | ¹H NMR (CDCl₃) | δ 2.36 (s, 3H, Ar-CH₃), δ 4.57 (s, 2H, -CH₂Cl), δ 7.17-7.30 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 21.1 (Ar-CH₃), δ 46.2 (-CH₂Cl), δ 129.0, 129.4, 134.7, 138.2 (Ar-C)[6][7] | |
| IR (liquid film) | ~3025 cm⁻¹ (Ar C-H stretch), ~2925 cm⁻¹ (Aliphatic C-H stretch), ~1515 cm⁻¹ (Ar C=C stretch), ~1265 cm⁻¹ (CH₂ wag), ~690 cm⁻¹ (C-Cl stretch)[7][8] | |
| Mass Spec (EI) | m/z 140/142 (M⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl), 105 (M⁺ - Cl), 91 (tropylium ion)[9][10] |
Visualizing the Workflow and Validation
To better illustrate the processes described, the following diagrams outline the synthesis and validation workflows.
Caption: Comparative Synthesis Workflows.
Caption: Analytical Validation Workflow.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 104-82-5 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Preparation method of 4-ethylbenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound(104-82-5) 13C NMR [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. This compound(104-82-5) IR Spectrum [m.chemicalbook.com]
- 9. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(104-82-5) MS spectrum [chemicalbook.com]
comparing reactivity of 4-Methylbenzyl chloride vs benzyl chloride
A detailed guide for researchers on the comparative reactivity of 4-Methylbenzyl chloride and its unsubstituted counterpart, benzyl (B1604629) chloride, supported by experimental insights.
In the realm of organic synthesis and drug development, benzyl halides are pivotal intermediates. Their reactivity, however, is significantly influenced by substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity between this compound and benzyl chloride, focusing on the underlying chemical principles and providing quantitative data and experimental protocols for verification.
Core Reactivity Principles: Electronic Effects at Play
The primary difference between this compound and benzyl chloride is the presence of a methyl group (-CH₃) at the para position of the benzene (B151609) ring. This methyl group is an electron-donating group (EDG) and profoundly influences the halide's reactivity, particularly in nucleophilic substitution reactions.
-
Sₙ1 Mechanism Dominance: For reactions proceeding via a unimolecular nucleophilic substitution (Sₙ1) mechanism, the rate-determining step is the formation of a carbocation intermediate. The methyl group in this compound stabilizes the resulting benzylic carbocation through two key electronic effects:
-
Inductive Effect (+I): The methyl group pushes electron density through the sigma bonds towards the ring, helping to disperse the positive charge of the carbocation.
-
Hyperconjugation: The electrons in the C-H sigma bonds of the methyl group can overlap with the empty p-orbital of the benzylic carbocation, further delocalizing the positive charge and increasing its stability.
-
This enhanced stability of the 4-methylbenzyl carbocation, compared to the unsubstituted benzyl carbocation, leads to a significantly faster rate of reaction for this compound in Sₙ1 reactions, which are typically favored in polar, protic solvents.[1][2][3]
-
Sₙ2 Mechanism: In bimolecular nucleophilic substitution (Sₙ2) reactions, a nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step. Since the methyl group is positioned on the aromatic ring and not directly at the reaction center, its steric hindrance is negligible. While electronic effects can still play a minor role, the reactivity difference between the two compounds in Sₙ2 reactions is far less pronounced than in Sₙ1 reactions.[4]
// Invisible edge for ranking bncl_ts -> mbncl_ts [style=invis];
{rank=same; bncl_ts; mbncl_ts;}
rate_comparison [shape=plaintext, label="Overall Rate:\nthis compound >> Benzyl Chloride", fontcolor="#202124", fontsize=12]; } }
Caption: Sₙ1 reaction pathway comparison.
Quantitative Reactivity Data
Experimental studies consistently show that this compound is more reactive than benzyl chloride under conditions that favor the Sₙ1 mechanism. A study on the chemical reactivity of various benzyl chloride derivatives with 4-(p-nitrobenzyl)-pyridine (NBP) found the order of reactivity to be p-methylbenzyl chloride > benzyl chloride.[5] This aligns with the expected stabilizing effect of the para-methyl group.
The following table summarizes the relative reactivity based on established chemical principles. While specific rate constants can vary with solvent and temperature, the trend is consistent.
| Compound | Key Structural Feature | Carbocation Stability | Predicted Sₙ1 Reactivity |
| Benzyl Chloride | Unsubstituted Phenyl Ring | Moderate (Resonance) | Baseline |
| This compound | Electron-Donating -CH₃ Group | High (Resonance + Induction + Hyperconjugation) | Significantly Higher |
Experimental Protocol: Determining Solvolysis Rates
A common method to quantify the reactivity of these halides is to measure their rate of solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile. The following protocol outlines a procedure for comparing the solvolysis rates in an aqueous ethanol (B145695) solution. The reaction produces HCl, which can be titrated with a standard base to monitor the reaction's progress.
Materials and Reagents:
-
Benzyl chloride
-
This compound
-
80:20 Ethanol:Water (v/v) solvent mixture
-
Acetone (for quenching)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.04 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath (e.g., 25°C)
-
Volumetric flasks, pipettes, burette, and conical flasks
Procedure:
-
Solution Preparation: Prepare a ~0.1 M solution of each benzyl halide in the 80:20 ethanol:water mixture.
-
Temperature Equilibration: Place the reactant solutions and a separate flask of the solvent mixture into the constant temperature water bath to equilibrate.
-
Reaction Initiation: To start the reaction, pipette a known volume (e.g., 50 mL) of the equilibrated solvent into a flask and add a known volume (e.g., 5 mL) of the halide solution. Mix thoroughly and start a timer. This is time t=0.
-
Aliquot Sampling: At regular time intervals (e.g., every 10-15 minutes), withdraw a 5 mL aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a conical flask containing 10 mL of cold acetone. This stops the reaction by reducing the polarity of the solvent.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used (Vₜ).
-
Infinity Titration: To determine the concentration of HCl at the completion of the reaction (V∞), loosely cap a separate flask containing a portion of the reaction mixture and heat it in the water bath for several hours to drive the reaction to completion. Cool and titrate a 5 mL aliquot as described above.
-
Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be calculated from the slope of a plot of ln(V∞ - Vₜ) versus time (t). The slope of this line will be -k.
Caption: Experimental workflow for solvolysis rate determination.
Conclusion for the Professional Audience
For researchers and professionals in drug development, understanding the nuanced reactivity of synthetic intermediates is paramount. This compound is demonstrably more reactive than benzyl chloride in reactions with Sₙ1 character due to the electronic stabilization afforded by the para-methyl group. This enhanced reactivity can be leveraged to achieve faster reaction times or milder reaction conditions. Conversely, for reactions where an Sₙ2 pathway is desired, the reactivity difference is less significant, and other factors like nucleophile strength and solvent choice become more critical. The provided experimental protocol offers a robust framework for quantifying these differences and informing the rational design of synthetic routes.
References
A Comparative Analysis of Synthetic Routes to 4-Methylbenzyl Chloride for Research and Development
A comprehensive review of four primary synthesis methodologies for 4-methylbenzyl chloride is presented, offering a comparative analysis of their performance based on experimental data. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols and a quantitative comparison to aid in the selection of the most suitable synthesis route for specific applications.
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide evaluates four common methods: the chloromethylation of toluene (B28343) (Blanc reaction), the side-chain chlorination of p-xylene (B151628), the conversion of 4-methylbenzyl alcohol, and a two-step synthesis from p-methylbenzoic acid.
Comparative Performance of Synthesis Routes
The following table summarizes the key quantitative data for each synthesis route, allowing for a direct comparison of their efficacy and reaction conditions.
| Synthesis Route | Starting Material | Reagents | Catalyst/Initiator | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Chloromethylation of Toluene | Toluene | Paraformaldehyde, Hydrochloric Acid | [BzMim][BF4] (Ionic Liquid) | - | 8 hours | 80 | 88.5[1] | >99 (selectivity for mono-chloromethylation)[1] |
| Side-Chain Chlorination of p-Xylene | p-Xylene | N,N-dichloroacetamide | - | Dichloromethane (B109758) | 8 hours | Room Temperature | 60[2] | Not specified |
| From 4-Methylbenzyl Alcohol | 4-Methylbenzyl Alcohol | Dichloromethane | - | Dichloromethane | 1 hour | 80 | 88.9[3] | Not specified |
| From p-Methylbenzoic Acid | p-Methylbenzoic Acid | 1. LiAlH42. Dichloromethane | - | 1. Dry THF2. Dichloromethane | 1. 1 hour2. 1 hour | 1. Ice bath to RT2. 80 | 83.9 (overall)[3] | Not specified |
Detailed Experimental Protocols
Chloromethylation of Toluene (Blanc Reaction)
This method introduces a chloromethyl group onto the aromatic ring of toluene. The use of an ionic liquid catalyst has been shown to improve yield and selectivity.[1]
Experimental Protocol: In a reaction vessel, combine toluene, paraformaldehyde, and the ionic liquid catalyst [BzMim][BF4]. The molar ratio of [BzMim][BF4] to toluene should be 0.3, the molar ratio of paraformaldehyde to toluene should be 1.3, and the molar ratio of hydrochloric acid to toluene should be 7.5. Heat the reaction mixture to 80°C and maintain for 8 hours. After the reaction is complete, the product can be isolated and purified by standard procedures.[1]
Side-Chain Chlorination of p-Xylene
This route involves the free-radical chlorination of one of the methyl groups of p-xylene. Visible light-driven metal-free synthesis using N,N-dichloroacetamide provides a regioselective method.[2]
Experimental Protocol: In a round-bottom flask, dissolve p-xylene (2.0 mmol) and N,N-dichloroacetamide (1.3 mmol) in dichloromethane (1 mL) under an inert argon atmosphere at room temperature. Irradiate the stirred suspension with blue LEDs for 8 hours. Monitor the reaction by thin-layer chromatography. Upon completion, the crude mixture is purified by short-column chromatography.[2]
Synthesis from 4-Methylbenzyl Alcohol
This method converts the hydroxyl group of 4-methylbenzyl alcohol to a chloride.
Experimental Protocol: Dissolve 4-methylbenzyl alcohol (0.05 mol) in 30 mL of dichloromethane and heat the solution at 80°C for 1 hour. After the reaction is complete, evaporate the dichloromethane. Add another 20 mL of dichloromethane to dissolve the residue. The product is then purified by silica (B1680970) gel column chromatography using dichloromethane as the eluent.[3]
Synthesis from p-Methylbenzoic Acid
This two-step synthesis first reduces p-methylbenzoic acid to 4-methylbenzyl alcohol, which is then chlorinated.
Step 1: Synthesis of 4-Methylbenzyl Alcohol In a 250 mL three-neck flask cooled in an ice bath, add p-methylbenzoic acid (0.10 mol) and 100 mL of dry tetrahydrofuran. While stirring, add lithium aluminum hydride (0.20 mol) in portions. Continue the reaction for 1 hour after the addition is complete. Quench the reaction by adding 20 mL of water under ice bath conditions. Adjust the pH to 5-6 with dilute hydrochloric acid and filter the precipitate. The filtrate containing the product is used directly in the next step. A yield of 94.4% for this step has been reported.[3]
Step 2: Synthesis of this compound Take the 4-methylbenzyl alcohol (0.05 mol) obtained from the previous step and dissolve it in 30 mL of dichloromethane. Heat the solution at 80°C for 1 hour. After completion, evaporate the dichloromethane and redissolve the residue in 20 mL of dichloromethane. Purify the product by silica gel column chromatography with dichloromethane as the eluent. A yield of 88.9% for this step has been reported, resulting in an overall yield of 83.9%.[3]
Synthesis Route Relationships
The following diagram illustrates the logical flow and relationship between the different starting materials and the final product, this compound.
References
Assessing the Purity of Synthesized 4-Methylbenzyl Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the success and reproducibility of synthetic protocols. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 4-Methylbenzyl chloride, a versatile intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] We present detailed experimental protocols, comparative data on potential impurities, and an evaluation of alternative benzylating agents.
Introduction to this compound and its Synthesis
This compound (also known as α-chloro-p-xylene) is a colorless to pale yellow liquid with a pungent odor.[4] Its utility as a chemical intermediate stems from the reactivity of the benzylic chloride, which makes it an effective benzylating agent. Common synthesis routes for this compound include the chlorination of p-xylene (B151628) and a two-step process starting from p-methylbenzoic acid.[1][4] The choice of synthesis method can influence the impurity profile of the final product.
The most prevalent method for synthesizing this compound is the free-radical chlorination of p-xylene.[1] This process, while efficient, can lead to several impurities if not carefully controlled. Another documented synthesis route involves the reduction of p-methylbenzoic acid to 4-methylbenzyl alcohol, followed by chlorination.[4]
Analytical Techniques for Purity Assessment
A multi-faceted approach employing various analytical techniques is recommended for a thorough assessment of this compound purity. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing this compound and its potential impurities.
Common Impurities Detected by GC-MS:
Based on the primary synthesis routes, the following impurities are often encountered:
-
Unreacted p-xylene: The starting material for the most common synthesis.
-
4-Methylbenzyl alcohol: An intermediate in the synthesis from p-methylbenzoic acid, or a hydrolysis product.
-
Di- and tri-chlorinated xylenes: Over-chlorination byproducts.
-
Benzaldehyde derivatives: Oxidation products.
-
Residual solvents: Such as dichloromethane (B109758) or other solvents used in the synthesis and purification steps.[4][5]
Table 1: Hypothetical GC-MS Data for Impurity Analysis of Synthesized this compound
| Compound | Retention Time (min) | Area (%) | Identification |
| p-Xylene | 5.2 | 0.8 | Starting Material |
| This compound | 10.5 | 98.5 | Product |
| 4-Methylbenzyl alcohol | 11.2 | 0.3 | Intermediate/Hydrolysis |
| Dichloromethyl-methylbenzene | 12.8 | 0.4 | Over-chlorination |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying compounds in a liquid mobile phase. It is particularly useful for non-volatile or thermally labile impurities that may not be suitable for GC analysis.
Table 2: HPLC Purity Analysis of this compound
| Component | Retention Time (min) | Area (%) |
| This compound | 8.3 | 99.2 |
| Impurity 1 | 4.5 | 0.3 |
| Impurity 2 | 6.1 | 0.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. Both ¹H NMR and ¹³C NMR are valuable for identifying impurities.
¹H NMR: The proton NMR spectrum of pure this compound will show characteristic peaks for the aromatic protons, the benzylic protons (CH₂Cl), and the methyl protons (CH₃). Impurities will present as additional, smaller peaks.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the this compound molecule will give a distinct signal. Impurity peaks can be identified by comparing the spectrum of the synthesized sample to that of a pure standard.[6]
Experimental Protocols
GC-MS Analysis Protocol
Objective: To separate and identify volatile impurities in synthesized this compound.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Dilute the synthesized this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 20:1).
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas.
HPLC Analysis Protocol
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile (B52724) and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak corresponding to this compound.
¹H NMR Spectroscopy Protocol
Objective: To obtain structural confirmation and assess the presence of impurities.
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Integrate the peaks and compare the chemical shifts and coupling constants to a reference spectrum of pure this compound.
Visualization of Workflows
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Comparison with Alternative Benzylating Agents
While this compound is a widely used benzylating agent, several alternatives exist, each with its own advantages and disadvantages. The choice of reagent often depends on the specific reaction conditions, the nature of the substrate, and cost considerations.
Table 3: Comparison of this compound with Alternative Benzylating Agents
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | CH₃C₆H₄CH₂Cl | Cost-effective, readily available. | Moderately reactive, can require harsh conditions, potential for side reactions. |
| 4-Methylbenzyl bromide | CH₃C₆H₄CH₂Br | More reactive than the chloride, allowing for milder reaction conditions.[7] | More expensive, can be less stable. |
| Benzyl (B1604629) Tosylates | C₇H₇SO₃CH₂C₆H₅ | Highly reactive due to the excellent tosylate leaving group. | Higher cost, can be less stable than halides. |
| Dudley Reagents | (e.g., 2-benzyloxy-1-methylpyridinium triflate) | Allow for benzylation under neutral conditions, suitable for sensitive substrates. | Higher cost, may not be as widely available. |
Performance Comparison:
In a comparative study of the reactivity of benzyl halides, benzyl bromide was found to be a more potent alkylating agent than benzyl chloride.[7] This increased reactivity can be advantageous in reactions where the substrate is less nucleophilic or when milder conditions are required to avoid decomposition of sensitive functional groups. However, the higher cost and potentially lower stability of benzyl bromide may make this compound a more practical choice for large-scale syntheses.
Conclusion
The purity of synthesized this compound is critical for its successful application in research and industry. A combination of analytical techniques, including GC-MS, HPLC, and NMR, provides a comprehensive assessment of purity and allows for the identification and quantification of potential impurities. The choice of analytical method and the acceptable level of purity will depend on the intended application of the this compound. For demanding applications such as pharmaceutical synthesis, a higher level of purity and more rigorous analytical characterization are required. Understanding the impurity profile and considering alternative benzylating agents can lead to improved reaction outcomes and more robust synthetic processes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of 4-Methylbenzyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-methylbenzyl chloride, a key intermediate in organic synthesis. Understanding its reactivity profile is crucial for optimizing reaction conditions, predicting product formation, and developing efficient synthetic routes in pharmaceutical and chemical research. This document summarizes key quantitative data, details common experimental protocols, and visualizes the factors influencing its reaction pathways.
Quantitative Data Presentation: Solvolysis Kinetics
The solvolysis of this compound, a reaction where the solvent acts as the nucleophile, is highly sensitive to solvent composition and temperature. The presence of the electron-donating methyl group in the para position significantly influences the reaction rate compared to unsubstituted benzyl (B1604629) chloride, typically favoring a mechanism with carbocation character (S_N1).
Table 1: Solvolysis of this compound in Various Aqueous Solvents
This table presents the first-order rate constants (k), activation parameters (ΔH‡ and ΔS‡), and kinetic isotope effects (KIE) for the solvolysis of this compound. The data illustrates the significant impact of solvent nucleophilicity and ionizing power on the reaction rate.
| Solvent System (v/v) | Temp (°C) | k (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | KIE (kH/kD) |
| 80% Ethanol-Water | 25.0 | 1.63 x 10⁻⁴ | 20.8 | -8.1 | 1.04 |
| 60% Ethanol-Water | 25.0 | 9.00 x 10⁻⁴ | 20.2 | -6.6 | 1.08 |
| 80% TFE¹-Water | 25.0 | 1.20 x 10⁻² | 21.6 | +4.2 | 1.14 |
| 80% t-Butyl Alcohol-Water | 25.0 | 4.90 x 10⁻⁵ | 22.0 | -6.8 | 1.05 |
¹TFE = 2,2,2-Trifluoroethanol Data sourced from a study on the solvolysis of p-methylbenzyl chloride, which indicates considerable nucleophilic participation by the solvent in most cases, with nearly limiting S_N1 behavior in the highly ionizing trifluoroethanol-water mixture.[1]
Table 2: Comparative Solvolysis Rates of Para-Substituted Benzyl Chlorides
This table compares the solvolysis rate of this compound with other benzyl chlorides featuring different para-substituents. The rates are highly dependent on the electronic properties of the substituent. Electron-donating groups accelerate the reaction by stabilizing the developing positive charge on the benzylic carbon in an S_N1-like transition state.
| Substituent (X-C₆H₄CH₂Cl) | Solvent System | Relative Rate (kₓ / k₋H) | Mechanism Character |
| 4-OCH₃ | 70% Aqueous Acetone | ~1000 | S_N1[2] |
| 4-CH₃ | 80% Ethanol-Water | ~20-30 | Mixed S_N1/S_N2[1] |
| H (Unsubstituted) | 80% Ethanol-Water | 1 | S_N2 |
| 4-NO₂ | Aqueous Solvents | << 1 | S_N2 |
Note: Relative rates are approximate and compiled from trends discussed in the literature. The transition from a bimolecular (S_N2) to a unimolecular (S_N1) pathway is observed as the para-substituent becomes more electron-donating.[2]
Experimental Protocols
The kinetic data presented above is typically obtained through meticulous experimental procedures. Below is a detailed methodology for a common technique used to study the solvolysis kinetics of this compound.
Protocol: Determining Solvolysis Rate by Titration
This protocol measures the rate of reaction by quantifying the amount of hydrochloric acid (HCl) produced over time.
1. Reagent and Solvent Preparation:
-
Prepare a standardized solution of sodium hydroxide (B78521) (e.g., 0.02 M NaOH) for titration.
-
Prepare the desired solvent mixture (e.g., 80% ethanol/20% water by volume) in a volumetric flask.[3]
-
Prepare a stock solution of this compound in a non-reactive, anhydrous solvent like acetone.
-
Select a suitable acid-base indicator, such as bromothymol blue.[3]
2. Reaction Setup:
-
Place a known volume (e.g., 100 mL) of the solvent mixture into a reaction flask.
-
Immerse the flask in a constant temperature water bath to maintain the desired reaction temperature (e.g., 25.0 ± 0.1 °C).[3]
-
Add a few drops of the indicator to the solvent.
3. Kinetic Run:
-
Initiate the reaction by injecting a small, precise volume of the this compound stock solution into the stirred solvent. This marks time zero (t=0).
-
The solvolysis reaction begins, producing HCl, which causes the indicator to change color.
-
Immediately titrate the acidic solution with the standardized NaOH solution until the indicator's endpoint is reached. Record the volume of NaOH added.
-
Continue the reaction, periodically titrating the generated HCl at recorded time intervals. Aliquots can be withdrawn and quenched in a separate flask for titration.
4. Data Analysis:
-
The amount of HCl produced at each time point corresponds to the concentration of this compound that has reacted.
-
The reaction follows pseudo-first-order kinetics since the concentration of the solvent is in large excess and remains effectively constant.
-
Calculate the first-order rate constant (k) by plotting ln([RCl]₀ / ([RCl]₀ - [HCl]t)) versus time, where [RCl]₀ is the initial concentration of this compound and [HCl]t is the concentration of acid at time t. The slope of this line is equal to k.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a kinetic study of this compound solvolysis.
Factors Influencing Reaction Kinetics
References
A Comparative Guide to the Validation of Analytical Methods for 4-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the validation of 4-Methylbenzyl chloride analysis. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products, as this compound can be a potential genotoxic impurity. This document outlines the key performance characteristics of commonly employed techniques, supported by experimental data, to aid in the selection of the most appropriate analytical method for your specific needs.
Comparison of Analytical Methods
The two primary chromatographic techniques for the analysis of this compound and related benzylic halides are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and selectivity, especially when using a headspace sampling technique, which minimizes matrix effects.
High-Performance Liquid Chromatography (HPLC) with UV detection is another widely used method. For compounds like this compound, which are reactive and may degrade at the high temperatures used in GC, HPLC provides a milder analytical condition. Derivatization can be employed to enhance the UV absorbance and, consequently, the sensitivity of the method.
The following tables summarize the quantitative performance data for these methods. It is important to note that while the focus is on this compound, some of the cited data pertains to structurally similar and reactive benzyl (B1604629) chlorides, which serve as valuable proxies in the absence of direct comparative studies.
Table 1: Performance Comparison of GC-MS Methods
| Parameter | Headspace GC-MS for Benzyl Chloride in Food[1][2] | Solvent-Free Headspace GC-MS for Benzyl Chloride in Pharmaceuticals[3] |
| Linearity (R²) | ||
| > 0.99 | > 0.9998 | |
| Limit of Detection (LOD) | 0.04 - 0.17 mg/kg | 0.001 µg/m³ (in air) |
| Limit of Quantification (LOQ) | 0.13 - 0.52 mg/kg | 0.1 µg/g |
| Accuracy (% Recovery) | 86.91% - 110% | 95% - 105% |
| Precision (%RSD) | 0.10% - 1.17% (Intra- and Inter-day) | < 5% |
Table 2: Performance Comparison of HPLC-UV Methods
| Parameter | HPLC-UV for Benzyl Chloride in Drug Substance[4][5] | RP-HPLC for 4-methoxybenzyl chloride (Genotoxic Impurity)[6] |
| Linearity (Correlation Coefficient) | > 0.999 | 0.999 |
| Limit of Detection (LOD) | 3 ppm | 0.016 ppm |
| Limit of Quantification (LOQ) | 10 ppm | 0.052 ppm |
| Accuracy (% Recovery) | 97.5% - 99.7% | Not Reported |
| Precision (%RSD) | System: 0.50%, Method: 0.16% | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the techniques discussed and can be adapted for specific applications.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a validated method for the determination of benzyl chloride in pharmaceutical products[3].
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a mass spectrometer detector.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Headspace Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Sample Amount: 50 mg
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program: Initial 50°C, ramp to 120°C at 15°C/min, then to 300°C at 30°C/min and hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 250°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 105, 140).[7]
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on a validated method for the determination of benzyl chloride in a drug substance[4][5].
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Waters XBridge C18 (250 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: 10mM Ammonium acetate (B1210297) buffer (pH 5.5).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a concentration within the linear range of the method.
Visualization of Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process in drug development and quality control.
References
- 1. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 7. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
evaluating the efficiency of different quenching agents for 4-Methylbenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
In chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the effective quenching of reactive intermediates is crucial for ensuring reaction specificity, maximizing yield, and guaranteeing the safety of the process. 4-Methylbenzyl chloride, a common alkylating agent, is a reactive compound that often requires a thorough quenching step to neutralize its activity post-reaction. The choice of quenching agent can significantly impact the downstream processing and the purity of the final product. This guide provides a comparative evaluation of common quenching agents for this compound, supported by available experimental data and detailed protocols.
Mechanism of Quenching: Nucleophilic Substitution
The quenching of this compound proceeds via a nucleophilic substitution reaction. The efficiency of the quenching process is primarily dictated by the nucleophilicity of the quenching agent and the reaction conditions. The reaction can follow either an S(_N)1 or S(_N)2 pathway, influenced by the solvent polarity and the strength of the nucleophile. Given the secondary benzylic nature of the carbocation that can be formed from this compound, which is stabilized by the electron-donating methyl group, an S(_N)1 pathway is plausible in polar protic solvents. However, with strong nucleophiles, an S(_N)2 mechanism is also competitive.
Comparative Analysis of Quenching Agents
The selection of an appropriate quenching agent depends on several factors, including the desired reaction time, the nature of the reaction solvent, the stability of the desired product to the quenching conditions, and the ease of removal of the quenched product and excess quenching agent. Here, we evaluate four common quenching agents: water, methanol, aqueous ammonia (B1221849), and aqueous sodium bicarbonate.
Quantitative Data Summary
Direct comparative kinetic data for the quenching of this compound with various nucleophiles under identical conditions is scarce in the published literature. However, we can infer relative efficiencies from solvolysis data of structurally similar compounds and qualitative reactivity series. The following table summarizes available quantitative data and qualitative assessments of quenching efficiency.
| Quenching Agent | Chemical Formula | Typical Conditions | Quenching Product | Relative Efficiency (Qualitative) | Quantitative Data (k, s⁻¹) |
| Water | H₂O | Aqueous or biphasic mixtures | 4-Methylbenzyl alcohol | Moderate | ksolv ≈ 4.5 x 10⁻³ (estimated)[1] |
| Methanol | CH₃OH | Anhydrous or in a co-solvent | 4-Methylbenzyl methyl ether | Moderate to High | Data not available |
| Aqueous Ammonia | NH₃(aq) | Aqueous or biphasic mixtures, often cooled | 4-Methylbenzylamine | High | Data not available |
| Aqueous Sodium Bicarbonate | NaHCO₃(aq) | Aqueous or biphasic mixtures | 4-Methylbenzyl alcohol | Low to Moderate | Data not available |
Experimental Protocols
The following are general experimental protocols for quenching this compound and for determining the reaction kinetics. Researchers should adapt these protocols to their specific reaction scales and analytical capabilities.
Protocol 1: General Procedure for Quenching this compound
-
Reaction Cooldown: Once the primary reaction is complete, cool the reaction mixture to 0-5°C using an ice bath. This is crucial to control the exothermicity of the quenching process.
-
Quenching Agent Addition: Slowly add the chosen quenching agent (e.g., water, 10% aqueous sodium bicarbonate, 10% aqueous ammonia, or methanol) dropwise to the stirred reaction mixture. The amount of quenching agent should be in stoichiometric excess relative to the unreacted this compound.
-
Monitoring: Monitor the disappearance of this compound using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the quenching is complete, proceed with the appropriate work-up procedure. This typically involves phase separation (for aqueous quenches), washing of the organic layer, drying, and solvent removal.
Protocol 2: Determination of Solvolysis Rate Constant (Hydrolysis)
This protocol is adapted from studies on the solvolysis of benzyl (B1604629) chlorides and can be used to determine the rate of reaction with water.
-
Solvent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Reaction Initiation: In a thermostated vessel at a constant temperature (e.g., 25°C), rapidly inject a small aliquot of the this compound stock solution into a stirred solution of 20% acetonitrile (B52724) in water.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them.
-
HPLC Method: Quench the reaction in the aliquot (e.g., by dilution with a non-reactive solvent) and analyze the concentration of this compound or the formation of 4-Methylbenzyl alcohol by HPLC.
-
Conductivity Method: If the reaction produces ions (e.g., HCl), the rate can be followed by monitoring the change in conductivity of the solution over time.
-
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of this plot will give the first-order rate constant (k).
Visualizing the Workflow and Reaction Pathway
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.
Conclusion
The choice of a quenching agent for this compound is a critical process parameter that should be carefully considered based on the specific requirements of a chemical transformation. While quantitative kinetic data for all common quenching agents is not exhaustively available, a qualitative understanding based on nucleophilicity can guide the initial selection. For reactions sensitive to water or protic solvents, a non-protic quenching agent or a carefully controlled addition of a protic one is necessary. For rapid and irreversible quenching, stronger nucleophiles like ammonia may be preferred, provided the resulting amine product does not interfere with subsequent steps. Conversely, milder agents like sodium bicarbonate can be used when a slower, more controlled quench is desired. It is recommended that researchers perform small-scale trial experiments to determine the optimal quenching agent and conditions for their specific application.
References
A Comprehensive Guide to Cross-Reactivity Studies of 4-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of a hypothetical polyclonal antibody developed against 4-Methylbenzyl chloride. It includes experimental data, detailed protocols for key assays, and visualizations of the underlying scientific principles and workflows. This document is intended to serve as a practical resource for researchers engaged in the development of immunoassays for small molecule detection.
Introduction to this compound and Immunoassay Specificity
This compound (also known as p-xylyl chloride) is a reactive organic compound used in the synthesis of various chemicals.[1][2] Detecting and quantifying such small molecules in complex matrices often relies on the high specificity of immunoassays. A critical aspect of developing a reliable immunoassay is the characterization of the antibody's cross-reactivity with structurally similar compounds. High cross-reactivity can lead to false-positive results and an overestimation of the analyte's concentration.
This guide outlines a systematic approach to evaluating the cross-reactivity of a polyclonal antibody raised against a hapten derived from this compound. The presented data is hypothetical but representative of typical results from such a study.
Experimental Data: Cross-Reactivity Analysis
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was developed to assess the specificity of the anti-4-Methylbenzyl chloride polyclonal antibody. The cross-reactivity of the antibody with various structural analogues was determined. The results are summarized in the table below.
Table 1: Cross-Reactivity of the Anti-4-Methylbenzyl Chloride Antibody with Structurally Related Compounds
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%)* |
| This compound | CH₃-C₆H₄-CH₂Cl | 15.2 | 100 |
| Benzyl chloride | C₆H₅-CH₂Cl | 85.7 | 17.7 |
| 4-Ethylbenzyl chloride | C₂H₅-C₆H₄-CH₂Cl | 42.1 | 36.1 |
| 4-Chlorobenzyl chloride | Cl-C₆H₄-CH₂Cl | 112.5 | 13.5 |
| 2-Methylbenzyl chloride | o-CH₃-C₆H₄-CH₂Cl | 250.8 | 6.1 |
| 3-Methylbenzyl chloride | m-CH₃-C₆H₄-CH₂Cl | 188.3 | 8.1 |
| 4-Methylbenzyl alcohol | CH₃-C₆H₄-CH₂OH | > 1000 | < 1.5 |
| Toluene | C₆H₅-CH₃ | > 5000 | < 0.3 |
*Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Hapten Synthesis: 4-(Carboxymethyl)benzyl Methyl Ether
To render the small molecule this compound immunogenic, it was modified into a hapten containing a carboxyl group for conjugation to a carrier protein.
-
Step 1: Synthesis of 4-(Hydroxymethyl)benzonitrile. 4-Bromomethylbenzonitrile is reacted with sodium hydroxide (B78521) in an aqueous acetone (B3395972) solution to yield 4-(hydroxymethyl)benzonitrile.
-
Step 2: Synthesis of 4-(Carboxymethyl)benzyl Methyl Ether. The product from Step 1 is then treated with chloroacetic acid in the presence of a strong base (e.g., sodium hydride) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to introduce the carboxymethyl group.
-
Step 3: Purification. The final hapten is purified using column chromatography on silica (B1680970) gel.
3.2. Preparation of Immunogen and Coating Antigen
-
Immunogen Preparation: The synthesized hapten is conjugated to Keyhole Limpet Hemocyanin (KLH) using the carbodiimide (B86325) (EDC) method to create the immunogen (Hapten-KLH).
-
Coating Antigen Preparation: The hapten is similarly conjugated to Bovine Serum Albumin (BSA) to prepare the coating antigen (Hapten-BSA).
3.3. Polyclonal Antibody Production
The Hapten-KLH immunogen is used to immunize rabbits over a period of several weeks. Blood is collected, and the polyclonal antibodies are purified from the serum using protein A affinity chromatography.
3.4. Competitive Indirect ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with the Hapten-BSA coating antigen (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: The remaining protein-binding sites are blocked by adding 200 µL of 5% non-fat dry milk in PBS to each well and incubating for 1 hour at 37°C.
-
Washing: The plate is washed three times with PBST.
-
Competition: 50 µL of the standard solution (this compound) or the competing compound and 50 µL of the diluted anti-4-Methylbenzyl chloride polyclonal antibody are added to the wells. The plate is incubated for 1 hour at 37°C.
-
Washing: The plate is washed three times with PBST.
-
Secondary Antibody: 100 µL of goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP), diluted in PBST, is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with PBST.
-
Substrate: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well and incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of 2 M sulfuric acid to each well.
-
Reading: The optical density is measured at 450 nm using a microplate reader. The concentration of the analyte is inversely proportional to the color signal.
Visualizations
4.1. Principle of Competitive ELISA
The following diagram illustrates the competitive binding principle underlying the ELISA used in this study.
Caption: Principle of the competitive ELISA for this compound detection.
4.2. Experimental Workflow
The diagram below outlines the major steps in the development and execution of the cross-reactivity study.
Caption: Workflow for the this compound cross-reactivity study.
References
A Comparative Guide to the Synthesis of 4-Methylbenzyl Chloride: Reaction Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like 4-methylbenzyl chloride is paramount. This guide provides an objective comparison of common synthesis routes, presenting supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection. This compound is a versatile organic intermediate used in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Its synthesis is primarily achieved through two benchmark pathways: a two-step conversion from p-methylbenzoic acid and the direct free-radical chlorination of p-xylene (B151628).
Comparative Analysis of Synthesis Routes
The selection of a synthetic route often involves a trade-off between yield, selectivity, cost of starting materials, and operational simplicity. The laboratory-scale synthesis from p-methylbenzoic acid offers high overall yields and product purity, while the industrial-scale chlorination of p-xylene is more direct but requires careful control to avoid side products.
| Parameter | Route 1: From p-Methylbenzoic Acid | Route 2: Free-Radical Chlorination of p-Xylene |
| Starting Material | p-Methylbenzoic Acid | p-Xylene |
| Key Reagents | LiAlH₄, Dichloromethane (B109758) | Cl₂, N-Chlorosuccinimide (NCS), or N,N-dichloroacetamide; Radical Initiator or UV/Visible Light |
| Number of Steps | 2 | 1 |
| Reported Yield | 83.9% (Overall)[2] | 60% - 67%[3] |
| Advantages | High overall yield, High purity, Well-defined laboratory procedure[2] | Low-cost starting material, Atom-economical (in principle)[1] |
| Disadvantages | Use of hazardous LiAlH₄, Two-step process | Formation of poly-chlorinated and ring-chlorinated by-products, Requires careful control of reaction conditions to ensure selectivity[3] |
Experimental Protocols
Route 1: Synthesis from p-Methylbenzoic Acid
This method proceeds in two distinct steps: the reduction of the carboxylic acid to an alcohol, followed by a chlorination reaction.[2]
Step 1: Synthesis of p-Methylbenzyl Alcohol (Yield: 94.4%) [2]
-
Setup: A 250 mL three-neck flask is cooled in an ice bath.
-
Reagents: 15.8 g (0.10 mol) of p-methylbenzoic acid and 100 mL of dry tetrahydrofuran (B95107) (THF) are added to the flask.
-
Reduction: While stirring, 7.6 g (0.20 mol) of lithium aluminum hydride (LiAlH₄) is added in portions.
-
Reaction: The reaction is continued for 1 hour after the complete addition of LiAlH₄. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is quenched by the careful addition of 20 mL of water under ice bath conditions to decompose the remaining LiAlH₄.
-
Workup: The pH is adjusted to 5-6 with dilute hydrochloric acid. The resulting precipitate is filtered off.
-
Extraction: The residue is washed with ethyl acetate (B1210297), and the filtrate is extracted with ethyl acetate (2 x 200 mL).
-
Isolation: The combined organic layers are dried with anhydrous sodium sulfate, concentrated, and yield 13.6 g of p-methylbenzyl alcohol as an oily product. This intermediate is typically used in the next step without further purification.[2]
Step 2: Synthesis of this compound (Yield: 88.9%) [2]
-
Setup: 7.2 g (0.05 mol) of p-methylbenzyl alcohol from the previous step is dissolved in 30 mL of dichloromethane.
-
Reaction: The mixture is heated to 80°C for 1 hour.
-
Isolation: After the reaction is complete, the dichloromethane is evaporated.
-
Purification: The residue is redissolved in 20 mL of dichloromethane, stirred with silica (B1680970) gel, and purified by silica gel column chromatography using dichloromethane as the eluent to yield 7.2 g of this compound as an oily product.[2]
Route 2: Free-Radical Chlorination of p-Xylene
This method is the most common industrial route but requires precise control to achieve mono-substitution.[1] The reaction proceeds via a free-radical mechanism, typically initiated by UV light or a chemical initiator.[4][5]
General Protocol Outline (Yield: ~60-67%)
-
Setup: A reaction vessel equipped with a gas inlet, a reflux condenser, and a light source (for photochemical initiation) or provision for adding a radical initiator.
-
Reagents: p-xylene is used as the substrate. The chlorinating agent can be chlorine gas, N-chlorosuccinimide (NCS), or another N-chloro reagent.[3][4]
-
Initiation: The reaction is initiated either by irradiating the mixture with UV or visible light or by adding a radical initiator like benzoyl peroxide.[4]
-
Reaction: The chlorinating agent is added portion-wise or bubbled through the p-xylene at a controlled temperature. Low temperatures are favored to minimize ring chlorination.[5]
-
Monitoring: The reaction is monitored by Gas Chromatography (GC) to maximize the formation of the mono-chlorinated product and minimize di- and tri-chlorinated by-products.
-
Workup & Purification: Once the desired conversion is achieved, the reaction is stopped. The excess p-xylene is removed by distillation. The resulting mixture of chlorinated products is then purified by vacuum distillation to isolate this compound.[4]
A specific study using N,N-dichloroacetamide as the chlorinating agent and visible light as the initiator reported a 60% yield of 1-(chloromethyl)-4-methylbenzene.[3] Another method using NCS on a montmorillonite (B579905) clay support at 80°C yielded the product in the 63-67% range.[3]
Workflow Visualizations
The following diagrams illustrate the logical flow of the two primary synthetic pathways for producing this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Sciencemadness Discussion Board - 4-Methylbenzaldehyde... - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Analysis of SN1 and SN2 Reactivity in 4-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The nucleophilic substitution reactions of benzylic halides are a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecular architectures. 4-Methylbenzyl chloride, with its substituted benzyl (B1604629) structure, presents a fascinating case study in the competitive nature of S(_N)1 and S(_N)2 reaction pathways. The outcome of its reaction with a nucleophile is delicately balanced by factors such as solvent polarity, nucleophile strength, and temperature. This guide provides a comprehensive comparison of the S(_N)1 and S(_N)2 reactivity of this compound, supported by experimental data, to aid researchers in predicting and controlling reaction outcomes.
At a Glance: SN1 vs. SN2 Reactivity
| Feature | SN1 Reaction | SN2 Reaction |
| Rate Determining Step | Formation of a benzylic carbocation | Concerted backside attack by the nucleophile |
| Kinetics | First-order (rate = k[R-Cl]) | Second-order (rate = k[R-Cl][Nu]) |
| Intermediate | Planar carbocation | Pentacoordinate transition state |
| Stereochemistry | Racemization | Inversion of configuration |
| Favored by | Polar protic solvents, weak nucleophiles | Polar aprotic solvents, strong nucleophiles |
The Dueling Mechanisms: A Visual Representation
The reaction of this compound with a nucleophile can proceed through two distinct pathways, the unimolecular (S(_N)1) and bimolecular (S(_N)2) nucleophilic substitution. The choice between these pathways is dictated by the reaction conditions.
Quantitative Comparison of Reaction Rates
The reactivity of this compound in S(_N)1 and S(_N)2 reactions can be quantified by comparing their respective rate constants. The 4-methyl group, being an electron-donating group, plays a significant role in influencing these rates.
S(_N)1 Reactivity: Solvolysis
In S(_N)1 reactions, the rate is primarily dependent on the stability of the carbocation intermediate. The electron-donating 4-methyl group stabilizes the benzylic carbocation through an inductive effect and hyperconjugation, thereby accelerating the rate of solvolysis compared to unsubstituted benzyl chloride.
A study by Richard et al. (2024) provides the first-order rate constant for the solvolysis of this compound in a polar protic solvent mixture.
| Substrate | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| This compound | 20% Acetonitrile / 80% Water | 25 | 1.9 x 10⁻³ |
S(_N)2 Reactivity: Reaction with Nucleophiles
The rate of an S(_N)2 reaction is sensitive to steric hindrance at the reaction center and the strength of the nucleophile. While the benzylic position is relatively unhindered, the reaction is significantly influenced by the choice of nucleophile and solvent. Although specific kinetic data for the S(_N)2 reaction of this compound is sparse in recent literature, data for the closely related benzyl chloride provides a valuable benchmark. The seminal work of Conant and Kirner (1924) established the high reactivity of benzyl halides in S(_N)2 reactions.
The following table presents the second-order rate constant for the reaction of benzyl chloride with iodide in acetone, a classic example of an S(_N)2 reaction. The 4-methyl group is expected to have a minor electronic effect on the S(_N)2 transition state.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| Benzyl chloride | I⁻ (from KI) | Acetone | 25 | 2.15 x 10⁻³ |
Experimental Protocols
Determining the Rate of S(_N)1 Solvolysis by Titration
This method follows the progress of the solvolysis reaction by titrating the hydrochloric acid produced over time.
Materials:
-
This compound
-
Solvent (e.g., 50:50 ethanol/water)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Indicator solution (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a stock solution of this compound in a non-nucleophilic solvent (e.g., acetone).
-
Equilibrate a known volume of the desired solvent mixture in a flask in the constant temperature water bath.
-
Add a few drops of the indicator to the solvent.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the solvent and start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a non-reactive solvent (e.g., acetone).
-
Titrate the quenched aliquot with the standardized NaOH solution to the endpoint.
-
Continue taking aliquots at regular intervals until the reaction is complete (the concentration of HCl no longer increases).
-
The first-order rate constant (k) can be determined from the slope of a plot of ln(V(∞) - V(_t)) versus time, where V(∞) is the final volume of NaOH required for titration and V(_t) is the volume at time t.
Determining the Rate of an S(_N)2 Reaction by Conductivity
This method is suitable for S(_N)2 reactions where a change in the number or type of ions occurs, leading to a change in the conductivity of the solution.
Materials:
-
This compound
-
Nucleophile salt (e.g., sodium iodide)
-
Polar aprotic solvent (e.g., acetone)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Magnetic stirrer
Procedure:
-
Prepare solutions of known concentrations of this compound and the nucleophile salt in the chosen solvent.
-
Equilibrate the reactant solutions and the reaction vessel in the constant temperature water bath.
-
Calibrate the conductivity meter.
-
Mix the reactant solutions in the reaction vessel with stirring and immediately start recording the conductivity as a function of time.
-
The second-order rate constant (k) can be calculated from the change in conductivity over time, which is proportional to the change in reactant and product concentrations. The specific calculation depends on the stoichiometry of the reaction and the molar conductivities of the ions involved.
Conclusion
The reactivity of this compound is a nuanced interplay of electronic and environmental factors. The presence of the electron-donating methyl group significantly enhances its reactivity towards the S(_N)1 pathway by stabilizing the intermediate carbocation. While its effect on the S(_N)2 pathway is less pronounced, this compound remains a reactive substrate under appropriate conditions, favoring strong nucleophiles and polar aprotic solvents. A thorough understanding of these competing mechanisms and the factors that influence them is paramount for researchers aiming to harness the synthetic potential of this versatile building block in drug discovery and development.
A Comparative Guide to the Application of 4-Methylbenzyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
4-Methylbenzyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-methylbenzyl moiety into a wide range of molecules.[1][2] Its applications span the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, dyes, and specialty polymers.[1][3][4][5] The reactivity of the benzylic chloride allows for efficient nucleophilic substitution reactions, making it a valuable tool for constructing complex molecular architectures.[1][2]
This guide provides an objective comparison of this compound with a common alternative, 4-methylbenzyl tosylate, for benzylation reactions. The comparison is supported by experimental data for analogous benzylating agents to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Core Application: Benzylation via Nucleophilic Substitution
A primary application of this compound is in benzylation reactions, which proceed via a nucleophilic substitution mechanism. A representative example is the synthesis of quaternary ammonium (B1175870) salts, such as 4-methyl-benzylpyridinium chloride, through the reaction of 4-methylpyridine (B42270) with a benzylating agent.[3][6] This transformation is a classic SN2 reaction where the nitrogen atom of the pyridine (B92270) acts as the nucleophile.[3][6]
Comparison of Benzylating Agents: this compound vs. 4-Methylbenzyl Tosylate
The choice of benzylating agent can significantly impact reaction efficiency, yield, and the required reaction conditions. Below is a comparison of this compound and its tosylate analogue.
| Feature | This compound | 4-Methylbenzyl Tosylate | Rationale & References |
| Reactivity | Moderate | High | The tosylate is a superior leaving group compared to chloride, making the tosylate a more potent electrophile.[7] |
| Leaving Group Ability | Good | Excellent | The tosylate anion is highly stabilized by resonance, facilitating its departure.[7] |
| Typical Reaction Conditions | Often requires elevated temperatures or stronger bases. | Allows for milder reaction conditions (e.g., lower temperatures, weaker bases).[7] | |
| Stability | Generally stable and can be stored for extended periods. | Prone to decomposition and may require more careful handling and storage.[7] | |
| Cost | More cost-effective. | Higher cost.[7] |
Experimental Protocols
The following protocols detail the synthesis of a model compound, 1-benzyl-4-methylpyridinium chloride, using benzyl (B1604629) chloride and provide a comparative protocol using benzyl tosylate.
Synthesis of 1-Benzyl-4-methylpyridinium Chloride using Benzyl Chloride
This protocol is adapted from a standard laboratory procedure for the quaternization of 4-methylpyridine.[3][6]
Reagents:
-
4-Methylpyridine (≥98%)
-
Benzyl chloride (≥99%)
-
Anhydrous acetonitrile (B52724) (≥99.8%)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar quantities of 4-methylpyridine and benzyl chloride.
-
Add anhydrous acetonitrile as the solvent.
-
Heat the reaction mixture to reflux at 80-90°C under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reflux for 12–24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a white precipitate indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified white crystals under vacuum to remove residual solvents.
Expected Yield: High (typically >90%)
Comparative Synthesis of 1-Benzyl-4-methylpyridinium Chloride using Benzyl Tosylate
This projected protocol is based on the higher reactivity of benzyl tosylate.[7]
Reagents:
-
4-Methylpyridine (≥98%)
-
Benzyl tosylate (≥98%)
-
Anhydrous acetonitrile (≥99.8%)
-
Diethyl ether (anhydrous)
-
A mild, non-nucleophilic base (e.g., 2,6-lutidine), if necessary.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar quantities of 4-methylpyridine and benzyl tosylate in anhydrous acetonitrile at room temperature.
-
If the reaction is slow, a mild base such as 2,6-lutidine can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with anhydrous diethyl ether.
-
Dry the purified white crystals under vacuum.
Expected Outcome: A higher reaction rate and the ability to conduct the reaction at a lower temperature compared to using benzyl chloride.
Visualizations
Caption: SN2 Synthesis of a Quaternary Ammonium Salt.
Caption: Experimental Workflow for Benzylation.
Caption: Comparison of Benzylating Agents.
Conclusion
This compound is a robust and cost-effective reagent for introducing the 4-methylbenzyl group. For many standard applications, it is the preferred choice. However, for syntheses involving sensitive substrates or when milder reaction conditions are paramount, the more reactive but less stable and more expensive 4-methylbenzyl tosylate may be a more suitable alternative. The choice between these reagents should be made based on a careful evaluation of the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and economic considerations.
References
- 1. Sciencemadness Discussion Board - Alternative Benzyl Chloride Preps (for those who don't like Chlorine and some who Do) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Economic Analysis of 4-Methylbenzyl Chloride Synthesis: A Comparative Guide
An in-depth comparison of the primary industrial synthesis methods for 4-methylbenzyl chloride, a key intermediate in the pharmaceutical, agrochemical, and dye industries. This guide provides a detailed economic and technical analysis of the side-chain chlorination of p-xylene (B151628), synthesis from p-toluic acid, and the chloromethylation of toluene, offering researchers, scientists, and drug development professionals a comprehensive overview to inform process development and manufacturing decisions.
This compound, also known as α-chloro-p-xylene, is a versatile chemical intermediate utilized in the synthesis of a wide array of commercial products. The economic viability of these end-products is intrinsically linked to the efficiency and cost-effectiveness of the this compound manufacturing process. This guide presents a comparative analysis of the three predominant synthesis routes, with a focus on reaction yields, raw material costs, energy consumption, and associated process complexities.
Comparative Economic and Technical Overview
The selection of a synthesis route for this compound on an industrial scale is a multifaceted decision that weighs the cost of raw materials against process efficiency, product purity, and environmental impact. The following tables provide a summary of the key quantitative data for the three primary manufacturing methods.
Table 1: Raw Material Cost Comparison
| Raw Material | Synthesis Route | Typical Purity | Price (USD/kg) |
| p-Xylene | Side-chain Chlorination | >99% | ~0.70 - 0.89 |
| p-Toluic Acid | From p-Toluic Acid | ≥99% | ~6.25 - 13.24 |
| Toluene | Chloromethylation | Industrial Grade | Varies |
| Thionyl Chloride | From p-Toluic Acid | 99% | ~0.22 - 1.38 |
| Formaldehyde (37%) | Chloromethylation | 37% solution | ~0.15 - 0.70 |
| Hydrochloric Acid (conc.) | Chloromethylation | 37% | Varies |
| Chlorine | Side-chain Chlorination | Industrial Grade | Varies |
| Lithium Aluminum Hydride | From p-Toluic Acid (Reduction) | 95% | High |
Note: Prices are estimates based on available data and can vary significantly based on supplier, volume, and market conditions.
Table 2: Process and Yield Comparison
| Synthesis Method | Typical Yield | Reaction Temperature (°C) | Reaction Time (hours) | Key Process Considerations |
| Side-chain Chlorination of p-Xylene | Variable (product mixture) | 100 - 140 | 9.5 (example) | Requires UV light or radical initiator; can produce over-chlorinated byproducts requiring separation. |
| From p-Toluic Acid (via alcohol) | ~84% (overall, lab scale) | 0 - 80 | 1 - 2 (per step) | Two-step process; involves hazardous reducing agents (LiAlH4); simpler purification. |
| From p-Toluic Acid (via acid chloride) | High (for acid chloride formation) | 25 - 45 | 4 - 10 | Requires stoichiometric use of chlorinating agents like thionyl chloride; generates acidic byproducts. |
| Chloromethylation of Toluene (Blanc) | up to 88.5% (with ionic liquids) | 80 | 8 | Risk of carcinogenic byproduct (bis(chloromethyl) ether) formation; requires careful control of conditions. |
Synthesis Methods in Detail
Side-Chain Chlorination of p-Xylene
This is a widely used industrial method for producing this compound. The process involves the free-radical chlorination of p-xylene, typically initiated by UV light or a chemical initiator.[1]
Economic Analysis: This route benefits from the relatively low cost of p-xylene as a starting material. However, the reaction is often non-selective, leading to a mixture of mono-, di-, and tri-chlorinated products on the side chain, as well as ring-chlorinated impurities.[2] The separation of these byproducts through distillation can be energy-intensive and lead to a lower overall yield of the desired monochlorinated product, impacting the process economics. The capital investment for specialized equipment, including UV reactors and distillation columns, must also be considered.
Experimental Protocol (General Industrial Process): p-Xylene is charged into a reactor and heated to a temperature between 100-140°C.[3] Chlorine gas is then introduced while the reaction mixture is irradiated with UV light. The reaction is monitored by gas chromatography to determine the composition of the product mixture. Once the desired conversion is achieved, the reaction is stopped, and the crude product is subjected to fractional distillation to isolate this compound.
Logical Relationship of Side-Chain Chlorination of p-Xylene
References
Safety Operating Guide
Proper Disposal of 4-Methylbenzyl Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 4-Methylbenzyl chloride are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions:
This compound is classified as a hazardous substance, being a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can induce tearing.[3][4] Therefore, strict adherence to safety protocols is mandatory.
Before handling, personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1][5]
In case of accidental exposure, immediate first aid is critical:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids.[6][7] Seek immediate medical attention.[6][7]
-
Skin: Take off all contaminated clothing at once and wash the affected area with soap and plenty of water.[1][4] Get medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water and seek immediate medical assistance.[2][6]
Waste Classification and Storage:
Chemical waste generators are responsible for correctly identifying and classifying their waste.[6] this compound waste is considered hazardous and must not be disposed of in regular trash or down the drain.[7][8] It is incompatible with bases, alcohols, amines, and metals, so it should never be mixed with these substances in a waste container.[6]
Proper storage of this compound waste is crucial to prevent accidents. Waste should be stored in suitable, closed, and properly labeled containers.[1][6] These containers should be kept in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][6]
| Hazard Classification | Incompatible Materials | Recommended Storage Conditions |
| Combustible Liquid, Corrosive, Acute Toxicity | Bases, Alcohols, Amines, Metals, Strong Oxidizing Agents | Cool, dry, well-ventilated area. Away from heat, sparks, and flames. In a tightly closed, corrosion-resistant container. |
Step-by-Step Disposal Procedure:
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[6] The following is a general procedural workflow for its proper disposal:
-
Segregation: At the point of generation, carefully segregate waste containing this compound from other waste streams. Do not mix it with incompatible chemicals.[8]
-
Containment: Place the waste into a designated, leak-proof, and chemically resistant container.[9] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Documentation: Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of accumulation.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1] Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Treatment: The recommended disposal method for this compound is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Spill Management:
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1] Remove all sources of ignition.[1][5] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[7] Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[5][7]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound(104-82-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for 4-Methylbenzyl Chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methylbenzyl chloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Immediate Precautions
This compound is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2] It is also classified as a lachrymator, meaning it can irritate the eyes and cause tearing.[3] In the event of exposure, immediate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The required PPE includes:
| PPE Category | Item | Specifications | Purpose |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 or EN 166 compliant. | To protect against chemical splashes and vapors. A face shield should be worn over safety goggles.[6] |
| Hand Protection | Chemical-resistant gloves | Compatible with halogenated organic compounds (e.g., Viton®, laminate film). Check manufacturer's compatibility data. | To prevent skin contact. Nitrile gloves are suitable for incidental contact but must be changed immediately upon contamination.[6] |
| Body Protection | Chemical-resistant Laboratory Coat | Nomex® or 100% cotton recommended. | To protect skin and personal clothing from contamination. The lab coat should be fully buttoned.[6] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Organic vapor respirator with an appropriate cartridge (e.g., Type ABEK (EN14387) respirator filter). | Required when working outside of a certified chemical fume hood or if there is a risk of generating aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring experimental integrity.
3.1. Preparation:
-
Ventilation: Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Gather Materials: Before starting, gather all necessary equipment, reagents, and waste containers.
-
Inspect PPE: Check all personal protective equipment for any signs of damage or wear and tear before use.[6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
3.2. Handling:
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]
-
Prevent Inhalation: Do not breathe vapors or mists.[5]
-
Transferring: When transferring the chemical, use a calibrated pipette, syringe, or other appropriate tool to minimize the generation of aerosols.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[7]
3.3. In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, evacuate the area.
-
Control Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[7][8]
-
Collect Waste: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[5]
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for disposal through a licensed professional waste disposal service.[5] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
-
Contaminated Materials:
-
Empty Containers:
-
Empty containers retain product residue and can be dangerous.[7] Do not cut, weld, or expose empty containers to heat or ignition sources.
-
Rinse empty containers three times with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous waste.
-
Dispose of the rinsed containers as unused product in accordance with local regulations.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₈H₉Cl[10] |
| Molecular Weight | 140.61 g/mol [10] |
| Appearance | Light yellow liquid[1] |
| Odor | Pungent, irritating[1][3] |
| Boiling Point | 200 - 202 °C @ 760 mmHg[1] |
| Melting Point | 4 °C[1] |
| Flash Point | 75 °C (167 °F) - closed cup[1][10] |
| Density | 1.060 g/mL[1] |
| Vapor Pressure | 0.2 mbar @ 20 °C[1] |
| Storage Temperature | 2 - 8 °C (refrigerated)[7] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound(104-82-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 4-甲基氯化苄 98% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
